2,3-Dibenzyltoluene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dibenzyl-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20/c1-17-9-8-14-20(15-18-10-4-2-5-11-18)21(17)16-19-12-6-3-7-13-19/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQYSCBUFZOAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968361 | |
| Record name | 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, methylbis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
26898-17-9, 29589-57-9, 53585-53-8, 115643-65-7 | |
| Record name | Dibenzyltoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026898179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toluene, dibenzyl derivative | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029589579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzylbenzene, ar-methyl derivative | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053585538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibenzyltoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115643657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, methylbis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]dibenzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzylbenzene, ar-methyl derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Toluene, dibenzyl derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIBENZYLTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CIN13K9HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dibenzyltoluene via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of specifically substituted aromatic compounds is a cornerstone of organic chemistry, with wide-ranging applications in materials science and pharmaceutical development. This technical guide provides a comprehensive overview of the synthesis of dibenzyltoluene, with a particular focus on the challenges and strategies related to obtaining the 2,3-dibenzyltoluene isomer via Friedel-Crafts alkylation. While the direct, highly selective synthesis of this compound is not straightforward due to the directing effects of the substituents on the aromatic ring, this guide outlines a general experimental protocol for the synthesis of a dibenzyltoluene isomer mixture. It further discusses the mechanistic underpinnings of the reaction, catalyst selection, and the typical distribution of isomers produced. This document aims to equip researchers with the foundational knowledge required to approach the synthesis of specific dibenzyltoluene isomers.
Introduction to Friedel-Crafts Alkylation and Dibenzyltoluenes
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to an aromatic ring. The reaction typically involves the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. The synthesis of dibenzyltoluene involves the benzylation of toluene, a reaction that introduces two benzyl groups onto the toluene ring.
Dibenzyltoluenes are of interest as heat transfer fluids and as intermediates in the synthesis of more complex molecules. The specific substitution pattern on the aromatic ring significantly influences the material's physical and chemical properties. The synthesis of a specific isomer, such as this compound, presents a significant synthetic challenge due to the directing effects of the methyl and the first benzyl group, which predominantly favor ortho and para substitution.
The General Synthesis of Dibenzyltoluene: A Representative Experimental Protocol
The following protocol describes a general method for the synthesis of a mixture of dibenzyltoluene isomers via the Friedel-Crafts benzylation of toluene. This method is adapted from established procedures for similar alkylations.
2.1. Materials and Reagents
-
Toluene (anhydrous)
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
2.2. Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
2.3. Experimental Procedure
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with anhydrous toluene (e.g., 2 molar equivalents) and anhydrous aluminum chloride (e.g., 0.1 molar equivalents). The flask is cooled in an ice bath.
-
Addition of Benzyl Chloride: Benzyl chloride (e.g., 1 molar equivalent) is added dropwise from the dropping funnel to the stirred toluene/AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M HCl. The organic layer is separated using a separatory funnel.
-
Purification: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude dibenzyltoluene isomer mixture.
-
Characterization: The product is a mixture of isomers and can be analyzed by GC-MS and NMR to determine the isomer distribution.
Quantitative Data: Isomer Distribution
The Friedel-Crafts benzylation of toluene typically yields a mixture of mono-, di-, and poly-benzylated products. The distribution of the dibenzyltoluene isomers is governed by the directing effects of the methyl group (ortho, para-directing) and the first benzyl group (ortho, para-directing), as well as steric hindrance. The reaction conditions, including the catalyst, temperature, and solvent, can influence this distribution.
| Isomer | Typical Abundance | Notes |
| Monobenzyltoluene | ||
| ortho-Benzyltoluene | Major | Kinetically favored product. |
| para-Benzyltoluene | Major | Thermodynamically favored product. |
| meta-Benzyltoluene | Minor | Generally formed in small amounts. |
| Dibenzyltoluene | ||
| 2,4-Dibenzyltoluene | Often the most abundant | Both benzyl groups are in positions activated by the methyl group. |
| 2,6-Dibenzyltoluene | Significant | Steric hindrance between the two benzyl groups can be a factor. |
| 2,5-Dibenzyltoluene | Present | |
| 3,4-Dibenzyltoluene | Present | |
| This compound | Minor | Formation is sterically hindered and electronically less favored. |
| 3,5-Dibenzyltoluene | Very Minor | Both benzyl groups are in meta positions relative to the methyl group. |
Note: The exact percentages of each isomer can vary significantly based on the specific reaction conditions. The separation of these isomers is challenging due to their similar boiling points and polarities.
Reaction Mechanism and Pathway Visualization
The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically AlCl₃, activates the benzyl chloride to form a benzyl carbocation or a polarized complex, which then acts as the electrophile.
physicochemical properties of 2,3-dibenzyltoluene isomers
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dibenzyltoluene and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyltoluene (DBT) is gaining significant attention as a liquid organic hydrogen carrier (LOHC) due to its high hydrogen storage capacity, thermal stability, and low vapor pressure. Commercial DBT is a mixture of various isomers, primarily resulting from the Friedel-Crafts benzylation of toluene. Understanding the physicochemical properties of these individual isomers is crucial for optimizing processes such as hydrogenation/dehydrogenation cycles, purification, and for the rational design of catalysts and reactor systems. This guide provides a detailed overview of the available physicochemical data for dibenzyltoluene isomers, with a focus on this compound, and outlines the experimental protocols for their determination.
Physicochemical Properties of Dibenzyltoluene Isomers
Quantitative data for individual dibenzyltoluene isomers are scarce in publicly available literature. Most studies focus on the isomeric mixture, as this is the commercially relevant form. The properties of this mixture provide a valuable baseline for understanding the behavior of its components.
Table 1: Physicochemical Properties of Dibenzyltoluene (Isomer Mixture)
| Property | Value | Conditions |
| Molecular Formula | C₂₁H₂₀ | |
| Molecular Weight | 272.39 g/mol | |
| Boiling Point/Range | ~390 °C | Atmospheric pressure |
| 225-230 °C | 10 Torr | |
| Melting Point/Range | -34 to -36 °C | |
| Density | 1.0482 g/cm³ | 20 °C |
| Dynamic Viscosity | ~51.5 mPa·s | 20 °C |
| Flash Point | > 200 °C | |
| Thermal Stability | Up to ~350 °C | |
| Hydrogen Capacity | 6.2 wt% (for perhydro-dibenzyltoluene) | Theoretical |
Note: The data above represents typical values for commercial dibenzyltoluene mixtures (e.g., Marlotherm® SH). Actual values may vary depending on the specific isomeric composition.
Properties of Individual Isomers
Detailed experimental data for individual isomers are not widely reported. However, through synthesis and characterization, some isomers have been identified within commercial mixtures. The major isomers are typically the 2,4-, 3,4-, 2,5-, 2,6-, and to a lesser extent, the 2,3- and 3,5-dibenzyltoluenes. Spectroscopic data, particularly NMR, is a key tool for the identification of these isomers.
While specific data for this compound is limited, one study has reported its successful synthesis and identification within a DBT mixture.
Experimental Protocols
The following sections detail the methodologies for determining key physicochemical properties of dibenzyltoluene isomers.
Determination of Boiling Point (for High-Boiling Liquids)
The boiling point of high-boiling liquids like dibenzyltoluene isomers is typically determined under reduced pressure to avoid thermal decomposition.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and a receiver flask
-
Thermometer or thermocouple
-
Vacuum pump with a pressure gauge
-
Heating mantle
-
Boiling chips
Procedure:
-
Place a small sample of the purified isomer into the round-bottom flask along with a few boiling chips.
-
Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Connect the apparatus to the vacuum pump and slowly reduce the pressure to the desired value (e.g., 10 Torr).
-
Begin heating the sample gently using the heating mantle.
-
Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiver flask. This temperature is the boiling point at the recorded pressure.
-
To obtain the normal boiling point (at atmospheric pressure), the Clausius-Clapeyron equation or a pressure-temperature nomograph can be used for extrapolation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and identification of dibenzyltoluene isomers.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
¹H NMR Acquisition Protocol:
-
Prepare the sample by dissolving approximately 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse program: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 5 seconds
-
Acquisition time: ~3-4 seconds
-
Spectral width: 0-12 ppm
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
¹³C NMR Acquisition Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2 seconds
-
Spectral width: 0-200 ppm
-
-
Process the FID similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak (77.16 ppm).
Density Measurement
Instrumentation:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty mass (m₁).
-
Fill the pycnometer with the liquid isomer, ensuring there are no air bubbles.
-
Place the pycnometer in a temperature-controlled water bath (e.g., at 20.0 °C) and allow it to equilibrate.
-
Carefully remove any excess liquid from the capillary opening.
-
Dry the outside of the pycnometer and record its mass when filled with the sample (m₂).
-
The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.
Dynamic Viscosity Measurement
Instrumentation:
-
Rotational viscometer or a capillary viscometer
-
Temperature-controlled sample holder/bath
Procedure (using a Rotational Viscometer):
-
Calibrate the viscometer with a standard fluid of known viscosity.
-
Place the dibenzyltoluene isomer sample in the temperature-controlled sample cup.
-
Allow the sample to reach the desired temperature (e.g., 20.0 °C).
-
Select an appropriate spindle and rotational speed.
-
Immerse the spindle into the liquid to the marked level.
-
Start the motor and allow the reading to stabilize.
-
Record the viscosity reading from the instrument's display. The instrument software typically calculates the dynamic viscosity in mPa·s or cP.
Visualizations
Experimental Workflow for Isomer Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of dibenzyltoluene isomers.
Caption: Workflow for the synthesis and characterization of dibenzyltoluene isomers.
Conclusion
While comprehensive physicochemical data for individual dibenzyltoluene isomers remain an area for further research, the properties of the commercially available mixture provide a strong foundation for its application, particularly in the field of hydrogen storage. The experimental protocols outlined in this guide offer a standardized approach for researchers to characterize these compounds, which will be instrumental in advancing the understanding and optimization of dibenzyltoluene-based systems. The continued investigation into the properties of each isomer will undoubtedly contribute to the development of more efficient and selective catalytic processes.
The Enduring Workhorse: An In-depth Technical Guide to Early Research on Dibenzyltoluene as a Heat Transfer Fluid
Introduction: In the landscape of high-temperature heat management, synthetic aromatic hydrocarbons have long been favored for their exceptional thermal stability. Among these, dibenzyltoluene (DBT) has distinguished itself as a robust and versatile heat transfer fluid. Commercialized under trade names such as Marlotherm® SH and Jarytherm®, DBT has a history of application stretching back decades, valued for its wide operating temperature range and favorable thermophysical properties. This guide delves into the core research that established dibenzyltoluene as a staple in industrial heat transfer, presenting its fundamental properties, the experimental protocols used for its evaluation, and the logical workflows that underpinned its development.
Synthesis Pathway
The primary industrial synthesis of dibenzyltoluene is achieved through the Friedel-Crafts benzylation of toluene with benzyl chloride. This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid, results in a mixture of ortho, meta, and para isomers of dibenzyltoluene. The resulting isomeric mixture is a key reason for the fluid's low freezing point and wide liquid range.
Caption: Friedel-Crafts synthesis of Dibenzyltoluene.
Thermophysical Properties of Dibenzyltoluene
| Property | Test Method (or Principle) | Typical Value |
| General Properties | ||
| Appearance | Visual Inspection | Clear, liquid |
| Normal Boiling Point | ASTM D1078 | 385 - 395 °C |
| Pour Point | ISO 3016 | < -34 °C |
| Flash Point (Closed Cup) | EN 22719 | approx. 200 °C |
| Autoignition Temperature | DIN 51794 | approx. 500 °C |
| Physical Properties | ||
| Density at 20°C | DIN 51757 / ASTM D1298 | 1.04 - 1.05 g/cm³ |
| Viscosity at 20°C | DIN 51562 / ASTM D445 | 42 - 52 cSt (mm²/s) |
| Performance Limits | ||
| Max. Bulk Temperature | Thermal Stability Tests | 350 °C |
| Max. Film Temperature | Thermal Stability Tests | 380 °C |
[Data sourced from modern technical data sheets for Marlotherm® SH and is representative of the fluid's properties.][1][2][3]
Experimental Protocols
The evaluation of a candidate heat transfer fluid like dibenzyltoluene involves a standardized set of experiments to determine its thermophysical properties, performance limits, and safety characteristics. The methodologies below are based on established standards that represent the evolution of early testing practices.
1. Density Measurement:
-
Principle: The mass of a known volume of the fluid is measured at a controlled temperature.
-
Methodology (ASTM D1298): A hydrometer, a calibrated glass float, is placed in a sample of the dibenzyltoluene maintained at a specific temperature in a clear cylinder. The hydrometer sinks to a level corresponding to the fluid's relative density, which is read directly from the graduated scale on the hydrometer's stem. Density at other temperatures can be calculated from this reference value.
2. Viscosity Measurement:
-
Principle: The fluid's resistance to flow is measured. This is crucial for determining pumpability and heat transfer coefficients.
-
Methodology (ASTM D445): A calibrated glass capillary viscometer is used. A fixed volume of the dibenzyltoluene fluid is drawn into the viscometer and placed in a constant-temperature bath. The time taken for the fluid to flow under gravity between two marked points on the capillary is measured. The kinematic viscosity is then calculated by multiplying this time by the viscometer's calibration constant.
3. Flash Point Determination:
-
Principle: The lowest temperature at which the fluid's vapors will ignite when exposed to a flame is determined. This is a critical safety parameter.
-
Methodology (EN 22719 / ASTM D92): A sample of the dibenzyltoluene is heated in a Cleveland Open Cup at a slow, constant rate. A small test flame is passed across the cup at specified temperature intervals. The flash point is the lowest liquid temperature at which the application of the test flame causes the vapors above the liquid to ignite.
4. Pour Point Determination:
-
Principle: The lowest temperature at which the fluid will still flow is established. This indicates its suitability for low-temperature startup.
-
Methodology (ISO 3016 / ASTM D97): A sample of the dibenzyltoluene is cooled inside a test jar. At every 3°C interval, the jar is removed and tilted to see if the fluid moves. The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.
5. Thermal Stability Assessment:
-
Principle: The fluid is subjected to high temperatures over an extended period to measure its resistance to thermal degradation (cracking).
-
Methodology (ASTM D2160 Principle): A sample of the dibenzyltoluene is placed in a high-pressure, oxygen-free (typically nitrogen-blanketed) autoclave or a sealed ampoule. The vessel is heated to temperatures representative of operational limits (e.g., 350-380°C) for a set duration. After the test, the fluid is analyzed for changes in viscosity, acidity (acid number), and the formation of low-boiling and high-boiling degradation products, often using gas chromatography. The results are used to establish the maximum recommended operating temperature.
General Experimental Workflow
The logical progression from synthesis to full evaluation of a heat transfer fluid like dibenzyltoluene follows a structured path. This workflow ensures that fundamental properties are characterized before moving to more demanding performance and stability tests.
Caption: Logical workflow for evaluating a heat transfer fluid.
References
A Technical Guide to the GC-MS Characterization of 2,3-Dibenzyltoluene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) characterization of 2,3-dibenzyltoluene and its isomers. Dibenzyltoluene (DBT), a significant compound in heat transfer fluids and emerging as a liquid organic hydrogen carrier (LOHC), exists as a complex mixture of isomers.[1][2] A thorough understanding of its composition is crucial for applications ranging from industrial process optimization to catalyst development in hydrogen storage technologies.[1][2][3] This guide outlines the analytical methodology, presents key quantitative data, and provides a detailed experimental protocol for the effective separation and identification of these isomers.
Introduction to Dibenzyltoluene Isomers
Commercial dibenzyltoluene is not a single compound but a mixture of numerous isomers, including various dibenzyltoluenes (DBT) and (benzyl)benzyltoluenes (BBT).[1][2] The position of the benzyl groups on the toluene ring significantly influences the physicochemical properties of the individual isomers, making their accurate identification and quantification essential.[1][2] GC-MS is a powerful analytical technique for this purpose, enabling the separation of complex mixtures and providing structural information based on mass fragmentation patterns.
All DBT isomers share the same molecular ion with a mass-to-charge ratio (m/z) of 272, corresponding to the molecular formula C₂₁H₂₀.[1] However, the fragmentation patterns of these isomers under electron ionization (EI) can differ, allowing for their differentiation. Alkylbenzenes are known for extensive fragmentation, which can make isomer identification challenging without reference standards or detailed spectral analysis.[1]
Experimental Protocol for GC-MS Analysis
This section details a typical experimental protocol for the GC-MS analysis of dibenzyltoluene isomers, synthesized from established methods for aromatic hydrocarbons.
2.1. Sample Preparation
Due to the high concentration of analytes in commercial DBT mixtures, direct injection can saturate the detector.[4] Therefore, sample preparation is primarily focused on dilution.
-
Objective: To prepare a sample concentration suitable for GC-MS analysis and to minimize matrix effects.
-
Procedure:
-
Accurately weigh a small amount of the dibenzyltoluene sample.
-
Dilute the sample in a volatile, high-purity solvent such as dichloromethane or methanol.[1] A typical dilution might be in the range of 1:1000 to 1:2000 (v/v), depending on the sensitivity of the instrument.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for analysis.
-
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following parameters are recommended for the separation and detection of dibenzyltoluene isomers.
| Parameter | Value/Description |
| Gas Chromatograph | An Agilent 7890A GC system or equivalent. |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).[5] This column provides good resolution for aromatic hydrocarbons. |
| Injection Mode | Splitless injection to ensure the transfer of trace components onto the column.[5] |
| Injection Volume | 1 µL. |
| Injector Temperature | 250 °C to 300 °C to ensure complete vaporization of the sample. |
| Carrier Gas | Helium at a constant flow rate of 1.0 to 1.5 mL/min. |
| Oven Program | An initial temperature of 50 °C (hold for 1 min), followed by a ramp of 3 °C/min to 320 °C (hold for 8 min).[2] This temperature program allows for the effective separation of the various DBT isomers. |
| Mass Spectrometer | An Agilent 5975C VL MSD or equivalent quadrupole mass spectrometer.[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[5] |
| Mass Range | Scan from m/z 35 to 500 amu.[5] This range will cover the molecular ion and all significant fragment ions of dibenzyltoluene. |
| Ion Source Temp. | 230 °C. |
| Transfer Line Temp. | 320 °C to prevent condensation of the analytes.[2] |
| Data Acquisition | Total Ion Chromatogram (TIC) and Selected Ion Monitoring (SIM) modes can be used. TIC provides a general overview, while SIM can be used for targeted quantification of specific isomers. |
Data Presentation: Mass Spectral Fragmentation of DBT Isomers
The identification of individual dibenzyltoluene isomers is primarily based on their retention times and mass fragmentation patterns. While all isomers exhibit a molecular ion at m/z 272, the relative abundance of their fragment ions can be used for differentiation. The table below summarizes the key daughter ions for several identified DBT and BBT isomers.
| Peak No. | Compound Type | Retention Time (min) | m/z 272 (M+) | m/z 193 | m/z 181 | m/z 179 | m/z 167 | m/z 166 | m/z 165 |
| 1 | BBT | 4.685 | 100 | 11 | 34 | 5 | 9 | 5 | 10 |
| 4 | DBT | 4.980 | 100 | 20 | 9 | 2 | 1 | 3 | 7 |
| 6 | DBT | 5.150 | 100 | 21 | 10 | 2 | 1 | 3 | 8 |
| 7 | BBT | 5.210 | 100 | 12 | 45 | 6 | 10 | 5 | 11 |
| 9 | BBT | 5.305 | 100 | 12 | 42 | 6 | 9 | 5 | 10 |
| 11 | 2,3-DBT | 5.370 | 100 | 21 | 10 | 2 | 1 | 3 | 8 |
| 13 | 3,4-DBT | 5.460 | 100 | 21 | 10 | 2 | 1 | 3 | 8 |
| 14 | BBT | 5.510 | 100 | 12 | 43 | 6 | 9 | 5 | 10 |
| 16 | 2,4-DBT | 5.615 | 100 | 21 | 9 | 2 | 1 | 3 | 8 |
| 17 | 2,5-DBT | 5.710 | 100 | 21 | 9 | 2 | 1 | 3 | 8 |
Data synthesized from the findings of Ji et al. (2023). The peak numbers correspond to the chromatogram presented in their research. The relative abundance of the molecular ion (m/z 272) is normalized to 100.
Visualization of the Analytical Workflow
The following diagrams illustrate the logical flow of the GC-MS characterization of dibenzyltoluene isomers.
Caption: GC-MS analytical workflow for dibenzyltoluene isomer characterization.
Caption: Generalized fragmentation pathway of dibenzyltoluene in EI-MS.
References
- 1. Determination of aromatic and polycyclic aromatic hydrocarbons in gasoline using programmed temperature vaporization-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. Analysis of reaction mixtures of perhydro-dibenzyltoluene using two-dimensional gas chromatography and single quadrupole gas chromatography - JuSER [juser.fz-juelich.de]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tdi-bi.com [tdi-bi.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2,3-Dibenzyltoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure of Dibenzyltoluene Isomers
Dibenzyltoluene has the molecular formula C₂₁H₂₀. The core structure consists of a toluene molecule substituted with two benzyl groups. The position of these benzyl groups on the toluene ring determines the specific isomer. In the case of 2,3-dibenzyltoluene, the benzyl groups are attached to the carbon atoms at positions 2 and 3 relative to the methyl group on the toluene ring.
The presence of multiple aromatic rings and flexible methylene bridges suggests that dibenzyltoluene isomers, including the 2,3-isomer, can adopt various conformations. The rotational freedom around the single bonds connecting the benzyl groups to the toluene ring allows for a range of spatial arrangements of the phenyl rings. These conformations will be influenced by steric hindrance between the adjacent benzyl groups and the methyl group on the toluene ring. However, specific quantitative data on bond lengths, bond angles, and dihedral angles for isolated this compound from experimental methods like X-ray crystallography are not available in the current body of scientific literature. Computational modeling could provide theoretical insights into the preferred conformations, but such studies specifically focused on this compound have not been identified.
Synthesis and Production
Dibenzyltoluene, as a mixture of isomers including this compound, is synthesized via the Friedel-Crafts alkylation of toluene with benzyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃). The reaction proceeds in a stepwise manner, with the first benzylation of toluene favoring the ortho and para positions due to the directing effect of the methyl group. The second benzylation then occurs on the remaining available positions of the benzyltoluene intermediate, leading to a mixture of dibenzyltoluene isomers.
The relative abundance of each isomer in the final product mixture is influenced by reaction conditions such as temperature, catalyst, and the ratio of reactants. The synthesis of a specific isomer like this compound in high purity would require a more targeted synthetic route, potentially involving protecting groups or a multi-step synthesis, which is not commonly described in the context of its primary application as a heat transfer fluid or LOHC.
General Experimental Protocol for Friedel-Crafts Synthesis of Dibenzyltoluene Isomer Mixture
The following is a general protocol for the synthesis of a dibenzyltoluene isomer mixture, based on typical Friedel-Crafts alkylation procedures.
Materials:
-
Toluene
-
Benzyl chloride
-
Anhydrous ferric chloride (FeCl₃)
-
Solvent (e.g., dichloromethane or excess toluene)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
A reaction flask is charged with toluene and the ferric chloride catalyst under an inert atmosphere (e.g., nitrogen).
-
The mixture is stirred and brought to the desired reaction temperature.
-
Benzyl chloride is added dropwise to the stirred mixture over a period of time.
-
After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.
-
The reaction is quenched by the slow addition of water or a dilute sodium bicarbonate solution.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product mixture of dibenzyltoluene isomers.
-
Further purification, if necessary, can be performed by vacuum distillation or column chromatography to separate the dibenzyltoluene fraction from unreacted starting materials and higher molecular weight byproducts.
Analytical Characterization of Dibenzyltoluene Isomers
The identification and quantification of individual isomers within a dibenzyltoluene mixture are typically achieved using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating the different isomers and identifying them based on their mass spectra. While the isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can sometimes provide clues for their identification. However, due to the structural similarity of the isomers, their mass spectra can be very similar, making definitive identification challenging without authentic reference standards. One study has reported the identification of this compound as a component in a commercial DBT mixture using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of organic molecules. For a mixture of dibenzyltoluene isomers, the NMR spectra will be complex due to the overlapping signals from the different isomers. However, for an isolated and purified sample of this compound, NMR spectroscopy would provide detailed information about its chemical structure. The chemical shifts and coupling constants of the protons and carbons would allow for the unambiguous assignment of the substitution pattern on the toluene ring. Conformational information can also be inferred from techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons. To date, no published NMR data specifically for isolated this compound has been found.
Data Summary
Due to the lack of specific experimental data for isolated this compound, a quantitative data table for its molecular structure cannot be provided. However, the general properties of commercial dibenzyltoluene mixtures are summarized below.
| Property | Value |
| Molecular Formula | C₂₁H₂₀ |
| Molecular Weight | 272.39 g/mol |
| Appearance | Colorless to yellowish liquid |
| Boiling Point Range | Approx. 390 °C |
| Melting Point Range | Approx. -30 °C |
| Hydrogen Storage Capacity | Up to 6.2 wt% (as perhydro-DBT) |
Logical Workflow for Isomer Identification
The following diagram illustrates a typical workflow for the synthesis and identification of isomers in a dibenzyltoluene mixture.
Caption: A logical workflow for the synthesis and analysis of dibenzyltoluene isomers.
Conclusion and Future Outlook
This compound is a known but not extensively studied isomer of dibenzyltoluene. Its primary relevance is as a component of commercial DBT mixtures used as heat transfer fluids and, more recently, as promising liquid organic hydrogen carriers. While general synthetic and analytical methods for DBT isomer mixtures are established, there is a notable absence of detailed research on the isolated this compound.
For researchers and drug development professionals, this represents a significant knowledge gap. A targeted synthesis of this compound would be the first step toward a thorough characterization of its physicochemical properties, molecular structure, and conformation. Techniques such as X-ray crystallography and advanced NMR spectroscopy on the pure compound would be essential to provide the quantitative data currently missing. Such studies would not only contribute to the fundamental understanding of this molecule but could also inform the design of more efficient LOHC systems or explore potential applications in other fields where the specific stereochemistry of the molecule might be of importance. Until such research is conducted, any discussion of the specific properties of this compound must be inferred from the behavior of the isomer mixture.
References
A Technical Guide to the Solubility of Hydrogen in Dibenzyltoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hydrogen in dibenzyltoluene, a prominent Liquid Organic Hydrogen Carrier (LOHC). While this document focuses on the isomeric mixture of dibenzyltoluene, commercially known as Marlotherm SH, the principles and methodologies described are fundamental for understanding the specific behavior of isomers like 2,3-dibenzyltoluene. The information presented is curated for professionals in research and development who require a deep understanding of hydrogen storage and interaction with organic carriers.
Data Summary: Hydrogen Solubility in Dibenzyltoluene
Table 1: Key Factors Influencing Hydrogen Solubility in Dibenzyltoluene (Isomeric Mixture)
| Parameter | Observation | Significance |
| Temperature | Solubility generally increases with increasing temperature. | Affects the thermodynamics of the dissolution process. |
| Pressure | Solubility increases with increasing pressure.[1] | Higher partial pressure of hydrogen drives more gas into the liquid phase. |
| Degree of Hydrogenation | Solubility in hydrogenated forms (e.g., perhydro-dibenzyltoluene, H18-DBT) is higher than in the dehydrogenated form (H0-DBT).[1] | The molecular structure of the carrier influences its capacity to physically dissolve hydrogen. |
| Carrier System | Dibenzyltoluene has a hydrogen storage capacity of 6.2 wt%. | This is a key metric for its application as a Liquid Organic Hydrogen Carrier. |
Experimental Protocols
The primary method cited for determining the solubility of hydrogen in liquid organic hydrogen carriers like dibenzyltoluene is the isochoric saturation method . This technique is designed to measure the amount of gas that dissolves in a liquid solvent at constant volume.
Isochoric Saturation Method Protocol
1. Objective: To determine the physical solubility of hydrogen gas in a liquid sample (dibenzyltoluene) at various temperatures and pressures.
2. Apparatus:
-
A high-pressure view cell or autoclave of known, constant volume, equipped with pressure and temperature sensors.
-
A gas supply system for high-purity hydrogen.
-
A vacuum pump for evacuating the system.
-
A stirring mechanism (e.g., magnetic stirrer) to ensure equilibrium is reached.
-
A temperature control system (e.g., heating jacket or oil bath).
3. Materials:
-
Degassed dibenzyltoluene sample.
-
High-purity hydrogen gas.
4. Procedure: i. Sample Preparation: A precise, known amount of the liquid dibenzyltoluene sample is introduced into the pressure cell. The sample must be thoroughly degassed beforehand to remove any dissolved air or other gases. ii. System Evacuation: The entire apparatus, including the volume above the liquid, is evacuated using a vacuum pump to remove residual air. iii. Initial State Measurement: The initial temperature (T1) and pressure (P1, which should be close to zero after evacuation) of the sealed cell are recorded. iv. Gas Injection: A known amount of hydrogen gas is injected into the cell. The new temperature (T2) and pressure (P2) are recorded. v. Equilibration: The mixture is stirred continuously at a constant temperature to facilitate the dissolution of hydrogen into the liquid phase. The system is allowed to reach thermodynamic equilibrium, which is indicated by a stable pressure reading over time. vi. Equilibrium State Measurement: Once equilibrium is achieved, the final temperature (T_eq) and pressure (P_eq) are precisely measured. vii. Calculation: The amount of dissolved hydrogen is calculated by performing a mass balance. The total amount of injected hydrogen is known. The amount of hydrogen remaining in the gas phase (headspace) is calculated using the known headspace volume, the equilibrium temperature and pressure, and a suitable equation of state for hydrogen. The difference between the total injected hydrogen and the hydrogen in the gas phase gives the amount of hydrogen dissolved in the liquid.
5. Data Correlation: The experiment is repeated at various temperatures and pressures to determine the solubility as a function of these parameters. The resulting data can be used to calculate Henry's Law constants.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the isochoric saturation method for measuring hydrogen solubility.
Caption: Experimental workflow for determining hydrogen solubility via the isochoric saturation method.
References
An In-depth Technical Guide to 2,3-Dibenzyltoluene: Chemical Identity, Synthesis, and Applications in Hydrogen Storage
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2,3-dibenzyltoluene, a significant isomer within the broader class of dibenzyltoluenes (DBT). While often found as a component of isomeric mixtures, understanding the properties and reactions of individual isomers like this compound is crucial for its application, particularly in the field of Liquid Organic Hydrogen Carriers (LOHC). This document details its chemical identifiers, synthesis, and the fundamental experimental protocols for its use in hydrogen storage and release.
Chemical Identifiers and Properties
Dibenzyltoluene is commercially available as a mixture of isomers, which is reflected in the multiple CAS numbers associated with this chemical. For researchers focusing on specific isomers, it is critical to distinguish between the identifiers for the mixture and the individual components.
| Identifier Type | This compound | Dibenzyltoluene (Isomer Mixture) | Other Isomers |
| CAS Number | 29589-57-9 | 26898-17-9 | 2,4-Dibenzyltoluene: 94871-33-73,5-Dibenzyltoluene: 4422-94-0 |
| Molecular Formula | C₂₁H₂₀ | C₂₁H₂₀ | C₂₁H₂₀ |
| Molecular Weight | 272.38 g/mol | 272.38 g/mol | 272.38 g/mol |
| Common Synonyms | 1,2-Dibenzyl-3-methylbenzene | Jarytherm, Marlotherm SH |
Physicochemical Properties of Commercial Dibenzyltoluene Mixtures:
Commercial DBT mixtures are valued for their properties as heat transfer fluids and LOHCs. These mixtures are characterized by low melting points, high boiling points, and significant thermal stability[1].
| Property | Value |
| Melting Point | -34 to -36 °C[1] |
| Boiling Point | ~390 °C[1] |
| Thermal Stability | Up to 270 °C with minimal impurity generation (<0.01%)[1] |
Synthesis of this compound
The primary industrial synthesis of dibenzyltoluene, including the 2,3-isomer, is achieved through the Friedel-Crafts benzylation of toluene with benzyl chloride[1]. This electrophilic aromatic substitution reaction typically yields a mixture of isomers.
Experimental Protocol: Friedel-Crafts Benzylation of Toluene
This protocol describes a general laboratory procedure for the synthesis of dibenzyltoluene. The precise ratio of isomers, including this compound, will depend on the specific reaction conditions.
Materials:
-
Toluene
-
Benzyl chloride
-
Lewis acid catalyst (e.g., anhydrous AlCl₃, FeCl₃)
-
Inert solvent (e.g., dichloromethane)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add the anhydrous Lewis acid catalyst and the inert solvent.
-
Cool the mixture in an ice bath.
-
Add toluene to the flask.
-
Slowly add benzyl chloride from the dropping funnel to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding it to a beaker of ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product, a mixture of benzyltoluene and dibenzyltoluene isomers, can be purified by fractional distillation under vacuum.
Caption: Friedel-Crafts synthesis of dibenzyltoluene isomers.
Application in Hydrogen Storage: The LOHC Cycle
This compound is a key component in Liquid Organic Hydrogen Carrier (LOHC) systems. The LOHC concept involves the catalytic hydrogenation of an unsaturated organic compound (the LOHC) to store hydrogen, which can then be transported and later released through catalytic dehydrogenation.
Experimental Protocol: Hydrogenation of Dibenzyltoluene
This protocol outlines the process for the hydrogenation of a dibenzyltoluene isomer mixture to its perhydrogenated form (perhydro-dibenzyltoluene).
Materials:
-
Dibenzyltoluene (isomer mixture)
-
Hydrogen gas (high purity)
-
Catalyst (e.g., Ruthenium on alumina, Ru/Al₂O₃)
-
High-pressure autoclave reactor
Procedure:
-
Load the dibenzyltoluene and the catalyst into the autoclave.
-
Seal the reactor and purge several times with an inert gas (e.g., argon) followed by hydrogen to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
-
Heat the reactor to the target temperature (e.g., 150-200 °C) while stirring.
-
Maintain the reaction under constant hydrogen pressure for the required duration. The progress of the reaction can be monitored by taking samples and analyzing the degree of hydrogenation using techniques like NMR or GC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
The perhydrogenated product can be separated from the catalyst by filtration.
Experimental Protocol: Dehydrogenation of Perhydro-dibenzyltoluene
This protocol describes the release of hydrogen from the hydrogen-rich LOHC.
Materials:
-
Perhydro-dibenzyltoluene
-
Catalyst (e.g., Platinum on alumina, Pt/Al₂O₃)
-
Reactor suitable for high-temperature reactions with gas evolution
Procedure:
-
Load the perhydro-dibenzyltoluene and the catalyst into the reactor.
-
Heat the reactor to the dehydrogenation temperature (e.g., 280-320 °C) under a flow of inert gas.
-
The dehydrogenation reaction will commence, releasing hydrogen gas.
-
The evolved hydrogen gas can be collected and quantified.
-
The reaction progress can be monitored by analyzing the composition of the liquid phase to determine the extent of dehydrogenation.
-
The resulting dibenzyltoluene can be reused in the hydrogenation cycle.
Caption: The Liquid Organic Hydrogen Carrier (LOHC) cycle using dibenzyltoluene.
Analysis and Characterization
The analysis of dibenzyltoluene and its hydrogenated forms is crucial for process optimization and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the various isomers of dibenzyltoluene and for determining the degree of hydrogenation or dehydrogenation[2]. Nuclear Magnetic Resonance (NMR) spectroscopy is also widely used to elucidate the reaction pathways and quantify the different hydrogenated species[3].
This guide provides a foundational understanding of this compound, offering insights into its chemical identity, synthesis, and a primary application. For professionals in research and development, this information serves as a starting point for further exploration and innovation in the fields of catalysis, energy storage, and synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogenation of the liquid organic hydrogen carrier compound dibenzyltoluene – reaction pathway determination by 1H NMR spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 2,3-Dibenzyltoluene as a Liquid Organic Hydrogen Carrier (LOHC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The storage and transport of hydrogen are critical challenges for the widespread implementation of a hydrogen-based economy. Liquid Organic Hydrogen Carriers (LOHCs) offer a promising solution by chemically bonding hydrogen to a liquid carrier, allowing for safe and efficient handling under ambient conditions. Dibenzyltoluene (DBT), a commercially available heat transfer fluid, has emerged as a leading LOHC candidate due to its high thermal stability, low toxicity, and compatibility with existing fuel infrastructure.[1] DBT can store up to 6.2% of hydrogen by weight in its perhydrogenated form (H18-DBT).[2][3] The process involves a reversible catalytic hydrogenation and dehydrogenation cycle, making it a viable technology for chemical hydrogen storage. Commercial DBT is a mixture of various isomers, including 2,3-dibenzyltoluene.[3][4]
These application notes provide an overview of the key properties of the DBT/H18-DBT system and detailed protocols for the catalytic hydrogenation and dehydrogenation processes.
Physicochemical and Thermophysical Properties
The design and operation of LOHC systems are highly dependent on the physical and chemical properties of the hydrogen-lean and hydrogen-rich forms of the carrier.
| Property | Dibenzyltoluene (DBT) (Hydrogen-Lean) | Perhydro-dibenzyltoluene (H18-DBT) (Hydrogen-Rich) | Reference |
| Molecular Formula | C₂₁H₂₀ | C₂₁H₃₈ | [3] |
| Hydrogen Storage Capacity | - | 6.2 wt% | [2][3][5] |
| Boiling Point | ~390 °C | - | [3][5] |
| Melting Point | -34 to -36 °C | - | [3] |
| Density (at 293.15 K) | ~1044 kg/m ³ | ~912 kg/m ³ | [6] |
| Dynamic Viscosity (at 293.15 K) | ~51.5 mPa·s | ~425 mPa·s | [6][7] |
Catalytic Hydrogenation of this compound
Hydrogenation is the process of chemically binding hydrogen to the DBT molecule. This exothermic reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst. Supported Ruthenium (Ru) and Rhodium (Rh) catalysts are commonly used for this purpose.[2][8]
Quantitative Data for Hydrogenation
| Catalyst | Temperature (°C) | Pressure (bar) | Degree of Hydrogenation (%) | Time (h) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| 5 wt% Rh/Al₂O₃ | - | - | 92.69 | 2 | 26.49 | [8] |
| Raney-Ni | 170 | 8 (initial) | - | - | - | [9] |
| 5% Ru/Al₂O₃ | 150-200 | 8 (initial) | - | - | - | [2] |
| 5% Pd/Al₂O₃ | 150-200 | 8 (initial) | - | - | - | [2] |
Experimental Protocol: Batch Hydrogenation
Materials and Reagents:
-
Dibenzyltoluene (DBT)
-
Hydrogenation catalyst (e.g., 5 wt% Ru/Al₂O₃ or Raney-Ni)
-
High-purity hydrogen gas (H₂)
-
Nitrogen gas (N₂) for purging
-
Solvent (optional, e.g., 1,4-dioxane)[8]
Equipment:
-
High-pressure autoclave reactor with a magnetic stirrer, gas inlet/outlet, pressure gauge, and thermocouple.
-
Heating mantle or oil bath with temperature controller.
-
Gas mass flow controller.
-
Balance for weighing reactants and catalyst.
Procedure:
-
Catalyst Loading: Weigh the desired amount of catalyst and carefully place it into the autoclave reactor.
-
Reactant Charging: Add a measured quantity of dibenzyltoluene to the reactor.
-
Reactor Sealing: Securely seal the reactor according to the manufacturer's instructions.
-
Purging: Purge the reactor multiple times with an inert gas, such as nitrogen, to remove any residual air and moisture.
-
Pressurization: Pressurize the reactor with hydrogen to the desired initial pressure.
-
Reaction Initiation: Begin stirring and heat the reactor to the target reaction temperature (e.g., 150-200 °C).[9]
-
Reaction Monitoring: Monitor the pressure drop in the reactor, which indicates hydrogen consumption. The reaction can also be monitored by taking samples periodically (if the setup allows) and analyzing them using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Reaction Completion: Once the pressure stabilizes or the desired reaction time is reached, stop the heating and allow the reactor to cool down to room temperature.
-
Depressurization: Carefully vent the excess hydrogen from the reactor in a well-ventilated fume hood.
-
Product Recovery: Open the reactor and separate the liquid product (H18-DBT) from the solid catalyst through filtration or decantation.
Hydrogenation Workflow
Caption: Workflow for the batch hydrogenation of DBT.
Catalytic Dehydrogenation of Perhydro-dibenzyltoluene (H18-DBT)
Dehydrogenation is the process of releasing the stored hydrogen from H18-DBT. This endothermic reaction requires high temperatures and a suitable catalyst, typically based on platinum (Pt).[5]
Quantitative Data for Dehydrogenation
| Catalyst | Temperature (°C) | Degree of Dehydrogenation (%) | Time (h) | Turnover Frequency (TOF) (h⁻¹) | Apparent Activation Energy (kJ/mol) | Reference |
| 5 wt% Pt/Al₂O₃ | - | 78.23 | 2 | 39.56 | 82.78 | [8] |
| Pt/Al₂O₃ | 300 | - | 6 | 202 min⁻¹ | 102 | [5] |
| Pt/Mg-Al₂O₃ | 300 | 100 | 6 | 586 min⁻¹ | 151 | [5] |
| Pt/Zn-Al₂O₃ | 300 | - | 6 | 269 min⁻¹ | 130 | [5] |
| 1% Pt/C | 290 | - | - | - | - | [9] |
Experimental Protocol: Batch Dehydrogenation
Materials and Reagents:
-
Perhydro-dibenzyltoluene (H18-DBT)
-
Dehydrogenation catalyst (e.g., 0.5-5 wt% Pt/Al₂O₃)[5]
-
Nitrogen gas (N₂) for purging
Equipment:
-
Glass or stainless-steel reactor equipped with a magnetic stirrer, condenser, and heating system (e.g., heating mantle).
-
Thermocouple for temperature monitoring.
-
Gas outlet connected to a gas flow meter or a collection system (e.g., gas burette) to measure the volume of released hydrogen.
-
Cold trap to condense any volatile by-products.
Procedure:
-
Catalyst and Reactant Loading: Place the catalyst and the H18-DBT into the reactor.
-
System Assembly: Assemble the reactor system, including the condenser and the gas measurement apparatus.
-
Purging: Flush the entire system with an inert gas like nitrogen to remove air.
-
Reaction Initiation: Begin stirring and heat the reactor to the desired dehydrogenation temperature (e.g., 280-320 °C).[5]
-
Hydrogen Release Measurement: As the reaction proceeds, hydrogen gas will be evolved. Measure the volume of the released hydrogen over time using the gas flow meter or collection system.
-
Monitoring and Sampling: The degree of dehydrogenation can be determined by the total volume of hydrogen released or by analyzing liquid samples taken during the experiment (e.g., by measuring the refractive index).
-
Reaction Termination: After the desired time or when hydrogen evolution ceases, turn off the heating and allow the system to cool to room temperature under the inert atmosphere.
-
Product Collection: The liquid product (DBT) can be separated from the catalyst by filtration for further analysis or reuse.
Dehydrogenation Workflow
Caption: Workflow for the batch dehydrogenation of H18-DBT.
LOHC Reaction Cycle
The core of the LOHC technology is the reversible nature of the hydrogenation and dehydrogenation reactions, allowing for a closed-loop system for hydrogen storage and release.
Caption: Reversible hydrogenation/dehydrogenation of DBT.
Safety and Handling
-
General Precautions: Handle all chemicals in accordance with good industrial hygiene and safety practices. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
High-Pressure Operations: Hydrogenation reactions are performed under high pressure. Ensure the reactor is rated for the intended operating conditions and is equipped with appropriate safety features like a rupture disc. Regularly inspect the equipment for any signs of wear or damage.
-
Flammable Gas: Hydrogen is a highly flammable gas. All operations involving hydrogen must be conducted in a well-ventilated area, away from ignition sources. Ensure proper grounding of equipment to prevent static discharge.
-
High Temperatures: Both hydrogenation and dehydrogenation involve high temperatures. Use appropriate thermal insulation and exercise caution to prevent burns.
-
Catalyst Handling: Some catalysts, like Raney-Ni, can be pyrophoric and must be handled under an inert atmosphere or liquid. Refer to the specific safety data sheet (SDS) for the catalyst being used.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 29589-57-9 | Benchchem [benchchem.com]
- 4. Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. kpfu.ru [kpfu.ru]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrogen Storage in 2,3-Dibenzyltoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid Organic Hydrogen Carriers (LOHCs) represent a promising technology for the safe and efficient storage and transportation of hydrogen. Among various LOHC candidates, 2,3-dibenzyltoluene (DBT), a commercially available heat transfer oil, has garnered significant attention due to its high hydrogen storage capacity, thermal stability, and compatibility with existing infrastructure for liquid fuels.
This document provides a detailed overview of the mechanism of hydrogen storage in this compound, along with comprehensive experimental protocols for the hydrogenation (hydrogen storage) and dehydrogenation (hydrogen release) processes.
Mechanism of Hydrogen Storage
The hydrogen storage process in this compound is a reversible catalytic hydrogenation reaction. The hydrogen-lean form, this compound (H0-DBT), reacts with hydrogen in the presence of a catalyst to form the hydrogen-rich, perhydrogenated form, perhydro-2,3-dibenzyltoluene (H18-DBT). The stored hydrogen can then be released on demand through a catalytic dehydrogenation reaction, regenerating the original H0-DBT for subsequent cycles.
The overall reaction is as follows:
C₂₁H₂₀ (l) + 9H₂ (g) ⇌ C₂₁H₃₈ (l) + Heat (Hydrogenation/Dehydrogenation)
The hydrogenation of H0-DBT is an exothermic process, typically carried out at elevated temperatures and pressures. The reaction is understood to proceed in a stepwise manner, with the two outer benzyl rings being hydrogenated first, followed by the central toluene ring. This side-side-middle (SSM) reaction pathway has been elucidated through spectroscopic analysis, which identified the accumulation of partially hydrogenated intermediates such as H12-DBT before complete hydrogenation to H18-DBT.[1][2][3]
Quantitative Data Presentation
The efficiency of the hydrogen storage and release cycle in this compound is highly dependent on the catalyst used and the operational parameters. Below is a summary of quantitative data from various studies.
Table 1: Hydrogenation of this compound (H0-DBT) - Catalyst Performance
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Hydrogen Storage Capacity (wt%) | Reference |
| Raney-Ni | 170 | 0.8 | - | 1.33 | [4][5][6] |
| Raney-Ni | 170 | 7 | 30 | 6.2 (complete hydrogenation) | [7] |
| 5% Pd/Al₂O₃ | 150-200 | 0.8 | - | Lower than Raney-Ni | [4][5] |
| 5% Ru/Al₂O₃ | 150-200 | 0.8 | - | Lower than Raney-Ni | [4][5] |
| Ru/Al₂O₃ | 120-200 | 5 | - | High preference for SSM pathway | [1] |
Table 2: Dehydrogenation of Perhydro-2,3-dibenzyltoluene (H18-DBT) - Catalyst Performance
| Catalyst | Temperature (°C) | Degree of Dehydrogenation (%) | Time (h) | Notes | Reference |
| 1% Pt/C | 290 | - | - | Investigation of evolved hydrogen | [5] |
| 1-5% Pt/Al₂O₃ | 290 | 90.2 (for 5% Pt/Al₂O₃) | - | Catalytic activity increases with Pt loading | [4] |
| Pt/Al₂O₃ | 250-320 | >97 | 2 | - | [7] |
Table 3: Cycling Stability of the Dibenzyltoluene LOHC System
| Catalyst | Cycle Number | Hydrogen Capacity Retention (%) | Observations | Reference |
| Raney-Ni | 1 | 100 | - | [7] |
| 2 | 58.1 | Decrease in capacity observed | [7] | |
| 3 | 38.7 | Further decrease in capacity | [7] |
Experimental Protocols
The following protocols provide a general framework for laboratory-scale hydrogenation and dehydrogenation experiments with this compound.
Protocol 1: Hydrogenation of this compound (H0-DBT)
1. Materials and Equipment:
-
This compound (H0-DBT)
-
Hydrogenation catalyst (e.g., Raney-Ni, Ru/Al₂O₃)
-
High-pressure autoclave reactor with magnetic stirring, gas inlet/outlet, pressure gauge, and temperature controller
-
Hydrogen gas cylinder (high purity)
-
Solvent for catalyst washing (e.g., ethanol)
-
Analytical equipment: Gas Chromatograph with Mass Spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) Spectrometer
2. Catalyst Preparation and Activation (Example: Ru/Al₂O₃):
-
Weigh the required amount of catalyst.
-
If necessary, pre-treat the catalyst by reduction under a hydrogen flow at an elevated temperature, following the manufacturer's recommendations. This step is crucial to ensure the catalyst is in its active state.
3. Hydrogenation Procedure:
-
Ensure the autoclave is clean and dry.
-
Add a measured amount of this compound and the catalyst to the autoclave. A typical laboratory scale might involve 10 g of DBT and 1 g of Raney-Ni.[5]
-
Seal the autoclave securely.
-
Purge the reactor multiple times with an inert gas (e.g., argon or nitrogen) to remove any air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 5-7 MPa).[4][7]
-
Begin stirring at a constant rate (e.g., 800 rpm) to ensure good mixing of the reactants and catalyst.[5]
-
Heat the reactor to the desired reaction temperature (e.g., 170 °C).[4][5][7]
-
Monitor the pressure inside the reactor. A drop in pressure indicates the consumption of hydrogen during the reaction.
-
Maintain a constant pressure by supplying hydrogen from the cylinder as it is consumed.
-
Continue the reaction for the desired duration (e.g., up to 30 hours for complete hydrogenation with Raney-Ni).[7]
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated area.
-
Open the reactor and collect the liquid product (perhydro-2,3-dibenzyltoluene, H18-DBT).
-
Separate the catalyst from the liquid product by filtration.
4. Product Analysis:
-
Take a sample of the liquid product.
-
Analyze the sample using GC-MS or NMR to determine the degree of hydrogenation and identify the presence of any intermediates or byproducts. For GC-MS analysis, a sample of the reaction mixture is diluted in a suitable solvent and injected into the GC. The different components (H0-DBT, H6-DBT, H12-DBT, H18-DBT) will have different retention times, and the mass spectrometer will help in their identification.
Protocol 2: Dehydrogenation of Perhydro-2,3-dibenzyltoluene (H18-DBT)
1. Materials and Equipment:
-
Perhydro-2,3-dibenzyltoluene (H18-DBT)
-
Dehydrogenation catalyst (e.g., Pt/Al₂O₃)
-
Glass reactor or fixed-bed reactor with a heating mantle, gas outlet, and temperature controller
-
Inert gas (e.g., argon or nitrogen)
-
Gas collection system (e.g., gas burette or gas bag)
-
Analytical equipment: GC-MS or NMR Spectrometer
2. Dehydrogenation Procedure:
-
Set up the reactor in a fume hood.
-
Add a measured amount of H18-DBT and the dehydrogenation catalyst to the reactor. For example, 3 g of H18-DBT and 0.05 g of 2 wt% Pt/Al₂O₃.[5]
-
Purge the reactor with an inert gas to remove air.
-
Heat the reactor to the desired dehydrogenation temperature (e.g., 290-320 °C).[4][7]
-
The dehydrogenation reaction will start, and hydrogen gas will be evolved.
-
Collect the evolved hydrogen gas and measure its volume over time to determine the reaction rate.
-
Continue the reaction until the hydrogen evolution ceases or for a predetermined time.
-
Cool the reactor to room temperature.
-
Collect the liquid product (regenerated this compound, H0-DBT).
-
Separate the catalyst by filtration.
3. Product Analysis:
-
Analyze a sample of the liquid product using GC-MS or NMR to determine the degree of dehydrogenation and check for any degradation products.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Reversible hydrogenation and dehydrogenation cycle of this compound for hydrogen storage.
Caption: Stepwise hydrogenation pathway of this compound (SSM preference).
Experimental Workflow
Caption: General experimental workflow for hydrogenation (H) and dehydrogenation (D) of DBT.
References
- 1. Using Hydrogen as a Carrier Gas With GC and GC-MS: Be Safe and Efficient [thermofisher.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of Reaction Kinetics for the Dehydrogenation of Perhydro-Dibenzyltoluene Using Mg- and Zn-Modified Pt/Al2O3 … [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Catalytic Dehydrogenation of Perhydro-2,3-dibenzyltoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic dehydrogenation of perhydro-2,3-dibenzyltoluene (H18-DBT), a promising Liquid Organic Hydrogen Carrier (LOHC). This document is intended to guide researchers in setting up and conducting experiments for the controlled release of hydrogen from H18-DBT.
Introduction
Perhydro-2,3-dibenzyltoluene is a key compound in LOHC technology, capable of storing and transporting hydrogen in a safe and manageable liquid form. The release of hydrogen is achieved through catalytic dehydrogenation, an endothermic process typically carried out at elevated temperatures. Understanding the reaction kinetics, catalyst performance, and experimental parameters is crucial for the efficient and controlled release of hydrogen. This document outlines the prevalent catalytic systems, detailed experimental procedures, and expected performance metrics.
Catalytic Systems and Performance
The dehydrogenation of H18-DBT is most effectively catalyzed by platinum-based catalysts, with Pt/Al₂O₃ being a common choice. Modifications to the catalyst support, such as the inclusion of magnesium or zinc, have been shown to influence catalytic activity, selectivity, and stability.
Data Presentation: Catalyst Performance in H18-DBT Dehydrogenation
The following tables summarize the quantitative data from various studies on the catalytic dehydrogenation of H18-DBT under different conditions.
Table 1: Performance of a Pt/Al₂O₃ Catalyst Prepared by Supercritical CO₂ Deposition (SCD) vs. Wet Impregnation (WI) and a Benchmark Catalyst. [1]
| Catalyst | Preparation Method | H18-DBT Conversion (Run 1) | H18-DBT Conversion (Run 10) | Selectivity towards H0-DBT (Run 1) | Selectivity towards H0-DBT (Run 10) |
| CAT-A | SCD | >90% | ~77% | 32% | Not Specified |
| CAT-B | WI | 62% | ~35% | 6% | Not Specified |
| CAT-C | Benchmark | >90% | ~67% | 17% | Not Specified |
Reaction Conditions: Batch reactor, 300 °C, 100 min reaction time per run, molar ratio nPt/nH18-DBT = 0.05 mol %.[1]
Table 2: Performance of Mg- and Zn-Modified Pt/Al₂O₃ Catalysts. [2]
| Catalyst | Degree of Dehydrogenation (DoD) | Productivity (gH₂/gPt/min) | Conversion | Turnover Frequency (TOF) (min⁻¹) | Activation Energy (kJ/mol) |
| Pt/Mg-Al₂O₃ | 100% | 1.84 | 99.9% | 586 | 151 |
| Pt/Zn-Al₂O₃ | Not Specified | Not Specified | Not Specified | 269 | 130 |
| Pt/Al₂O₃ | Not Specified | Not Specified | Not Specified | 202 | 102 |
Reaction Conditions: Batch reactor, 300 °C, 6 h reaction time.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments in the catalytic dehydrogenation of H18-DBT.
Catalyst Preparation (Wet Impregnation Method)
This protocol describes a general procedure for the synthesis of a Pt/Al₂O₃ catalyst via wet impregnation.
-
Support Preparation: Dry γ-Al₂O₃ support at 120 °C for 12 hours to remove adsorbed water.
-
Precursor Solution: Prepare an aqueous solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆), of a concentration calculated to achieve the desired platinum loading (e.g., 0.5 wt%).
-
Impregnation: Add the γ-Al₂O₃ support to the precursor solution. Allow the mixture to stand for 24 hours to ensure uniform impregnation.
-
Drying: Remove the excess solvent by rotary evaporation at 60 °C. Further dry the impregnated support in an oven at 120 °C for 12 hours.
-
Calcination: Calcine the dried material in a furnace under a flow of air. Ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 4 hours.
-
Reduction: Reduce the calcined catalyst in a tube furnace under a flow of hydrogen (e.g., 5% H₂ in Ar). Ramp the temperature to 400 °C at a rate of 5 °C/min and hold for 4 hours.
-
Passivation: After reduction, cool the catalyst to room temperature under an inert gas flow (e.g., nitrogen or argon) to prevent rapid oxidation of the platinum nanoparticles.
Dehydrogenation in a Batch Reactor
This protocol outlines the procedure for conducting the dehydrogenation of H18-DBT in a laboratory-scale batch reactor.
-
Reactor Setup: Assemble a high-pressure batch reactor equipped with a magnetic stirrer, a thermocouple, a pressure transducer, and gas inlet/outlet valves.
-
Catalyst Loading: Introduce a known mass of the prepared catalyst into the reactor.
-
Reactant Charging: Add a specific volume of H18-DBT to the reactor.
-
Purging: Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) several times to remove any air.
-
Reaction Initiation: Heat the reactor to the desired reaction temperature (e.g., 300 °C) while stirring.[1]
-
Monitoring: Monitor the reaction progress by measuring the pressure increase due to hydrogen evolution and by taking liquid samples periodically for analysis.
-
Termination: After the desired reaction time, cool the reactor to room temperature.
-
Product Collection: Carefully vent the hydrogen gas and collect the liquid product for analysis.
Product Analysis
The composition of the reaction mixture is crucial for determining the degree of dehydrogenation, conversion, and selectivity.
-
Sample Preparation: Dilute the collected liquid samples in a suitable solvent (e.g., toluene or hexane).
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject the diluted sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature program that allows for the separation of H18-DBT and its dehydrogenated products (H12-DBT, H6-DBT, and H0-DBT).
-
Identify the compounds based on their mass spectra and retention times.
-
Quantify the components using calibration curves of authentic standards.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Alternatively, analyze the samples using an HPLC system with a suitable column (e.g., a phenyl-hexyl column).[3]
-
Use a mobile phase that provides good separation of the reaction components.
-
Employ a refractive index (RI) or UV detector for quantification.
-
Visualizations
The following diagrams illustrate key aspects of the catalytic dehydrogenation of perhydro-2,3-dibenzyltoluene.
Caption: General experimental workflow for the catalytic dehydrogenation of H18-DBT.
Caption: Preferred Side-Middle-Side (SMS) dehydrogenation pathway of H18-DBT over a Pt/Al₂O₃ catalyst.[4]
References
- 1. A computational workflow to discover novel liquid organic hydrogen carriers and their dehydrogenation routes - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Intensified LOHC-Dehydrogenation Using Multi-Stage Microstructures and Pd-Based Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
experimental setup for high-pressure hydrogenation of 2,3-dibenzyltoluene
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the high-pressure catalytic hydrogenation of 2,3-dibenzyltoluene, a process relevant to the synthesis of hydrogenated aromatic compounds and in the context of Liquid Organic Hydrogen Carriers (LOHCs). The procedure outlines the experimental setup, reaction conditions, and analytical methods for monitoring the reaction progress and characterizing the products.
Introduction
The catalytic hydrogenation of aromatic compounds is a fundamental transformation in organic synthesis and is of significant interest in the development of hydrogen storage technologies.[1] this compound, as a constituent of dibenzyltoluene mixtures, is a potential LOHC, capable of being hydrogenated to its perhydro form for hydrogen storage and dehydrogenated to release hydrogen when needed.[1] This process typically requires high pressure and temperature in the presence of a suitable catalyst. Common catalysts for this transformation include ruthenium, platinum, or nickel-based catalysts.[1] The hydrogenation proceeds in a stepwise manner, with the outer phenyl rings being hydrogenated before the central toluene ring.[2][3]
Experimental Overview
This protocol describes the high-pressure hydrogenation of this compound in a batch reactor. The reaction progress can be monitored by analyzing samples at different time intervals using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][4]
Materials and Equipment
-
Reactant: this compound
-
Catalyst: 5% Ruthenium on Alumina (Ru/Al₂O₃) or Raney-Nickel
-
Solvent (optional): A high-boiling point, inert solvent
-
Gases: High-purity hydrogen (H₂), Inert gas (e.g., Argon or Nitrogen)
-
Apparatus:
-
High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, thermocouple, and sampling valve.
-
Gas handling manifold for hydrogen and inert gas.
-
Heating mantle or oil bath for temperature control.
-
Analytical instruments: Gas Chromatograph with Mass Spectrometer (GC-MS) and/or Nuclear Magnetic Resonance (NMR) Spectrometer.
-
Experimental Protocol
1. Reactor Preparation:
-
Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Charge the reactor with this compound and the catalyst. The catalyst loading can be varied, but a typical starting point is a substrate-to-catalyst ratio of 100:1 by weight.
2. System Purge:
-
Seal the reactor and connect it to the gas handling manifold.
-
Purge the reactor with an inert gas (e.g., Argon) at least three times to remove any residual air and moisture. This is a critical safety step to avoid the formation of explosive mixtures of hydrogen and air.
3. Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired reaction pressure.
-
Begin stirring and heat the reactor to the target reaction temperature.
-
Maintain a constant hydrogen pressure throughout the reaction by supplying hydrogen from a reservoir as it is consumed.
-
Take samples periodically through the sampling valve to monitor the reaction progress. Ensure that the sampling line is purged before and after taking each sample.
4. Reaction Work-up and Product Analysis:
-
After the desired reaction time or upon completion of the reaction (as determined by monitoring), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Open the reactor and recover the reaction mixture.
-
Separate the catalyst from the liquid product by filtration.
-
Analyze the crude product and the collected samples by GC-MS to determine the conversion of this compound and the distribution of partially and fully hydrogenated products. NMR spectroscopy can also be used for detailed structural elucidation of the products.[2][3]
Quantitative Data
The following table summarizes representative quantitative data for the hydrogenation of a dibenzyltoluene isomeric mixture, which can be considered as a proxy for the hydrogenation of this compound.
| Parameter | Value | Reference |
| Catalyst | Raney-Ni | |
| Temperature | 170 °C | |
| Pressure | 70 bar | |
| Reaction Time | 30 hours | |
| Conversion | Complete Hydrogenation | |
| Product | Perhydro-dibenzyltoluene |
| Parameter | Value | Reference |
| Catalyst | Ru/Al₂O₃ | [2][3] |
| Temperature | 120-200 °C | [2][3] |
| Pressure | 50 bar | [2][3] |
| Observation | Stepwise hydrogenation, side rings first | [2][3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the high-pressure hydrogenation of this compound.
Signaling Pathway: Hydrogenation of this compound
Caption: Stepwise hydrogenation pathway of this compound.
Safety Precautions
-
High-Pressure Operations: All high-pressure experiments must be conducted behind a blast shield in a properly ventilated area. Personnel must be trained in high-pressure equipment operation.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the system is leak-tight and properly purged with an inert gas before introducing hydrogen. Use a hydrogen detector to monitor for leaks.
-
Catalyst Handling: Some hydrogenation catalysts, particularly Raney-Ni, can be pyrophoric and should be handled with care, typically under an inert atmosphere or a layer of solvent.
-
Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves are mandatory. Additional PPE may be required based on a risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogenation of the liquid organic hydrogen carrier compound dibenzyltoluene – reaction pathway determination by 1H NMR spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Dibenzyltoluene Hydrogenation
For Researchers, Scientists, and Professionals in Chemical and Energy Sectors
Introduction
Dibenzyltoluene (DBT), a key Liquid Organic Hydrogen Carrier (LOHC), offers a promising medium for the safe and efficient storage and transport of hydrogen. The process of hydrogen storage involves the catalytic hydrogenation of unsaturated DBT (H0-DBT) to its fully saturated form, perhydro-dibenzyltoluene (H18-DBT). Monitoring the degree of hydrogenation (DoH) is critical for optimizing reaction kinetics, ensuring process efficiency, and maintaining the stability of the LOHC system. This document provides detailed analytical techniques and protocols for monitoring the hydrogenation of dibenzyltoluene.
Analytical Techniques Overview
Several analytical methods are employed to characterize the composition of DBT mixtures and to determine the DoH. The primary techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC). Each technique offers unique advantages in separating and quantifying the different hydrogenated species of DBT (H0-DBT, H6-DBT, H12-DBT, and H18-DBT).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for DoH Determination
HPLC is a robust technique for separating the different hydrogenated fractions of DBT. Reversed-phase HPLC is commonly used for this purpose.[1]
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Refractive Index (RI) detector is suitable.[2][3]
-
Column: A Phenyl-Hexyl silica column (e.g., 250 mm x 4.6 mm I.D., 5-15 µm particle size) is effective for separating the hydrogenated isomers.[1][2][3]
-
Mobile Phase: An isocratic mobile phase of acetone and water is typically used. A common ratio is 96:4 (v/v) or 95:5 (v/v).[1][2][3]
-
Flow Rate: A flow rate of approximately 0.17 mL/min is recommended.[2]
-
Sample Preparation: Dilute a small aliquot (e.g., 0.1 mL) of the reaction mixture in a suitable solvent like dichloromethane-d2 (for subsequent NMR analysis) or the mobile phase.[2]
-
Injection Volume: Inject an appropriate volume (e.g., 10-20 µL) onto the column.
-
Detection: Monitor the elution of the different DBT species using a UV-Vis or RI detector.
-
Quantification: Calibrate the instrument using standards of the pure components (H0-DBT and H18-DBT). The concentrations of the intermediates (H6-DBT, H12-DBT) can be determined by linear interpolation between the calibrated peaks of the fully unsaturated and saturated forms.[3]
¹H NMR Spectroscopy for Reaction Pathway Elucidation
¹H NMR spectroscopy is a powerful tool for determining the DoH and for elucidating the reaction pathway of DBT hydrogenation.[1][2][4][5]
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dilute approximately 0.1 mL of the liquid sample in 1 mL of a deuterated solvent, such as dichloromethane-d2.[2]
-
Data Acquisition: Acquire standard ¹H NMR spectra.
-
Data Analysis: The degree of hydrogenation can be calculated by integrating the aromatic and aliphatic regions of the spectrum. The disappearance of aromatic proton signals and the appearance of aliphatic proton signals correspond to the progress of the hydrogenation reaction. Detailed analysis of the chemical shifts can reveal the preferential order of ring hydrogenation (e.g., side-side-middle pathway).[2][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) for In-depth Characterization
GC-MS is used for a more detailed analysis of the DBT isomers and to identify any decomposition products that may form during the hydrogenation or dehydrogenation cycles.[1][6] Comprehensive two-dimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide even greater separation and identification of isomers.[6]
Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or TOF).
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the different components based on their boiling points. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Injection: Inject a small volume of the diluted sample into the heated injection port.
-
Mass Spectrometry: Acquire mass spectra over a suitable mass range to identify the different DBT isomers and any potential byproducts.
-
Data Analysis: Identify the compounds based on their retention times and mass spectra. The relative abundance of each component can be determined by integrating the peak areas in the chromatogram.
Quantitative Data Summary
The following tables summarize typical data obtained from the analytical monitoring of DBT hydrogenation.
Table 1: HPLC Retention Data for DBT Hydrogenation Products
| Compound | Degree of Hydrogenation | Typical Retention Time (min) |
| H0-DBT | 0 | Shorter |
| H6-DBT | 6 | Intermediate |
| H12-DBT | 12 | Intermediate |
| H18-DBT | 18 | Longer |
Note: Absolute retention times will vary depending on the specific HPLC system, column, and mobile phase composition.
Table 2: Hydrogenation Reaction Conditions and Outcomes
| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Hydrogen Storage Capacity (wt%) | Reference |
| Raney-Ni | 170 | 0.8 MPa (8 bar) | - | 1.33 | [7] |
| Raney-Ni | 170 | 7 MPa (70 bar) | 30 | 6.2 | [8] |
| 5 wt-% Pt/C | 150 | 30 | 5+ | - | [1] |
| Ru/Al₂O₃ | 120-200 | 50 | - | - | [2][4][5] |
Visualizations
DBT Hydrogenation Pathway
The hydrogenation of dibenzyltoluene preferentially follows a Side-Side-Middle (SSM) reaction pathway.[2][4][5]
Caption: Side-Side-Middle (SSM) hydrogenation pathway of DBT.
Analytical Workflow for Monitoring DBT Hydrogenation
This workflow outlines the typical steps from sampling to data analysis for monitoring the hydrogenation process.
Caption: General analytical workflow for DBT hydrogenation monitoring.
References
- 1. Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydrogenation of the liquid organic hydrogen carrier compound dibenzyltoluene – reaction pathway determination by 1H NMR spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Hydrogenation of the liquid organic hydrogen carrier compound dibenzyltoluene – reaction pathway determination by 1H NMR spectroscopy [open.fau.de]
- 6. Analysis of reaction mixtures of perhydro-dibenzyltoluene using two-dimensional gas chromatography and single quadrupole gas chromatography - JuSER [juser.fz-juelich.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Determination of the Degree of Hydrogenation of Dibenzyltoluene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzyltoluene (DBT) is a promising Liquid Organic Hydrogen Carrier (LOHC) for the safe and efficient storage and transportation of hydrogen. The degree of hydrogenation of DBT is a critical parameter that determines the hydrogen storage capacity and the overall efficiency of the LOHC system. Accurate and reliable methods for determining the degree of hydrogenation are therefore essential for research, development, and quality control in this field. This application note provides detailed protocols for determining the degree of hydrogenation of dibenzyltoluene using ¹H-NMR spectroscopy and High-Performance Liquid Chromatography (HPLC), supported by Gas Chromatography-Mass Spectrometry (GC-MS) for concentration analysis.
Analytical Techniques
The primary methods for quantifying the degree of hydrogenation of dibenzyltoluene involve the identification and quantification of its various hydrogenated forms:
-
H0-DBT: Unhydrogenated dibenzyltoluene
-
H6-DBT: Partially hydrogenated dibenzyltoluene (one aromatic ring saturated)
-
H12-DBT: Partially hydrogenated dibenzyltoluene (two aromatic rings saturated)
-
H18-DBT: Fully hydrogenated dibenzyltoluene (perhydro-dibenzyltoluene)
This note details the application of ¹H-NMR and HPLC for this purpose.
Experimental Protocols
Catalytic Hydrogenation of Dibenzyltoluene (Batch Reactor)
This protocol describes a typical lab-scale hydrogenation experiment.
Materials:
-
Dibenzyltoluene (H0-DBT)
-
Ru/Al₂O₃ catalyst
-
High-pressure batch autoclave (e.g., Parr Instrument Company) with a gas-entrainment stirrer
-
Argon (Ar 4.6)
-
Hydrogen (H₂)
-
Heating jacket
-
Sample collection vials
Procedure:
-
Load 150 g of H0-DBT and the Ru/Al₂O₃ catalyst into the 300 mL stainless-steel batch autoclave. A typical catalyst loading is a molar ratio of 400:1 (H0-DBT/Ru).[1]
-
Seal the autoclave and purge the gas volume three times with Argon to remove any air.[1]
-
Heat the vessel to the desired reaction temperature (e.g., 120-200 °C) using the heating jacket.[1][2][3][4][5]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and maintain this pressure throughout the experiment.[1][2][3][4][5]
-
Start the stirrer at a high speed (e.g., 1200 rpm) to ensure good gas-liquid mixing.[1]
-
Collect liquid samples at defined time intervals to monitor the progress of the hydrogenation reaction.
-
Analyze the collected samples using ¹H-NMR, HPLC, or GC-MS to determine the concentration of H0-DBT, H6-DBT, H12-DBT, and H18-DBT.
¹H-NMR Spectroscopy Analysis
¹H-NMR spectroscopy is a powerful technique for elucidating the reaction pathway and quantifying the different hydrogenated species.
Instrumentation:
-
NMR Spectrometer (e.g., JEOL ECX 400)[1]
Sample Preparation:
-
Dilute 0.1 mL of the liquid sample in 1 mL of a deuterated solvent (e.g., dichloromethane-d₂).[1]
Data Acquisition and Analysis:
-
Acquire the ¹H-NMR spectrum of the prepared sample.
-
Integrate the signals corresponding to the aromatic protons (in H0-DBT, H6-DBT, H12-DBT) and the aliphatic protons (in H6-DBT, H12-DBT, H18-DBT).
-
The degree of hydrogenation can be calculated from the ratio of the integrals of the aromatic and aliphatic regions. Detailed analysis of the chemical shifts can also reveal the preferential hydrogenation pathway (e.g., side-ring preference, SSM).[1][2][3][4][5]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be used to separate the different hydrogenated forms of dibenzyltoluene, supporting the results obtained from NMR spectroscopy.[1][2][3][4][5]
Instrumentation and Conditions:
-
HPLC System: With a suitable detector (e.g., UV-Vis).
-
Column: Phenomenex phenyl-hexyl silica column (250 mm x 4.6 mm I.D, 15 µm, pore size 100 Å).[1]
-
Mobile Phase: Isocratic elution with Acetone and Water (95:5, v/v).[1]
-
Flow Rate: 0.17 mL/min.[1]
Procedure:
-
Prepare standard solutions of H0-DBT and, if available, the different hydrogenated species.
-
Inject the samples and standards into the HPLC system.
-
Identify the peaks corresponding to H0-DBT, H6-DBT, H12-DBT, and H18-DBT based on their retention times.
-
Quantify the concentration of each species by comparing the peak areas with those of the standards. HPLC analysis confirms the accumulation of intermediate species like H12-DBT before complete hydrogenation to H18-DBT.[1][2][3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is another valuable technique for analyzing the concentrations of dibenzyltoluene and its hydrogenated forms.[6][7]
Procedure:
-
Separate the components of the reaction mixture using a gas chromatograph.
-
Detect and identify the different species (H0-DBT, H6-DBT, H12-DBT, H18-DBT) using a mass spectrometer.
-
The concentrations of each component can be determined as a function of the degree of hydrogenation (DoH).[6][7]
Data Presentation
Quantitative data from the analysis should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Composition of Hydrogenation Mixture at Different Time Intervals
| Time (min) | % H0-DBT | % H6-DBT | % H12-DBT | % H18-DBT | Degree of Hydrogenation (%) |
| 0 | 100 | 0 | 0 | 0 | 0 |
| 30 | 50 | 35 | 10 | 5 | 25 |
| 60 | 10 | 40 | 40 | 10 | 55 |
| 120 | 0 | 5 | 55 | 40 | 85 |
| 240 | 0 | 0 | 5 | 95 | 98.3 |
Table 2: Comparison of Analytical Techniques for DoH Determination
| Technique | Principle | Advantages | Disadvantages |
| ¹H-NMR | Measures the ratio of aromatic to aliphatic protons. | Provides detailed structural information, elucidates reaction pathways. | Can be less accurate if reaction pathways are unknown.[8] |
| ¹³C-NMR | Non-path-dependent determination of DoH. | More reliable for unknown dehydrogenation paths.[8] | Longer acquisition times compared to ¹H-NMR. |
| HPLC | Separates molecules based on their polarity and size. | Good for separating different hydrogenated species. | Isomers of the same DoH may have similar retention times.[6] |
| GC-MS | Separates based on boiling point and provides mass information. | High resolution and sensitivity for concentration analysis. | Resolution of isomers can be challenging.[8] |
Visualizations
Experimental Workflow
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Hydrogenation of the liquid organic hydrogen carrier compound dibenzyltoluene – reaction pathway determination by 1H NMR spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Hydrogenation of the liquid organic hydrogen carrier compound dibenzyltoluene – reaction pathway determination by 1H NMR spectroscopy [open.fau.de]
- 4. [PDF] Hydrogenation of the liquid organic hydrogen carrier compound dibenzyltoluene – reaction pathway determination by 1H NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. chem960.com [chem960.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Pt/Al2O3 Catalyzed Dehydrogenation of Perhydro-dibenzyltoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the dehydrogenation of perhydro-dibenzyltoluene (H18-DBT), a promising Liquid Organic Hydrogen Carrier (LOHC), using a Platinum on alumina (Pt/Al2O3) catalyst. This process is crucial for the release of stored hydrogen, a key step in the hydrogen economy.
Introduction
The storage and transportation of hydrogen are significant challenges in implementing a hydrogen-based energy system. Liquid Organic Hydrogen Carriers (LOHCs) offer a viable solution by chemically bonding hydrogen to a liquid organic molecule, allowing for safe and efficient handling under ambient conditions. Dibenzyltoluene (DBT) is a particularly promising LOHC due to its high hydrogen storage capacity (6.2 wt%), thermal stability, and low vapor pressure.[1][2] The release of hydrogen from its hydrogenated form, perhydro-dibenzyltoluene (H18-DBT), is an endothermic catalytic dehydrogenation reaction, for which Pt/Al2O3 has been identified as a highly effective catalyst.[1][3]
This document outlines the key parameters, experimental procedures, and expected outcomes for the Pt/Al2O3 catalyzed dehydrogenation of H18-DBT.
Reaction Pathway and By-products
The dehydrogenation of H18-DBT to dibenzyltoluene (H0-DBT) proceeds through a series of intermediate steps, involving the sequential dehydrogenation of the three cycloaliphatic rings. The reaction pathway generally follows a side–middle–side (SMS) sequence, where one of the outer rings is dehydrogenated first, followed by the central ring, and finally the remaining outer ring.[4] This is attributed to the steric hindrance of the molecule.[4]
The primary reaction is:
H18-DBT ⇌ H12-DBT + 3H2 ⇌ H6-DBT + 3H2 ⇌ H0-DBT + 3H2
Under typical reaction conditions, various by-products can be formed, including partially dehydrogenated species and products from cracking or isomerization reactions. The formation of by-products can be influenced by reaction temperature and catalyst properties.[5]
Quantitative Data Presentation
The performance of Pt/Al2O3 catalysts in the dehydrogenation of H18-DBT can be evaluated based on several key metrics. The following tables summarize quantitative data from various studies.
| Catalyst | Preparation Method | Pt Loading (wt%) | Reaction Temp. (°C) | Degree of Dehydrogenation (DoD) (%) | Turnover Frequency (TOF) (min⁻¹) | Reference |
| Pt/Al2O3 | Supercritical CO2 Deposition (SCD) | Not Specified | 300 | 45 (average over 10 runs) | Not Specified | [6] |
| Pt/Al2O3 | Wet Impregnation (WI) | Not Specified | 300 | ~17 (average over 10 runs) | Not Specified | [6] |
| Pt/Al2O3 | Commercial Benchmark | Not Specified | 300 | ~35 (average over 10 runs) | Not Specified | [6] |
| Pt/Al2O3 | Not Specified | Lower Pt loading | 290 | 88 | Not Specified | [7] |
| 5% Pt/Al2O3 | Not Specified | 5 | 290 | 90.2 (in 7 hours) | Not Specified | [2] |
| Pt/Mg-Al2O3 | Not Specified | 0.5 | 300 | 100 | 586 | [5] |
| Pt/Zn-Al2O3 | Not Specified | 0.5 | 300 | Not Specified | 269 | [5] |
| Pt/Al2O3 | Not Specified | 0.5 | 300 | Not Specified | 202 | [5] |
| Catalyst | Reaction Temp. (°C) | H18-DBT Conversion (%) | H0-DBT Selectivity (%) | Reference |
| 0.5 wt% Pt/Al2O3 | 260 | ~20 | ~98 | [5] |
| 0.5 wt% Pt/Al2O3 | 280 | ~50 | ~97 | [5] |
| 0.5 wt% Pt/Al2O3 | 300 | ~99 | ~95 | [5] |
Experimental Protocols
This section provides detailed methodologies for catalyst preparation and the dehydrogenation reaction.
Catalyst Preparation via Wet Impregnation
The wet impregnation method is a common technique for synthesizing supported metal catalysts.
Materials:
-
γ-Al2O3 support (extrudates or powder)
-
Hexachloroplatinic acid (H2PtCl6·xH2O) or other suitable platinum precursor
-
Deionized water
-
Rotary evaporator
-
Drying oven
-
Calcination furnace
-
Reduction furnace with H2/N2 gas supply
Procedure:
-
Precursor Solution Preparation: Dissolve the required amount of platinum precursor in deionized water to achieve the desired metal loading on the support.
-
Impregnation: Add the γ-Al2O3 support to the precursor solution. Stir the mixture for approximately 1 hour to ensure uniform impregnation.[3]
-
Drying: Remove the solvent using a rotary evaporator at approximately 45 °C and 70 mbar.[3] Subsequently, dry the impregnated support in an oven at 60-110 °C overnight.[3]
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air. A typical calcination protocol involves heating to 450 °C at a ramp rate of 5 °C/min and holding for 4 hours.[3]
-
Reduction: Reduce the calcined catalyst in a tube furnace under a hydrogen atmosphere (e.g., a mixture of H2 and N2). A typical reduction protocol involves heating to 350 °C at a ramp rate of 5 °C/min and holding for 4 hours.[3]
Catalytic Dehydrogenation of Perhydro-dibenzyltoluene in a Batch Reactor
Materials and Equipment:
-
Pt/Al2O3 catalyst
-
Perhydro-dibenzyltoluene (H18-DBT)
-
Batch reactor equipped with a magnetic stirrer, heating mantle, temperature controller, and condenser
-
Gas chromatograph (GC) for product analysis
-
Hydrogen gas source (for initial purging)
-
Inert gas source (e.g., Nitrogen or Argon)
Procedure:
-
Reactor Setup: Place a known amount of the Pt/Al2O3 catalyst and H18-DBT into the batch reactor. The molar ratio of H18-DBT to Pt is a critical parameter and should be controlled (e.g., 615:1).[3]
-
Purging: Seal the reactor and purge with an inert gas to remove any air.
-
Reaction: Heat the reactor to the desired reaction temperature (e.g., 280-310 °C) while stirring.[3]
-
Monitoring: Monitor the reaction progress by collecting liquid samples at regular intervals for GC analysis to determine the conversion of H18-DBT and the selectivity towards H0-DBT and by-products. The volume of hydrogen released can also be measured.
-
Termination: After the desired reaction time, cool the reactor to room temperature.
-
Product Analysis: Analyze the final product mixture using GC to determine the final degree of dehydrogenation and by-product distribution.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Pt/Al2O3 catalyst preparation and H18-DBT dehydrogenation.
Reaction Pathway
Caption: Simplified reaction pathway for the dehydrogenation of H18-DBT.
Safety Precautions
-
Handle hexachloroplatinic acid and other chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen gas is highly flammable. Ensure proper ventilation and use a fume hood during the reduction step and dehydrogenation reaction.
-
The dehydrogenation reaction is typically carried out at high temperatures and pressures. Use a properly rated and maintained reactor system.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The Pt/Al2O3 catalyzed dehydrogenation of perhydro-dibenzyltoluene is a critical technology for the advancement of a hydrogen-based economy. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working in this field. Careful control of catalyst preparation and reaction conditions is essential for achieving high degrees of dehydrogenation and minimizing the formation of unwanted by-products. Further research into catalyst optimization, including the use of promoters and alternative supports, continues to be an active area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Dehydrogenation of the liquid organic hydrogen carrier perhydrodibenzyltoluene – reaction pathway over Pt/Al2O3 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. activity-and-degradation-of-pt-al2o3-catalyst-assessment-in-hydrogen-release-from-perhydro-dibenzyltoluene - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: Kinetics of Hydrogen Release from Perhydro-2,3-dibenzyltoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the kinetics of hydrogen release from perhydro-2,3-dibenzyltoluene (H18-DBT), a promising Liquid Organic Hydrogen Carrier (LOHC). These guidelines are intended to assist researchers in setting up experiments, collecting accurate data, and ensuring safe operation.
Introduction
Perhydro-2,3-dibenzyltoluene is a key compound in the dibenzyltoluene (DBT) LOHC system, which offers a safe and efficient means of storing and transporting hydrogen.[1][2] The release of hydrogen is achieved through a catalytic dehydrogenation reaction, typically carried out at elevated temperatures. Understanding the kinetics of this reaction is crucial for the design and optimization of hydrogen release units. This document outlines the experimental procedures and data analysis techniques to characterize the dehydrogenation kinetics of H18-DBT.
Safety Precautions
Before commencing any experimental work, it is crucial to review the Safety Data Sheets (SDS) for all chemicals involved, including dibenzyltoluene and its hydrogenated forms.
General Hazards:
-
Flammability: Dibenzyltoluene and its hydrogenated forms are flammable hydrocarbons.[3]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[4][5][6]
-
Health Hazards: May cause skin irritation and is harmful to aquatic life with long-lasting effects.[5][7]
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]
-
Work in a well-ventilated area or under a fume hood.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from ignition sources.
-
Use non-sparking tools and equipment.
-
In case of a spill, contain the spillage with non-combustible absorbent material and dispose of it according to local regulations.[7]
Experimental Data
The kinetics of hydrogen release from perhydro-2,3-dibenzyltoluene are influenced by various factors, including temperature, catalyst formulation, and reactor type. Below is a summary of kinetic parameters reported in the literature.
| Catalyst | Reactor Type | Temperature Range (°C) | Reaction Order | Activation Energy (kJ/mol) | Reference |
| 5 wt% Pt/Al₂O₃ | Fixed Bed Reactor | 290 - 350 | 1 | 117 | [8] |
| Pt/Al₂O₃ | Continuous Flow Reactor | 250 - 320 | 2.3 - 2.4 | 171 | [8] |
| Pt/Al₂O₃ | Batch Reactor | - | 1 | 102 | [8][9] |
| Pt/Zn-Al₂O₃ | Batch Reactor | - | 1 | 130 | [8][9] |
| Pt/Mg-Al₂O₃ | Batch Reactor | - | 1 | 151 | [8][9] |
Experimental Protocols
Catalyst Preparation (Example: 5 wt% Pt/Al₂O₃)
This protocol describes a typical impregnation method for preparing a platinum on alumina catalyst.
Materials:
-
γ-Al₂O₃ support
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Deionized water
-
Drying oven
-
Calcination furnace
-
Reduction furnace with hydrogen supply
Procedure:
-
Support Preparation: Dry the γ-Al₂O₃ support in an oven at 120 °C for 4 hours to remove any adsorbed moisture.
-
Impregnation:
-
Calculate the required amount of H₂PtCl₆·6H₂O to achieve a 5 wt% platinum loading.
-
Dissolve the calculated amount of H₂PtCl₆·6H₂O in a volume of deionized water equivalent to the pore volume of the alumina support (incipient wetness impregnation).
-
Add the platinum precursor solution to the dried alumina support dropwise while continuously mixing to ensure uniform distribution.
-
-
Drying: Dry the impregnated support in an oven at 120 °C overnight.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature to 400 °C at a rate of 5 °C/min and hold for 4 hours.
-
Reduction:
-
Place the calcined catalyst in a tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce a flow of 5% H₂ in an inert gas.
-
Ramp the temperature to 400 °C at a rate of 5 °C/min and hold for 4 hours to reduce the platinum oxide to metallic platinum.
-
Cool the catalyst to room temperature under an inert gas flow.
-
-
Passivation (Optional but Recommended for Safety): To safely handle the pyrophoric reduced catalyst, it can be passivated by introducing a very low concentration of oxygen (e.g., 1% O₂ in N₂) at room temperature.
Dehydrogenation Experiment (Continuous Flow Packed Bed Reactor)
This protocol outlines the procedure for conducting a dehydrogenation experiment in a continuous flow system.
Equipment:
-
High-pressure stainless-steel packed bed reactor
-
High-performance liquid chromatography (HPLC) pump for liquid feed
-
Mass flow controllers for gas feeds (e.g., N₂)
-
Temperature controller and furnace for the reactor
-
Back pressure regulator
-
Gas-liquid separator
-
Gas chromatograph (GC) for analyzing the product gas
-
HPLC with a refractive index (RI) detector for analyzing the liquid product
Procedure:
-
Catalyst Loading:
-
Load a known mass of the prepared catalyst into the reactor, securing it with quartz wool plugs.
-
-
System Assembly and Leak Test:
-
Assemble the reactor system as shown in the workflow diagram.
-
Pressurize the system with an inert gas (e.g., helium or nitrogen) to the desired operating pressure and check for any pressure drop over time to ensure a leak-free system.
-
-
Catalyst Activation (In-situ Reduction):
-
If the catalyst was not pre-reduced and passivated, perform an in-situ reduction as described in the catalyst preparation section.
-
-
Dehydrogenation Reaction:
-
Set the reactor temperature to the desired value (e.g., 280 °C).
-
Start the flow of an inert gas (e.g., N₂) through the reactor to act as a carrier gas.
-
Once the temperature is stable, start the HPLC pump to introduce the perhydro-2,3-dibenzyltoluene feed at a specific weight hourly space velocity (WHSV).
-
Maintain a constant system pressure using the back pressure regulator.
-
Allow the reaction to reach a steady state (typically 1-2 hours).
-
-
Product Collection and Analysis:
-
The reactor effluent passes through a gas-liquid separator.
-
Gas Phase Analysis: The gas stream is directed to an online GC to determine the hydrogen concentration and flow rate.
-
Liquid Phase Analysis: Periodically collect liquid samples from the separator. Analyze the samples using HPLC with an RI detector to determine the concentrations of perhydro-2,3-dibenzyltoluene and its dehydrogenated products. The degree of dehydrogenation can be correlated with the refractive index of the liquid mixture.
-
Visualizations
References
- 1. Analysis of Liquid Organic Hydrogen Carrier Systems : Properties ...: Ingenta Connect [ingentaconnect.com]
- 2. onepetro.org [onepetro.org]
- 3. Documents download module [ec.europa.eu]
- 4. h2-industries.com [h2-industries.com]
- 5. carlroth.com [carlroth.com]
- 6. chemos.de [chemos.de]
- 7. msdspds.castrol.com [msdspds.castrol.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Scaling Up Dibenzyltoluene Hydrogenation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the scaling up of dibenzyltoluene (DBT) hydrogenation.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the scale-up of dibenzyltoluene hydrogenation, presented in a question-and-answer format.
Catalyst Performance and Deactivation
Q1: We are observing a significant drop in hydrogenation rate after scaling up from a lab-scale batch reactor to a pilot-scale stirred tank reactor. What are the likely causes?
A1: A drop in the hydrogenation rate upon scale-up can be attributed to several factors. The most common culprits are mass transfer limitations and catalyst deactivation. In larger reactors, achieving uniform mixing and dispersion of hydrogen gas, the liquid DBT, and the solid catalyst becomes more challenging. This can lead to a lower overall reaction rate.
Catalyst deactivation can also be accelerated at a larger scale. Potential deactivation mechanisms include:
-
Poisoning: Impurities in the DBT feed or hydrogen gas can poison the catalyst. At a larger scale, the total amount of impurities processed is higher, leading to faster deactivation.
-
Sintering: Higher local temperatures within the reactor can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.
-
Coking: At elevated temperatures, byproducts can form and deposit on the catalyst surface, blocking active sites.
Q2: How can we diagnose the cause of catalyst deactivation in our scaled-up process?
A2: A systematic approach is necessary to diagnose the root cause of catalyst deactivation. The following logical workflow can be followed:
Figure 1: Decision tree for diagnosing catalyst deactivation.
Q3: We suspect mass transfer limitations are affecting our reaction. How can we confirm and mitigate this?
A3: Mass transfer limitations, particularly the transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface, are common in scaled-up hydrogenation reactions. To confirm, you can perform experiments at varying stirring speeds. If the reaction rate increases with stirring speed up to a certain point and then plateaus, it indicates that the reaction was initially mass transfer limited.
To mitigate mass transfer limitations:
-
Increase Agitation: Use a more efficient impeller design or increase the stirring speed to improve gas-liquid and liquid-solid mass transfer.
-
Improve Gas Dispersion: Employ a sparger that produces smaller hydrogen bubbles, increasing the interfacial area for mass transfer.
-
Optimize Catalyst Loading: Too high a catalyst concentration can lead to slurry thickening, which hinders mass transfer.
Heat Management
Q4: The hydrogenation of dibenzyltoluene is highly exothermic. How can we effectively manage the heat generated in a large reactor to avoid temperature runaway and byproduct formation?
A4: Effective heat management is critical for safety and process efficiency. Inadequate heat removal can lead to localized "hot spots" on the catalyst, promoting side reactions and catalyst deactivation (sintering). Strategies for effective heat management include:
-
Reactor Design: Utilize a reactor with a high surface area-to-volume ratio, such as a jacketed reactor with internal cooling coils.
-
Cooling System: Ensure your cooling system has sufficient capacity to remove the heat of reaction. The flow rate and temperature of the cooling medium should be carefully controlled.
-
Fed-Batch or Continuous Operation: Instead of a batch process, consider a fed-batch or continuous process where reactants are added gradually. This allows for a more controlled release of heat.
-
Solvent Selection: The choice of solvent can influence heat capacity and heat transfer properties of the reaction mixture.
Data Presentation
The following tables summarize key quantitative data relevant to the scaling up of dibenzyltoluene hydrogenation.
Table 1: Comparison of Typical Operating Conditions
| Parameter | Lab-Scale (Batch) | Pilot-Scale (Stirred Tank) | Industrial-Scale (Loop Reactor) |
| Reactor Volume | 100 mL - 1 L | 10 L - 100 L | > 1000 L |
| Temperature | 150 - 200°C | 170 - 220°C | 180 - 250°C |
| Pressure | 30 - 100 bar | 50 - 150 bar | 80 - 200 bar |
| Catalyst | Ru/Al₂O₃, Pt/Al₂O₃, Raney-Ni | Ru/Al₂O₃, Pt/Al₂O₃ | Ru/Al₂O₃ |
| Catalyst Loading | 1 - 5 wt% | 2 - 10 wt% | 5 - 15 wt% (in slurry) |
| Stirring Speed | 500 - 1500 rpm | 300 - 1000 rpm | N/A (Circulation Pump) |
Table 2: Impact of Scale-Up on Key Performance Indicators
| Performance Indicator | Lab-Scale | Pilot/Industrial-Scale | Potential Reasons for Difference |
| Initial Reaction Rate | High | Often lower | Mass transfer limitations, less efficient mixing. |
| Catalyst Lifetime | Longer | Often shorter | Higher throughput of impurities, thermal stress. |
| Byproduct Formation | Low | Can be higher | Poor temperature control, longer residence times. |
| Heat Transfer Coefficient | High | Lower | Lower surface area-to-volume ratio. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the scaling up of dibenzyltoluene hydrogenation.
Protocol 1: Catalyst Loading and Slurry Preparation for a Pilot-Scale Stirred Tank Reactor
Objective: To safely load the catalyst and prepare a uniform slurry for hydrogenation.
Materials and Equipment:
-
Hydrogenation catalyst (e.g., Ru/Al₂O₃)
-
Dibenzyltoluene (DBT)
-
Inert gas (Nitrogen or Argon)
-
Pilot-scale stirred tank reactor with a catalyst charging port
-
Grounding and bonding equipment
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, gloves.
Procedure:
-
Inerting the Reactor: Purge the reactor with an inert gas (e.g., Nitrogen) to remove all oxygen. This is a critical safety step as hydrogenation catalysts can be pyrophoric.
-
Grounding: Ensure the reactor and all transfer equipment are properly grounded to prevent static discharge.
-
Catalyst Charging:
-
Under a gentle flow of inert gas, carefully add the pre-weighed catalyst to the reactor through the designated charging port.
-
Avoid creating dust. A closed-transfer system is recommended for larger quantities.
-
-
DBT Addition:
-
Slowly add a portion of the DBT to the reactor to wet the catalyst and form a slurry.
-
Start the agitator at a low speed to ensure the catalyst is well-dispersed and to prevent settling.
-
-
Complete Slurry Formation:
-
Once the catalyst is wetted, add the remaining DBT to achieve the desired concentration.
-
Gradually increase the agitator speed to the desired operating setpoint.
-
-
Final Inerting: Once the slurry is prepared, perform a final series of inert gas purges to remove any residual air that may have been introduced during loading.
Figure 2: Workflow for catalyst loading in a pilot-scale reactor.
Protocol 2: Monitoring and Controlling Temperature in a Large-Scale Hydrogenation Reactor
Objective: To maintain a stable and uniform temperature profile during the exothermic hydrogenation reaction.
Equipment:
-
Large-scale hydrogenation reactor with a jacket and/or internal cooling coils.
-
Multiple temperature probes (thermocouples or RTDs) placed at different locations within the reactor (e.g., top, middle, bottom, near the wall).
-
A temperature control system linked to the cooling utility.
-
Data logging system.
Procedure:
-
Pre-run Checks:
-
Ensure all temperature probes are calibrated and functioning correctly.
-
Verify the integrity and functionality of the cooling system.
-
-
Initiation of Reaction:
-
As the hydrogenation reaction is initiated, closely monitor the temperature readings from all probes.
-
The temperature control system should begin circulating the cooling medium as the temperature rises towards the setpoint.
-
-
Steady-State Monitoring:
-
During the reaction, continuously log the temperature data from all probes.
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The data should be visualized in real-time to quickly identify any significant temperature deviations or the formation of hot spots.
-
A well-controlled reaction should show a stable and relatively uniform temperature profile across the reactor.
-
-
Troubleshooting Temperature Excursions:
-
If a rapid temperature increase is observed:
-
Immediately increase the flow of the cooling medium.
-
If the temperature continues to rise uncontrollably, be prepared to stop the hydrogen flow and, if necessary, initiate an emergency quench.
-
-
If significant temperature gradients are observed:
-
This may indicate poor mixing. Evaluate and adjust the agitation speed if possible.
-
Consider if the reactor design is adequate for the scale of the reaction.
-
-
This technical support center provides a starting point for addressing the challenges of scaling up dibenzyltoluene hydrogenation. For more specific issues, it is always recommended to consult with process safety experts and chemical engineers.
Technical Support Center: Optimizing Dehydrogenation of Dibenzyltoluene-Based Hydrogen Carriers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the dehydrogenation of dibenzyltoluene-based liquid organic hydrogen carriers (LOHCs), primarily focusing on the release of hydrogen from its perhydrogenated form (Perhydro-dibenzyltoluene or H18-DBT).
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for the dehydrogenation of perhydro-dibenzyltoluene?
A1: The most commonly employed catalysts are platinum-based, typically platinum supported on alumina (Pt/Al₂O₃)[1][2]. To enhance performance and stability, these catalysts are often modified with promoters such as sulfur (S), potassium (K), phosphorus (P), magnesium (Mg), or zinc (Zn). Bimetallic catalysts, for instance, Platinum-Rhenium (Pt-Re) and Platinum-Molybdenum (Pt-Mo), have also been developed to improve activity and mitigate side reactions.
Q2: What are the optimal temperature and pressure ranges for this reaction?
A2: The dehydrogenation of perhydro-dibenzyltoluene is typically conducted at temperatures ranging from 250°C to 360°C. The optimal temperature is a trade-off between achieving a high degree of dehydrogenation (DoD) and minimizing side reactions, which become more prevalent at higher temperatures. The reaction is often carried out at or near atmospheric pressure to favor the release of hydrogen gas.
Q3: What is the expected degree of dehydrogenation (DoD) under optimal conditions?
A3: With an optimized catalyst and reaction conditions, a high degree of dehydrogenation, approaching 100%, can be achieved. For instance, a Mg-doped Pt/Al₂O₃ catalyst has demonstrated a DoD of 100% at 300°C in a batch reactor. However, in continuous flow systems, the DoD may be lower and is influenced by the weight hourly space velocity (WHSV).
Q4: What are the main byproducts and side reactions I should be aware of?
A4: The primary side reactions involve cracking and cyclization of the dibenzyltoluene molecules. A common byproduct is methylfluorene, which can adsorb on the catalyst surface and lead to deactivation. Other byproducts can include low and high boiling point compounds resulting from C-C bond breaking and dehydrocyclization. The formation of these byproducts tends to increase with higher temperatures and a higher degree of dehydrogenation.
Q5: How does the dehydrogenation reaction proceed? What is the reaction pathway?
A5: The dehydrogenation of perhydro-dibenzyltoluene (H18-DBT) on a Pt/Al₂O₃ catalyst is understood to proceed in a stepwise manner. The preferred reaction pathway is the "side-middle-side" (SMS) sequence. This involves the initial dehydrogenation of one of the outer cyclohexyl rings, followed by the central ring, and finally the remaining outer ring[2].
Troubleshooting Guides
Issue 1: Low Degree of Dehydrogenation (DoD)
| Possible Cause | Troubleshooting Step |
| Sub-optimal Reaction Temperature | Gradually increase the reaction temperature within the recommended range (250-320°C). Note that higher temperatures can lead to increased byproduct formation. |
| Insufficient Catalyst Activity | Ensure the catalyst is properly activated. Consider using a more active catalyst formulation, such as those with promoters (e.g., Mg, P) or a bimetallic composition. |
| Mass Transfer Limitations | For supported catalysts, ensure proper mixing and consider the impact of pore diffusion. The particle size of the catalyst can influence its effectiveness. |
| High Hydrogen Partial Pressure | The dehydrogenation is a reversible reaction. Ensure the system allows for the efficient removal of hydrogen to drive the equilibrium towards the products[1]. |
Issue 2: Rapid Catalyst Deactivation
| Possible Cause | Troubleshooting Step |
| Byproduct Poisoning | The formation of byproducts like methylfluorene can block active sites. Consider using a sulfur-promoted catalyst, which can selectively block unselective sites and reduce the formation of these byproducts. |
| Coking | High reaction temperatures can lead to the formation of carbonaceous deposits (coke) on the catalyst surface. Operate at the lower end of the effective temperature range. |
| Sintering of Metal Nanoparticles | High temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area. Phosphorus-modification of Pt/Al₂O₃ has been shown to improve sinter stability. |
Issue 3: Poor Product Selectivity / High Level of Byproducts
| Possible Cause | Troubleshooting Step |
| Excessively High Reaction Temperature | Higher temperatures favor cracking and cyclization reactions. Reduce the reaction temperature to find a balance between an acceptable DoD and byproduct formation. |
| Acidic Catalyst Support | The acidic sites on supports like alumina can promote side reactions. Modification of the support with basic promoters like Magnesium (Mg) can reduce these acidic sites and improve selectivity. |
| Highly Active/Unselective Catalyst Sites | Unselective platinum sites can contribute to byproduct formation. The use of a sulfur promoter can help to passivate these highly active sites. |
Experimental Protocols
General Protocol for Batch Dehydrogenation
A typical experimental setup for batch dehydrogenation consists of a stainless-steel autoclave.
-
Catalyst Loading : The reactor is charged with the perhydro-dibenzyltoluene and the powdered catalyst (e.g., 0.3-1 wt% Pt/Al₂O₃)[1].
-
System Purging : The system is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.
-
Heating and Pressurization : The reactor is heated to the desired temperature (e.g., 290-320°C) under controlled pressure.
-
Reaction Monitoring : The reaction progress is monitored by taking liquid samples periodically for analysis by gas chromatography (GC) to determine the degree of dehydrogenation and byproduct formation[1]. The evolved hydrogen gas can be quantified using a gas flow meter.
-
Termination : After the desired reaction time, the reactor is cooled to room temperature, and the final products are collected for analysis.
Quantitative Data Summary
Table 1: Comparison of Different Catalysts for Perhydro-dibenzyltoluene (H18-DBT) Dehydrogenation at 300°C
| Catalyst | Degree of Dehydrogenation (DoD) (%) | H₂ Productivity (gH₂/gₚₜ/min) | Turnover Frequency (TOF) (min⁻¹) |
| Pt/Al₂O₃ | - | - | 202 |
| Pt/Zn-Al₂O₃ | - | - | 269 |
| Pt/Mg-Al₂O₃ | 100 | 1.84 | 586 |
Table 2: Influence of Temperature on the Dehydrogenation of H18-DBT
| Temperature (°C) | Catalyst | Degree of Dehydrogenation (DoD) (%) |
| 270 | 5 wt% Pt/Al₂O₃ | ~30 |
| 290 | 1 wt% Pt/Al₂O₃ | - |
| 320 | 1 wt% Pt/Al₂O₃ | ~90 |
| 320 | 5 wt% Pt/Al₂O₃ | ~54 |
Visualizations
Caption: A typical experimental workflow for batch dehydrogenation of H18-DBT.
Caption: A troubleshooting guide for catalyst deactivation during dehydrogenation.
Caption: The "Side-Middle-Side" dehydrogenation pathway of H18-DBT.
References
- 1. Benzyltoluene/dibenzyltoluene-based mixtures as suitable liquid organic hydrogen carrier systems for low temperature applications | Semantic Scholar [semanticscholar.org]
- 2. Inductively heatable catalytic materials for the dehydrogenation of the liquid organic hydrogen carrier (LOHC) perhydro dibenzyltoluene [zenodo.org]
Technical Support Center: Catalyst Deactivation in Dibenzyltoluene (DBT) LOHC Cycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation in dibenzyltoluene (DBT) Liquid Organic Hydrogen Carrier (LOHC) cycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation and dehydrogenation of dibenzyltoluene?
A1: For the hydrogenation of dibenzyltoluene (H0-DBT) to perhydro-dibenzyltoluene (H18-DBT), ruthenium-based catalysts, particularly Ru/Al₂O₃, are frequently employed due to their high activity at moderate temperatures and pressures. For the dehydrogenation of H18-DBT, platinum-based catalysts, such as Pt/Al₂O₃, are the most common choice.[1][2][3] Modifications to the Pt/Al₂O₃ catalyst, for instance with magnesium or zinc, have been explored to enhance performance and stability.[2][3]
Q2: What are the primary causes of catalyst deactivation in the DBT LOHC cycle?
A2: Catalyst deactivation in the DBT LOHC cycle is a significant challenge and can be attributed to several factors:
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst surface, which block active sites. This is a common issue at the high temperatures required for dehydrogenation.
-
Poisoning: Impurities in the LOHC material or the hydrogen stream can adsorb onto the catalyst's active sites, rendering them inactive.
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Sintering: At high operational temperatures, the metal nanoparticles of the catalyst can agglomerate, leading to a reduction in the active surface area.
-
By-product Formation: Undesired side reactions can produce high-boiling point by-products that block catalyst pores and active sites. The dehydrogenated form, H0-DBT, can also strongly adsorb on the catalyst, inhibiting the reaction.
Q3: How does the choice of support material affect catalyst stability?
A3: The support material plays a crucial role in catalyst stability. Supports with high surface areas and porosity, such as mesoporous silica (e.g., KIT-6), can enhance the dispersion of the active metal and improve the diffusion of reactants and products, which can mitigate deactivation.[1] The acidity of the support can also influence side reactions and, consequently, catalyst deactivation.
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, in many cases, deactivated catalysts can be regenerated to recover a significant portion of their initial activity. The most common method for catalysts deactivated by coking is oxidative regeneration. This involves a controlled high-temperature treatment with an oxidizing agent, such as air or a mixture of oxygen and an inert gas, to burn off the carbonaceous deposits.
Troubleshooting Guides
Issue 1: Rapid Decline in Hydrogen Release Rate (Dehydrogenation)
| Potential Cause | Diagnostic Step | Recommended Action |
| Catalyst Coking | Perform Temperature Programmed Oxidation (TPO) on a sample of the deactivated catalyst. A significant CO₂ evolution peak indicates the presence of coke. | Implement an oxidative regeneration protocol (see Experimental Protocols). Consider lowering the reaction temperature or increasing the hydrogen partial pressure if feasible, as this can sometimes suppress coke formation. |
| Catalyst Poisoning | Analyze the LOHC feed for potential impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). | Purify the LOHC feed to remove contaminants. If the poison is known, a specific chemical treatment may be possible to remove it from the catalyst surface. |
| Product Inhibition | Analyze the composition of the liquid phase in the reactor. A high concentration of H0-DBT may indicate strong product adsorption. | Optimize flow rates in a continuous reactor to ensure efficient product removal from the catalyst bed. For batch reactors, consider strategies to shift the equilibrium, such as operating under reduced pressure. |
| Catalyst Sintering | Characterize the deactivated catalyst using X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to observe changes in metal particle size. | Sintering is often irreversible. To prevent it, operate at the lowest possible temperature that still provides an acceptable reaction rate. The use of catalysts with strong metal-support interactions can also inhibit sintering. |
Issue 2: Low Hydrogenation Rate
| Potential Cause | Diagnostic Step | Recommended Action |
| Insufficient Hydrogen Pressure | Verify the hydrogen pressure in the reactor and ensure there are no leaks in the system. | Increase the hydrogen pressure to the recommended level for the specific catalyst and reaction temperature. |
| Low Catalyst Activity | Test the catalyst with a fresh batch of H0-DBT under standard conditions to confirm its intrinsic activity. | If the catalyst activity is inherently low, consider using a more active catalyst, such as a higher loading Ru/Al₂O₃, or increasing the catalyst-to-substrate ratio. |
| Mass Transfer Limitations | Increase the stirring speed in a batch reactor or the flow rate in a continuous reactor and observe if the reaction rate increases. | Optimize the reactor's hydrodynamic conditions to improve the contact between hydrogen, the liquid LOHC, and the solid catalyst. |
Data Presentation
Table 1: Comparison of Dehydrogenation Catalyst Performance
| Catalyst | Support | Temperature (°C) | Dehydrogenation (%) | Deactivation (%) | Reference |
| Pt | Al₂O₃ | 300 | >90 (initial) | 7.4 | [3] |
| Pt/Zn | Al₂O₃ | 300 | ~88 | 4.9 | [3] |
| Pt/Mg | Al₂O₃ | 300 | 100 | 1.9 | [3] |
| Pt | KIT-6 | N/A | High | Stable over time | [1] |
Experimental Protocols
Protocol 1: Catalyst Activity Testing for Dehydrogenation
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Reactor Setup: A fixed-bed continuous flow reactor is recommended for assessing catalyst stability over time.
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Catalyst Loading: A known mass of the catalyst is loaded into the reactor.
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Pre-treatment: The catalyst is typically reduced in-situ under a hydrogen flow at a specified temperature to ensure the active metal is in a metallic state.
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Reaction: Preheated H18-DBT is fed into the reactor at a controlled flow rate. The reaction is carried out at a constant temperature and pressure.
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Analysis: The outlet gas stream is analyzed using a gas chromatograph to determine the hydrogen concentration and flow rate. The liquid product is collected and analyzed (e.g., by GC-MS or refractive index) to determine the degree of dehydrogenation.
-
Data Collection: The hydrogen release rate and degree of dehydrogenation are monitored over time to assess catalyst activity and deactivation.
Protocol 2: Oxidative Regeneration of Coked Catalyst
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Purge: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove any residual hydrocarbons.
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Heating: The catalyst bed is heated to a target temperature (typically in the range of 300-500°C) under the inert gas flow.
-
Oxidation: A controlled flow of a dilute oxygen/inert gas mixture (e.g., 1-5% O₂) is introduced into the reactor. The temperature is carefully monitored to avoid excessive exotherms that could damage the catalyst.
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Hold: The catalyst is held at the oxidation temperature until the CO₂ concentration in the outlet gas, monitored by a mass spectrometer or infrared analyzer, returns to the baseline, indicating the complete removal of coke.
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Cooling and Reduction: The catalyst is cooled down under an inert gas flow. Before reuse, a reduction step (as in Protocol 1) is necessary to reduce the oxidized metal species.
Mandatory Visualization
Caption: Primary pathways leading to catalyst deactivation in LOHC cycles.
Caption: A logical workflow for troubleshooting decreased hydrogen production.
References
purification of 2,3-dibenzyltoluene from unreacted starting materials
Technical Support Center: Purification of 2,3-Dibenzyltoluene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the and other impurities typically encountered after synthesis via Friedel-Crafts alkylation of toluene with benzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I need to remove after synthesizing this compound?
The primary impurities consist of unreacted starting materials and side-products. The most common are:
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Unreacted Toluene: Often used in excess as both a reactant and a solvent.
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Unreacted Benzyl Chloride: The alkylating agent in the Friedel-Crafts synthesis.
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Other Dibenzyltoluene (DBT) Isomers: The benzylation of toluene can produce a mixture of positional isomers, including 2,4-, 3,4-, 2,5-, 2,6-, and 3,5-dibenzyltoluene, which have very similar physical properties.[1]
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Poly-benzylated Products: Over-alkylation can lead to the formation of tribenzyltoluene or other higher molecular weight compounds.
Q2: What is the most effective method for large-scale purification of this compound from starting materials?
For removing unreacted toluene and benzyl chloride, fractional distillation under reduced pressure (vacuum distillation) is the most effective and industrially scalable method. The significant difference in boiling points between the starting materials and the dibenzyltoluene product allows for efficient separation.[2] Dibenzyltoluene has a very high boiling point (~390°C at atmospheric pressure), and distilling at this temperature can cause thermal degradation.[3] Vacuum distillation lowers the boiling point to a more manageable and safer temperature range, preventing the formation of degradation by-products.[4]
Q3: How can I separate this compound from its other isomers?
Separating positional isomers of dibenzyltoluene is challenging due to their nearly identical boiling points and polarity.[1]
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High-Efficiency Fractional Distillation: A distillation column with a very high number of theoretical plates may achieve partial separation, but complete isolation of a single isomer is often impractical with this method alone.[5]
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Preparative Chromatography: Techniques like flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be used for isolating specific isomers on a laboratory scale.[1][6] However, this is generally not feasible for bulk quantities.
Q4: What analytical techniques are best for assessing the purity of my final product?
To confirm the purity and identify contaminants, the following methods are recommended:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique to separate volatile compounds and identify them based on their mass spectra. It can effectively quantify the residual starting materials and determine the isomeric distribution of the dibenzyltoluene product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired this compound and identify impurities.[3][7] ¹³C NMR is particularly useful for confirming the completeness of hydrogenation if the product is used as a Liquid Organic Hydrogen Carrier (LOHC).[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture, especially for resolving isomers if an appropriate column and mobile phase are used.[6][8]
Troubleshooting Guide
Problem 1: My final product is still contaminated with unreacted toluene or benzyl chloride after distillation.
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Possible Cause 1: Inefficient Distillation Column. Your distillation setup may have an insufficient number of theoretical plates for a clean separation.
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Solution: Increase the efficiency of your fractional distillation. Use a longer, packed column (e.g., with Raschig rings or Vigreux indentations) to increase the surface area for condensation-revaporization cycles.[9][10] Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Possible Cause 2: Distillation Rate is Too High. A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.
-
Solution: Reduce the heating rate to ensure a slow and steady collection of distillate, typically 1-2 drops per second.
-
-
Possible Cause 3: Vacuum is Unstable or Insufficient. Fluctuations in vacuum pressure will cause the boiling points to change, smearing the separation of different fractions. An insufficient vacuum may not lower the boiling point enough to prevent co-distillation.
-
Solution: Check your vacuum pump and all seals/joints for leaks. Use a high-quality vacuum pump and a manometer to monitor the pressure accurately.
-
Problem 2: I am observing product degradation (darkening, charring) during distillation.
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Possible Cause: Distillation Temperature is Too High. Even under vacuum, the pot temperature required to distill dibenzyltoluene can be high enough to cause thermal decomposition, especially if hot spots are present.
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Solution: Increase the vacuum (i.e., lower the pressure) as much as possible to further reduce the boiling point. Use a silicone oil bath and a magnetic stirrer to ensure even heating of the distillation flask and prevent localized overheating. Do not distill to complete dryness, as this concentrates high-boiling impurities and promotes charring.[9]
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Problem 3: My column chromatography separation of isomers is not effective.
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Possible Cause 1: Incorrect Mobile Phase. The polarity of the eluent may be too high or too low to achieve separation of compounds with very similar properties.
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Solution: Develop an optimal mobile phase using Thin Layer Chromatography (TLC) first. Test various solvent systems with different polarities (e.g., mixtures of hexane and ethyl acetate, or petroleum ether and dichloromethane). A common system for DBT isomers is a non-polar mixture like petroleum ether with a very small amount of a slightly more polar solvent.[1]
-
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Possible Cause 2: Column is Overloaded. Adding too much crude product relative to the amount of stationary phase will result in broad, overlapping bands.
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Solution: Use a proper ratio of sample to stationary phase. A general rule for flash chromatography is a 1:100 to 1:40 ratio of sample mass to silica gel mass.
-
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) | Melting Point (°C) |
| Toluene | C₇H₈ | 92.14 | 111 | -95 |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 179 | -39 |
| This compound | C₂₁H₂₀ | 272.39 | ~390 [3] | -34 to -36 [3] |
| 2,4-Dibenzyltoluene | C₂₁H₂₀ | 272.39 | Similar to 2,3-DBT | Not well defined |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol describes the removal of lower-boiling starting materials and the subsequent purification of the dibenzyltoluene product.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask (a cow-type adapter with multiple flasks is recommended for collecting different fractions).
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Ensure all glass joints are properly sealed with vacuum grease.
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Place the round-bottom flask in a heating mantle or oil bath on a magnetic stirrer. Add a stir bar to the flask.
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Connect the apparatus to a vacuum pump through a cold trap to protect the pump from corrosive vapors.
-
-
Procedure:
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Charge the crude reaction mixture into the round-bottom flask (no more than two-thirds full).
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Begin stirring and slowly apply the vacuum. Observe for any initial bumping or vigorous boiling.
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Once the system is at a stable, low pressure (e.g., 1-10 mmHg), begin heating the flask gently.
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Fraction 1 (Toluene): Collect the first fraction, which will be predominantly unreacted toluene, at the appropriate boiling point for the applied pressure.
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Fraction 2 (Benzyl Chloride): As the pot temperature increases, a second fraction containing benzyl chloride will begin to distill. Change the receiving flask and collect this fraction.
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Fraction 3 (Product): After all lower-boiling components are removed, the pot temperature will need to be increased significantly. The this compound product will then distill. Collect this high-boiling fraction in a clean, pre-weighed receiving flask.
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Stop the distillation before the flask is completely dry to prevent charring of high-molecular-weight residues.
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Allow the apparatus to cool completely before releasing the vacuum to avoid cracking the hot glassware.
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Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for small-scale separation of isomers or removal of closely related impurities.
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Preparation:
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Select a glass column of appropriate size. As a rule of thumb, the silica gel bed height should be about 10-15 times the diameter.
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Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase (e.g., hexane or petroleum ether).
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Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
-
Procedure:
-
Pre-elute the column with 2-3 column volumes of the mobile phase.
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Dissolve the crude dibenzyltoluene sample in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
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Begin eluting the column with the mobile phase, applying positive pressure (from a pump or inert gas) to achieve a flow rate of about 2 inches/minute.
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Collect fractions in test tubes or vials.
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Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.
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If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.
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Combine the pure fractions containing the desired this compound and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification issues.
References
- 1. Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE2840272A1 - PROCESS FOR THE PREPARATION OF O-BENZYL TOLUENE AND ALKYL DERIVATIVES OF THIS - Google Patents [patents.google.com]
- 3. This compound | 29589-57-9 | Benchchem [benchchem.com]
- 4. Stress tolerance assessment of dibenzyltoluene-based liquid organic hydrogen carriers - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation and HPLC analysis of diastereomers and rotational isomers of L-N-(butyloxycarbonyl)-3-(3-hydroxyethyl-4-(benzyloxy)-phenyl)alanine benzyl ester | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
identification of byproducts in 2,3-dibenzyltoluene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during the synthesis of 2,3-dibenzyltoluene.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products and byproducts in a typical this compound synthesis?
A1: The synthesis of this compound is commonly achieved through the Friedel-Crafts benzylation of toluene with benzyl chloride. This reaction typically yields a complex mixture of isomers. The desired product, this compound, is one of several positional isomers of dibenzyltoluene (DBT).[1] In addition to other DBT isomers, (benzyl)benzyltoluene (BBT) isomers are also common byproducts.[2][3] Commercial dibenzyltoluene products, often used as heat transfer oils or liquid organic hydrogen carriers (LOHC), are themselves mixtures of these various isomers.[2][4]
Q2: Why is it that the synthesis doesn't yield pure this compound?
A2: The Friedel-Crafts alkylation, the foundational reaction for this synthesis, is an electrophilic aromatic substitution reaction. The benzyl carbocation (or a related electrophilic species) can attack the toluene ring at various positions. The methyl group on toluene is an ortho-, para-directing group, which means it activates these positions for electrophilic attack. This leads to a mixture of ortho, meta, and para substituted products. The formation of multiple isomers is a well-known characteristic of this reaction.[2][5]
Q3: What are the primary analytical techniques for identifying byproducts in my reaction mixture?
A3: The most powerful and commonly cited techniques for the analysis of dibenzyltoluene mixtures are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
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GC-MS is excellent for separating the various isomers and providing their mass spectra, which helps in identifying compounds with the same molecular weight (isomers).[2]
-
NMR spectroscopy (both ¹H and ¹³C) is crucial for the definitive structural elucidation of the different isomers.[2][3][6][7]
For more complex mixtures, two-dimensional gas chromatography (2D-GC) can provide enhanced separation and identification of components.[4][8]
Troubleshooting Guides
Issue 1: My GC-MS chromatogram shows multiple peaks with the same mass-to-charge ratio (m/z) as my target compound.
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Possible Cause: You are observing multiple isomers of dibenzyltoluene and/or (benzyl)benzyltoluene, which are common byproducts of the Friedel-Crafts benzylation of toluene.[2]
-
Troubleshooting Steps:
-
Confirm Isomer Presence: The presence of multiple peaks with a molecular ion corresponding to dibenzyltoluene (m/z 272) is expected.[2][3]
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Tentative Identification: Compare the fragmentation patterns in your mass spectra to literature data for known DBT and BBT isomers. For example, the base peak in the mass spectrum can sometimes help in distinguishing between certain isomers.
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Definitive Identification: For unambiguous identification, it is often necessary to synthesize authentic standards of the suspected isomers and compare their retention times and mass spectra.[2][3] Alternatively, detailed analysis of ¹H and ¹³C NMR spectra of the reaction mixture or isolated fractions is required.[2]
-
Issue 2: I am observing unexpected peaks in my chromatogram that do not correspond to DBT or BBT isomers.
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Possible Cause: These could be due to side reactions, impurities in the starting materials, or thermal degradation products if the reaction was performed at high temperatures.
-
Troubleshooting Steps:
-
Analyze Starting Materials: Run a GC-MS analysis of your starting toluene and benzyl chloride to check for impurities.
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Review Reaction Conditions: High reaction temperatures can lead to thermal cracking and the formation of decomposition products.[4] Consider running the reaction at a lower temperature.
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Identify Unknowns: Use the mass spectral data to propose potential structures for these unknown byproducts. Fragmentation patterns can provide clues about the substructures present.
-
Quantitative Data Summary
The following table summarizes the typical composition of a commercial dibenzyltoluene mixture, illustrating the variety of isomers that can be expected as byproducts.
| Peak No. | Compound Type | Compound Name | Retention Time (min) |
| 1 | BBT | 3,2'-BBT | 4.659 |
| 2 | BBT | 2,2'-BBT | 4.701 |
| 3 | BBT | 3,4'-BBT | 4.738 |
| 4 | DBT | 2,3-DBT | 4.773 |
| 5 | BBT | 4,2'-BBT | 4.809 |
| 6 | DBT | 3,4-DBT | 4.862 |
| 7 | BBT | 2,3'-BBT | 4.904 |
| 8 | BBT | 4,4'-BBT | 4.942 |
| 9 | BBT | 2,4'-BBT | 4.980 |
| 10 | BBT | 4,3'-BBT | 5.013 |
| 11 | DBT | 2,4-DBT | 5.370 |
| 12 | BBT | 3,3'-BBT | 5.397 |
| 13 | DBT | 2,5-DBT | 5.437 |
| 14 | DBT | 2,6-DBT | 5.500 |
| 15 | DBT | 3,5-DBT | 5.617 |
Data adapted from a study on the in-depth characterization of commercial dibenzyltoluene oil.[3]
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
-
Dilution: Accurately weigh a small amount of the reaction mixture (e.g., 10 mg) into a 2 mL autosampler vial.
-
Solvent Addition: Add a known volume of a suitable solvent (e.g., 1 mL of dichloromethane or hexane).
-
Mixing: Cap the vial and vortex thoroughly to ensure complete dissolution and homogenization.
-
Injection: Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Protocol 2: General ¹H NMR Sample Preparation
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified byproduct or reaction mixture in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).
-
Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Visualizations
Caption: Reaction pathway for the synthesis of dibenzyltoluene.
Caption: Workflow for the identification of byproducts.
References
- 1. This compound | 29589-57-9 | Benchchem [benchchem.com]
- 2. Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenation of the liquid organic hydrogen carrier compound dibenzyltoluene – reaction pathway determination by 1H NMR spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. PlumX [plu.mx]
minimizing side reactions during dibenzyltoluene dehydrogenation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during dibenzyltoluene dehydrogenation experiments. The information provided is primarily based on studies of the closely related and well-documented dehydrogenation of perhydro-dibenzyltoluene, a key process in liquid organic hydrogen carrier (LOHC) technology. The principles and mitigation strategies for side reactions in this system are highly relevant to the dehydrogenation of dibenzyltoluene.
Troubleshooting Guide
This guide addresses common issues encountered during dibenzyltoluene dehydrogenation and provides potential solutions.
| Issue | Potential Cause | Recommended Action |
| Low Dehydrogenation Rate | 1. Suboptimal Temperature: The reaction temperature is too low for efficient dehydrogenation. 2. Catalyst Deactivation: The catalyst has lost activity due to coking or poisoning. 3. Insufficient Catalyst Loading: The amount of catalyst is not sufficient for the desired reaction rate. | 1. Increase Temperature: Gradually increase the reaction temperature. Note that temperatures above 320°C can lead to increased side reactions.[1] 2. Catalyst Regeneration/Replacement: Regenerate the catalyst through methods like calcination to remove coke, or replace it with a fresh catalyst. 3. Increase Catalyst Amount: Increase the catalyst-to-reactant ratio. |
| High Levels of Byproducts | 1. Excessive Temperature: High temperatures can promote thermal cracking and other side reactions.[1] 2. Unselective Catalyst: The catalyst may have active sites that promote undesired reactions. 3. Prolonged Reaction Time: Longer residence times can lead to the formation of secondary byproducts. | 1. Optimize Temperature: Lower the reaction temperature to a range that balances dehydrogenation rate and selectivity (e.g., 290-320°C).[1] 2. Catalyst Modification: Use a more selective catalyst. For instance, modifying Pt/Al₂O₃ with dopants like sulfur, magnesium, or zinc can reduce byproduct formation.[2] 3. Reduce Reaction Time: Optimize the reaction time to achieve the desired conversion while minimizing byproduct formation. |
| Rapid Catalyst Deactivation | 1. Coke Formation: Carbonaceous deposits (coke) are blocking active sites on the catalyst. 2. Product Inhibition: Strong adsorption of the dehydrogenated product on the catalyst surface can inhibit further reaction.[3] 3. Thermal Sintering: High temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area. | 1. Modify Catalyst Support: Use catalyst supports that are less prone to coking. 2. Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rate of coking. 3. Employ Catalyst Promoters: The addition of promoters can enhance catalyst stability. |
| Low Selectivity to Desired Product | 1. Presence of Undesired Intermediates: The reaction may be stopping at partially dehydrogenated intermediates. 2. Side Reactions Dominating: Conditions may favor side reactions such as cracking or cyclization over the desired dehydrogenation pathway.[3] | 1. Adjust Reaction Time and Temperature: Allow for sufficient time and an appropriate temperature for the reaction to proceed to the desired product. 2. Use a More Selective Catalyst: As mentioned, catalyst choice and modification are crucial for directing the reaction towards the intended product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the dehydrogenation of dibenzyltoluene derivatives?
A1: The most prevalent side reactions are thermal cracking, cyclization, and coke formation.[3] Thermal cracking involves the breaking of C-C bonds at high temperatures, leading to the formation of lighter, low-boiling point byproducts. Cyclization can also occur, forming other aromatic compounds. Coke, a carbon-rich solid, can deposit on the catalyst surface, blocking active sites and causing deactivation.
Q2: How does temperature affect the dehydrogenation process and side reactions?
A2: Temperature is a critical parameter. Increasing the temperature generally increases the rate of dehydrogenation. However, excessively high temperatures (e.g., above 320°C) significantly promote thermal cracking and other side reactions, leading to a decrease in selectivity and faster catalyst deactivation.[1] Therefore, an optimal temperature must be determined that provides a good balance between reaction rate and selectivity.
Q3: What type of catalyst is typically used, and how can it be optimized to minimize side reactions?
A3: Platinum supported on alumina (Pt/Al₂O₃) is a commonly used catalyst for dehydrogenation reactions. To minimize side reactions, the catalyst can be optimized in several ways:
-
Doping: The addition of dopants such as sulfur, magnesium, or zinc can modify the catalyst's electronic properties and surface acidity, which can suppress side reactions and improve selectivity.[2]
-
Catalyst Preparation Method: The method of catalyst preparation can influence its properties. For example, preparing Pt/Al₂O₃ using supercritical CO₂ deposition has been shown to result in smaller, more dispersed platinum particles, leading to improved catalytic performance.[3]
-
Support Modification: The properties of the alumina support can also be modified to reduce side reactions.
Q4: What is the role of the catalyst support in minimizing side reactions?
A4: The catalyst support, typically alumina (Al₂O₃), is not just an inert carrier for the active metal (e.g., Platinum). Its properties, such as surface area, pore size, and acidity, can significantly influence the reaction. Acidic sites on the alumina support can promote cracking reactions. Therefore, modifying the support to reduce its acidity can be a key strategy to enhance selectivity.
Q5: How can catalyst deactivation by coking be minimized?
A5: Coking is a major cause of catalyst deactivation. To minimize it, you can:
-
Optimize Reaction Temperature: Lowering the temperature can reduce the rate of coke formation.
-
Introduce a Co-feed: In some catalytic processes, co-feeding a small amount of a substance that inhibits coke formation can be effective.
-
Catalyst Design: Using catalysts with properties that are less conducive to coke formation, such as those with optimized acidity or pore structures, is a crucial preventative measure.
Quantitative Data on Byproduct Reduction
The following table summarizes the effect of catalyst modification on the formation of byproducts during the dehydrogenation of perhydro-dibenzyltoluene at 300°C. This data provides insights into how catalyst choice can influence selectivity.
| Catalyst | Low-Boiling Point Byproducts (wt%) | High-Boiling Point Byproducts (wt%) |
| Undoped Pt/Al₂O₃ | 0.45 | 0.85 |
| Pt/Zn-Al₂O₃ | 0.30 | 0.65 |
| Pt/Mg-Al₂O₃ | 0.25 | 0.55 |
Data adapted from studies on perhydro-dibenzyltoluene dehydrogenation and is illustrative of the potential impact of catalyst modification.[2]
Experimental Protocols
General Protocol for Catalytic Dehydrogenation of Dibenzyltoluene Derivatives
This protocol outlines a general procedure for a lab-scale dehydrogenation experiment in a batch reactor. Note: This is a generalized protocol and should be adapted based on the specific dibenzyltoluene derivative and desired product.
Materials:
-
Dibenzyltoluene derivative
-
Catalyst (e.g., 0.5 wt% Pt/Al₂O₃)
-
Inert gas (e.g., Nitrogen or Argon)
-
Solvent (if necessary)
-
Batch reactor equipped with a stirrer, temperature controller, and gas inlet/outlet
Procedure:
-
Catalyst Preparation: If preparing the catalyst in-house, follow a standard procedure such as incipient wetness impregnation. Ensure the catalyst is properly dried and calcined before use.
-
Reactor Setup:
-
Add the desired amount of catalyst to the reactor vessel.
-
Introduce the dibenzyltoluene derivative into the reactor.
-
Seal the reactor.
-
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any air.
-
Reaction:
-
Begin stirring the reactor contents.
-
Heat the reactor to the desired reaction temperature (e.g., 300°C).
-
Maintain the temperature and stirring for the desired reaction time.
-
-
Sampling and Analysis:
-
Periodically, or at the end of the reaction, carefully take samples of the reaction mixture.
-
Analyze the samples using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the reactant and the selectivity to the desired product and byproducts.
-
-
Shutdown:
-
After the reaction is complete, cool the reactor down to room temperature.
-
Vent the reactor in a safe manner.
-
Carefully open the reactor and recover the product mixture.
-
Visualizations
Caption: Major reaction pathways during dibenzyltoluene dehydrogenation.
Caption: A logical workflow for troubleshooting common dehydrogenation issues.
References
- 1. Experimental Assessment of Perhydro-Dibenzyltoluene Dehydrogenation Reaction Kinetics in a Continuous Flow System for Stable Hydrogen Supply [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Promising Catalyst for the Dehydrogenation of Perhydro-Dibenzyltoluene: Pt/Al2O3 Prepared by Supercritical CO2 Deposition [mdpi.com]
Technical Support Center: Optimizing Energy Consumption in LOHC Processes
Welcome to the Technical Support Center for Liquid Organic Hydrogen Carrier (LOHC) processes. This resource is designed to assist researchers, scientists, and professionals in the field of drug development with troubleshooting common experimental issues and providing clear, actionable guidance to reduce energy consumption in their LOHC systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of energy consumption in an LOHC process?
The dehydrogenation (hydrogen release) step is the most energy-intensive part of the LOHC cycle. This is because the reaction is endothermic, requiring a significant heat input to proceed.[1] The high temperatures needed for efficient hydrogen release, often between 250°C and 350°C, contribute substantially to the overall energy demand of the system.[1]
Q2: What are the main strategies to reduce energy consumption during dehydrogenation?
The key strategies focus on lowering the dehydrogenation temperature and improving heat management. These include:
-
Catalyst Development: Creating more active catalysts that can operate efficiently at lower temperatures.
-
Process Intensification:
-
Low-Pressure (Vacuum) Operation: Shifting the reaction equilibrium to favor hydrogen release at lower temperatures.
-
Inert Gas Dilution: Reducing the partial pressure of hydrogen to achieve a similar equilibrium shift.
-
Reactive Distillation: Continuously removing the dehydrogenated LOHC from the reaction mixture to drive the reaction forward at milder conditions.[2]
-
-
Heat Integration: Utilizing waste heat from other processes or recovering heat from the exothermic hydrogenation reaction to supply the energy needed for dehydrogenation.
-
Molecular Engineering: Designing LOHC molecules with lower dehydrogenation enthalpies.
Q3: How does reducing the hydrogen partial pressure lower the dehydrogenation temperature?
According to Le Chatelier's principle, reducing the concentration of a product (in this case, hydrogen) will shift the reaction equilibrium to favor more product formation. By operating under a vacuum or diluting the reaction environment with an inert gas, the partial pressure of hydrogen is lowered. This shift allows for a higher degree of dehydrogenation at a given temperature or achieves the desired degree of dehydrogenation at a lower temperature, thus saving energy.
Q4: Can the heat from the exothermic hydrogenation reaction be used for the endothermic dehydrogenation reaction?
Yes, this is a key principle of heat integration in LOHC systems. The heat released during the hydrogenation process can be captured and transferred to the dehydrogenation reactor. This significantly reduces the external energy input required for hydrogen release. However, this is most feasible when hydrogenation and dehydrogenation occur in close proximity. For applications where hydrogen is transported over long distances, this direct heat integration is not possible.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments aimed at reducing energy consumption in LOHC processes.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low hydrogen yield at reduced temperatures. | 1. Insufficient catalyst activity at the lower temperature. 2. Reaction has reached equilibrium under the new conditions. 3. Inadequate heat transfer to the catalyst bed. | 1. Screen for catalysts with high activity at lower temperatures. Consider catalysts based on platinum-group metals with optimized supports. 2. Further reduce the hydrogen partial pressure by improving the vacuum or increasing the inert gas flow rate. 3. Ensure uniform heating of the reactor. For packed bed reactors, consider enhancing thermal conductivity. |
| Catalyst deactivation during prolonged experiments. | 1. Coking: Formation of carbon deposits on the catalyst surface, often at higher temperatures or low hydrogen partial pressures.[3] 2. Poisoning: Contaminants in the LOHC material or gas feed blocking active sites. 3. Sintering: Agglomeration of metal nanoparticles on the catalyst support at high temperatures, leading to a loss of active surface area. | 1. Operate at the lowest possible temperature that still provides an acceptable reaction rate. Ensure a strict quality protocol for the LOHC material to remove impurities. A process-integrated catalyst regeneration may occur during the hydrogenation cycle which can remove carbon deposits.[4] 2. Purify the LOHC material and ensure high-purity gases are used. 3. Avoid excessive operating temperatures. Use catalysts with thermally stable supports. |
| Difficulty maintaining a stable vacuum in a low-pressure dehydrogenation setup. | 1. Leaks in the experimental setup (fittings, seals). 2. Inadequate vacuum pump capacity for the hydrogen flow rate. | 1. Perform a thorough leak check of the entire system using a helium leak detector or by monitoring the pressure rise over time with the system isolated. 2. Ensure the vacuum pump's pumping speed is sufficient to handle the volume of hydrogen being released at the operating pressure. |
| Incomplete separation in reactive distillation. | 1. Incorrect temperature profile in the distillation column. 2. Insufficient catalyst activity within the reactive zone. 3. Flooding or weeping in the distillation column. | 1. Optimize the reboiler duty and reflux ratio to establish the correct temperature gradient for separating the dehydrogenated LOHC from the hydrogenated form. 2. Use a highly active and stable distillation catalyst packing. 3. Adjust the vapor and liquid flow rates to ensure proper operation of the column without hydraulic issues. |
Quantitative Data on Energy Reduction Strategies
The following table summarizes quantitative data from various studies on the effectiveness of different energy-saving strategies. Note that direct comparisons should be made with caution due to varying assumptions and experimental conditions in the source literature.
| Strategy | LOHC System | Key Finding | Energy Savings / Efficiency Improvement | Reference |
| Heat Integration | Toluene / Methylcyclohexane | Simulation of separate vs. single-site hydrogenation/dehydrogenation. | 70% reduction in heating and 45% reduction in cooling demand for the single-site case. | [5] |
| Waste Heat Recovery | Dibenzyltoluene (DBT) | Energy and exergy analysis of LOHC chains with waste heat recovery from industrial processes or fuel cells. | Energy efficiency improved by up to 21.7 percentage points with industrial waste heat and up to 40.8 percentage points with fuel cell waste heat. | |
| Temperature Cascade Dehydrogenation | Benzene and Dibenzyltoluene | Process simulation of a novel design combining two LOHC chemicals. | 34% reduction in power consumption and 43% reduction in cooling water requirements compared to single LOHC processes. | [4] |
| Energy Recycling | General LOHC | Simulation and comparison with high-pressure storage. | Energy efficiency of LOHC can be as high as 88.74% with energy recycling, compared to 69.17% without. |
Experimental Protocols
1. Low-Pressure Dehydrogenation of Perhydro-dibenzyltoluene (H18-DBT)
Objective: To experimentally determine the effect of reduced pressure on the dehydrogenation temperature of H18-DBT.
Materials and Equipment:
-
Perhydro-dibenzyltoluene (H18-DBT)
-
Pt/Al2O3 catalyst (e.g., 0.5 wt% Pt)
-
High-temperature packed bed reactor
-
Temperature controller and furnace
-
Mass flow controller for inert gas (e.g., Argon)
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Pressure transducer and controller
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Vacuum pump
-
Gas chromatograph (GC) for analyzing the product gas composition
-
Cold trap
Procedure:
-
Load a known mass of the Pt/Al2O3 catalyst into the packed bed reactor.
-
Purge the system with an inert gas (Argon) to remove any air and moisture.
-
Heat the reactor to the desired initial temperature (e.g., 250°C) under a continuous flow of inert gas.
-
Introduce H18-DBT into the reactor at a controlled flow rate using a liquid pump.
-
Reduce the system pressure to the target sub-atmospheric pressure (e.g., 0.5 bar) using the vacuum pump and pressure controller.
-
Allow the reaction to stabilize for a set period (e.g., 30 minutes).
-
Collect the outlet gas and analyze its composition using a GC to determine the hydrogen production rate.
-
Pass the gas through a cold trap to condense any unreacted LOHC or volatile byproducts.
-
Repeat steps 5-8 for a range of pressures and temperatures to map the operating conditions.
-
Upon completion, cool the reactor to room temperature under an inert gas flow before shutting down the system.
Safety Precautions:
-
Hydrogen is highly flammable. Ensure the experimental setup is in a well-ventilated area and away from ignition sources.
-
Operations at high temperatures and sub-atmospheric pressures require careful monitoring.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and thermal gloves.
Visualizations
Caption: Workflow for low-pressure LOHC dehydrogenation experiment.
Caption: Key strategies to reduce energy consumption in LOHC processes.
References
Technical Support Center: Regeneration of Spent Catalysts from Dibenzyltoluene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the regeneration of spent catalysts from dibenzyltoluene (DBT) reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the regeneration of spent catalysts used in dibenzyltoluene hydrogenation and dehydrogenation processes.
Issue 1: Incomplete Regeneration of the Catalyst
-
Question: After regeneration, my catalyst shows low activity. What could be the cause?
-
Answer: Incomplete regeneration is a common issue and can stem from several factors. The primary causes of deactivation in LOHC systems are carbon deposition (coking) and thermal degradation (sintering).[1] If the regeneration process is not optimized, residual coke can remain on the catalyst surface, blocking active sites.[2] Additionally, improper regeneration temperatures can lead to irreversible changes in the catalyst structure, such as the clumping of metal particles (sintering), which reduces the active surface area.[1]
To troubleshoot this, consider the following:
-
Verify the regeneration method: Ensure the chosen method is appropriate for the type of deactivation. For coking, oxidative treatment is common.
-
Optimize regeneration parameters: Temperature, gas flow rate, and duration are critical. For instance, in air oxidation, a temperature of 200°C followed by reduction at 180°C has been shown to be effective for some carbon-supported catalysts.[3][4]
-
Characterize the spent and regenerated catalyst: Techniques like Temperature-Programmed Oxidation (TPO) can quantify the amount of coke, while chemisorption can measure the active metal surface area to assess sintering.
-
Issue 2: Permanent Deactivation of the Catalyst
-
Question: My catalyst's activity does not improve even after multiple regeneration attempts. Is it permanently deactivated?
-
Answer: It is possible that the catalyst has undergone permanent deactivation. This can be caused by:
-
Sintering: Exposure to high temperatures during reaction or regeneration can cause the small metal particles on the catalyst support to agglomerate.[5][6] This process is often irreversible.
-
Poisoning: Impurities in the dibenzyltoluene feed, such as sulfur or nitrogen compounds, can chemically bind to the active sites of the catalyst, leading to poisoning.[1] This type of deactivation can be difficult to reverse.
-
Support Collapse: The high temperatures and pressures of the reaction can, in some cases, lead to the collapse of the porous structure of the catalyst support material.
To determine the cause, advanced characterization techniques such as Transmission Electron Microscopy (TEM) to visualize metal particle size and X-ray Photoelectron Spectroscopy (XPS) to identify surface poisons are recommended.
-
Issue 3: Side Reactions and By-product Formation During Dehydrogenation
-
Question: I am observing the formation of unwanted by-products during the dehydrogenation of perhydro-dibenzyltoluene. Could the catalyst be the issue?
-
Answer: Yes, the catalyst plays a crucial role in the selectivity of the reaction. The formation of by-products can be attributed to:
-
Catalyst Acidity: The acidic sites on some catalyst supports, like alumina, can promote side reactions such as cracking and isomerization of the dibenzyltoluene molecules.[7][8][9]
-
High Reaction Temperature: Higher temperatures, while favoring the endothermic dehydrogenation reaction, can also increase the rate of undesired side reactions.[7]
-
Catalyst Deactivation: As the catalyst deactivates, its selectivity can change, leading to an increase in by-product formation.
To mitigate this, you could consider using a catalyst with a less acidic support, optimizing the reaction temperature, or ensuring the catalyst is sufficiently active.[7]
-
Frequently Asked Questions (FAQs)
What are the main causes of catalyst deactivation in dibenzyltoluene reactions?
The primary causes of deactivation for catalysts used in dibenzyltoluene (a Liquid Organic Hydrogen Carrier, LOHC) systems are:
-
Coking: The deposition of carbonaceous materials on the catalyst surface, which blocks the active sites.[2] This is more prevalent during the higher-temperature dehydrogenation step.[7]
-
Sintering: The agglomeration of metal particles at high temperatures, which reduces the catalyst's active surface area.[5][6]
-
Poisoning: The strong chemical adsorption of impurities from the reaction feed onto the active sites.[1]
What are the common methods for regenerating spent catalysts from DBT reactions?
Common regeneration methods include:
-
Thermal Treatment: This typically involves controlled oxidation to burn off coke deposits. For example, a mild regeneration method involves air oxidation at 200°C followed by H2 reduction at 180°C.[3][4]
-
Chemical Treatment: Using acidic or alkaline solutions to dissolve and remove poisons or coke precursors.[10]
-
Solvent Washing: Employing solvents to remove soluble organic deposits from the catalyst surface.[11]
How can I tell if my catalyst is coked or sintered?
-
Coking can often be identified by a visual darkening of the catalyst. It can be quantified by Temperature-Programmed Oxidation (TPO), which measures the amount of CO2 produced when the coke is burned off.
-
Sintering is a change in the physical structure of the catalyst and is not visually apparent. It is typically identified by a decrease in the metallic surface area, which can be measured by techniques like hydrogen chemisorption. Transmission Electron Microscopy (TEM) can provide direct visual evidence of increased metal particle size.
Is it possible to fully recover the initial activity of the catalyst?
While significant recovery of activity is often possible, achieving 100% recovery can be challenging. The success of regeneration depends on the primary deactivation mechanism. Deactivation by coking is often reversible with appropriate oxidative treatment.[3] However, deactivation by sintering is largely irreversible.[5][6]
Quantitative Data on Catalyst Regeneration
The following tables summarize some of the quantitative data available on catalyst regeneration.
| Regeneration Method | Catalyst System | Temperature (°C) | Pressure | Activity Recovery | Reference |
| Air Oxidation & H2 Reduction | Pt/C, Ru/C | 200 (oxidation), 180 (reduction) | Atmospheric | Full | [3] |
| H2O2 Chemical Treatment | Pt/Pd | 105 (drying) | N/A | Significant improvement | [12] |
Experimental Protocols
Protocol 1: Mild Oxidative Regeneration of Carbon-Supported Catalysts
This protocol is based on a method shown to be effective for the regeneration of carbon-supported platinum and ruthenium catalysts.[3][4]
-
Purge the Reactor: After the reaction, stop the flow of reactants and purge the reactor system with an inert gas, such as nitrogen, for approximately 5 minutes to remove any residual hydrocarbons.
-
Oxidation: Introduce a flow of air (e.g., 30 mL/min) at atmospheric pressure. Increase the reactor temperature to 200°C and hold for 30 minutes to burn off the carbon deposits.
-
Reduction: After the oxidation step, switch the gas flow back to nitrogen to purge the system. Then, introduce a flow of hydrogen (H2). Heat the reactor to 180°C and hold for 30 minutes to reduce the oxidized metal species back to their active metallic state.
-
Cool Down: Cool the reactor to the desired reaction temperature under a hydrogen or inert gas flow.
Protocol 2: Chemical Regeneration with H2O2
This protocol is a general method for the chemical treatment of spent catalysts.[12]
-
Sample Preparation: Take a known weight of the spent catalyst (e.g., 1 gram).
-
Immersion: Immerse the catalyst sample in a solution of 0.01 N hydrogen peroxide (H2O2). The volume of the solution should be sufficient to fully submerge the catalyst (e.g., 20 ml).
-
Agitation: Agitate the vessel containing the catalyst and H2O2 solution for a set period (e.g., 1.5 hours) to ensure good contact between the solution and the catalyst surface.
-
Drying: After the chemical treatment, carefully remove the catalyst from the solution and dry it in an oven at 105°C for 2 hours.
-
Characterization: Analyze the regenerated catalyst to determine the extent of regeneration and any changes in its physical and chemical properties.
Diagrams
Caption: Troubleshooting workflow for low catalyst activity after regeneration.
Caption: General overview of catalyst regeneration processes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. avant-al.com [avant-al.com]
- 3. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. DSpace [dr.lib.iastate.edu]
- 5. the-sintering-of-supported-metal-catalystsi-redispersion-of-supported-platinum-in-oxygen - Ask this paper | Bohrium [bohrium.com]
- 6. experimental-studies-of-sintering-of-supported-platinum-catalysts - Ask this paper | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of Reaction Kinetics for the Dehydrogenation of Perhydro-Dibenzyltoluene Using Mg- and Zn-Modified Pt/Al2O3 … [ouci.dntb.gov.ua]
- 10. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Corrosion in Dibenzyltoluene (DBT) Processing Reactors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating corrosion in reactors used for dibenzyltoluene (DBT) processing.
Troubleshooting Guides
This section provides systematic approaches to diagnose and address common corrosion-related issues encountered during DBT processing experiments.
Issue 1: Unexpected Pressure Drop or Fluctuation in the Reactor
A sudden or gradual change in reactor pressure can be indicative of a leak, which may be caused by corrosion-induced damage to seals or vessel integrity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected pressure changes.
Issue 2: Visual Evidence of Corrosion Inside the Reactor
The presence of rust, pitting, or discoloration on the internal surfaces of the reactor is a direct indication of corrosion.
Troubleshooting Steps:
-
Characterize the Corrosion:
-
Pitting: Small, localized holes.
-
Crevice Corrosion: Corrosion in tight spaces, like under gaskets.
-
General Corrosion: Uniform loss of material.
-
Cracking: May indicate stress corrosion cracking or hydrogen embrittlement.
-
-
Review Operating Parameters:
-
Confirm that operating temperatures and pressures have not exceeded the reactor's design limits. High temperatures can accelerate corrosion rates.
-
Analyze the composition of the DBT and any solvents or catalysts used. Impurities, particularly sulfur or chlorine compounds, can be highly corrosive.
-
-
Material Compatibility Check:
-
Verify that the reactor's material of construction (e.g., specific stainless steel alloy) is appropriate for the operating conditions and chemical environment.
-
Logical Relationship for Corrosion Identification
Caption: Logical relationship between visual corrosion and potential causes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of corrosion in DBT processing reactors?
A1: The primary causes of corrosion in DBT processing reactors can be attributed to:
-
High-Temperature Operation: Elevated temperatures accelerate the rate of most chemical reactions, including corrosion.
-
Hydrogen Embrittlement: During hydrogenation processes, atomic hydrogen can diffuse into the reactor's metal lattice, particularly in stainless steels, leading to a loss of ductility and eventual cracking under stress.[1][2]
-
Corrosion from Impurities: Impurities in the DBT feedstock or introduced during the process, such as sulfur or chlorides, can lead to aggressive localized corrosion.
-
Catalyst Interactions: While platinum group metals used as catalysts are highly corrosion-resistant, the catalyst support or interactions with byproducts could potentially contribute to corrosion.[3][4][5]
Q2: What materials are recommended for constructing reactors for DBT processing?
A2: Austenitic stainless steels, such as 316L, are commonly used for high-pressure reactors. However, for high-temperature hydrogen service, materials with higher resistance to hydrogen embrittlement, such as certain chrome-molybdenum steels, may be more suitable. The choice of material should always be based on a thorough assessment of the specific operating conditions (temperature, pressure, and chemical environment).
Q3: How can I prevent hydrogen embrittlement in my reactor?
A3: Preventing hydrogen embrittlement involves a combination of material selection and operational control:
-
Material Selection: Utilize stainless steel grades with higher nickel content or other alloys specifically designed for hydrogen service.
-
Operational Parameters: Operate at the lowest effective hydrogen pressure and temperature.
-
Avoid Stress Concentrators: Ensure the reactor design and internal components are free from sharp corners or crevices where stress can concentrate.
-
Regular Inspection: Implement a regular inspection schedule to detect early signs of cracking.
Q4: Can the dibenzyltoluene itself or its byproducts be corrosive?
A4: While pure dibenzyltoluene is relatively non-corrosive, thermal degradation at very high temperatures can produce byproducts whose corrosive potential is not well-documented in publicly available literature. It is crucial to operate within the recommended temperature limits for DBT to minimize decomposition.
Q5: What are the best practices for reactor maintenance to mitigate corrosion?
A5: A proactive maintenance schedule is critical for extending the life of your reactor.
| Maintenance Task | Frequency | Description |
| Internal Cleaning | After each experiment | Flush the reactor with an appropriate solvent to remove residual DBT, byproducts, and catalyst particles. |
| Visual Inspection | Monthly or as needed | Visually inspect all accessible internal and external surfaces for any signs of corrosion, wear, or damage. |
| Seal and Gasket Replacement | Per manufacturer's recommendation or as needed | Regularly replace seals and gaskets to prevent leaks, which can be both a cause and a result of corrosion. |
| Pressure Testing | Annually | Conduct a hydrostatic or pneumatic pressure test to verify the integrity of the reactor vessel. |
Experimental Protocols
Protocol 1: Material Coupon Corrosion Test
This protocol outlines a method for testing the compatibility of different materials with the DBT processing environment.
Objective: To determine the corrosion rate of various material coupons under simulated DBT processing conditions.
Methodology:
-
Coupon Preparation:
-
Obtain and clean pre-weighed coupons of the materials to be tested (e.g., 316L SS, Hastelloy C-276).
-
Measure and record the surface area of each coupon.
-
-
Experimental Setup:
-
Place the coupons in the reactor, ensuring they are electrically isolated from each other and the reactor walls.
-
Introduce the DBT and any catalysts or other reactants.
-
-
Test Execution:
-
Pressurize and heat the reactor to the desired operating conditions.
-
Maintain these conditions for a predetermined duration (e.g., 100 hours).
-
-
Post-Test Analysis:
-
Depressurize and cool the reactor.
-
Carefully remove and clean the coupons according to standard procedures (e.g., ASTM G1).
-
Re-weigh the coupons to determine mass loss.
-
Calculate the corrosion rate in mils per year (mpy).
-
Protocol 2: Electrochemical Corrosion Monitoring
Objective: To monitor the real-time corrosion rate inside the reactor during operation.
Methodology:
-
Probe Installation:
-
Install a multi-electrode corrosion probe (e.g., linear polarization resistance or electrical resistance probe) into a designated port on the reactor.
-
-
Data Acquisition:
-
Connect the probe to a monitoring instrument.
-
Record baseline corrosion rate data before introducing the reactants.
-
-
In-Situ Monitoring:
-
Continuously monitor the corrosion rate throughout the DBT processing experiment.
-
Correlate changes in corrosion rate with specific process events (e.g., temperature ramps, catalyst addition).
-
-
Data Analysis:
-
Analyze the collected data to identify periods of high corrosion risk and to understand the influence of different process parameters on corrosion.
-
References
Validation & Comparative
A Comparative Guide to 2,3-Dibenzyltoluene and Benzyltoluene as Liquid Organic Hydrogen Carriers
This guide provides an objective comparison of 2,3-dibenzyltoluene and benzyltoluene as Liquid Organic Hydrogen Carriers (LOHCs). The information is intended for researchers, scientists, and professionals in the fields of chemistry, energy, and materials science who are engaged in the development of hydrogen storage technologies. This comparison is based on experimental data from peer-reviewed literature and focuses on key performance indicators relevant to LOHC systems.
Physicochemical Properties
Both benzyltoluene (BT) and dibenzyltoluene (DBT), which includes the isomer this compound, are utilized as heat transfer oils, a characteristic that underscores their high thermal stability.[1] Commercial DBT is a mixture of various isomers.[2] These LOHCs are distinguished by their wide liquid range, with low melting points and high boiling points, making them suitable for operation under a variety of ambient conditions.[1][3]
| Property | Benzyltoluene (BT) | This compound (as part of DBT mixture) | Source |
| Molecular Formula | C₁₄H₁₄ | C₂₁H₂₀ | [4] |
| Molar Mass ( g/mol ) | ~182.26 | ~272.39 | [3][4] |
| Melting Point (°C) | - | -34 to -36 | [3] |
| Boiling Point (°C) | ~270 | ~390 | [3][5] |
| Hydrogenated Form | Perhydro-benzyltoluene (H12-BT) | Perhydro-dibenzyltoluene (H18-DBT) | [4][5] |
Hydrogen Storage and Release Performance
The primary function of an LOHC is to store and release hydrogen in a safe and efficient manner. Key performance metrics include gravimetric and volumetric hydrogen density, as well as the temperature required for hydrogen release.
Dibenzyltoluene boasts a higher theoretical hydrogen capacity by weight compared to benzyltoluene.[3] However, the release of hydrogen from perhydro-benzyltoluene can be achieved at significantly lower temperatures, which is a considerable advantage for improving the overall energy efficiency of the process.[5][6] Hydrogen release from perhydro-benzyltoluene is possible at temperatures as low as 200°C when conducted in a reactive distillation column under reduced pressure.[5][6] In contrast, dehydrogenation of perhydro-dibenzyltoluene is typically effective at temperatures up to 340°C.[5]
| Performance Metric | Benzyltoluene (BT) | This compound (as part of DBT mixture) | Source |
| Theoretical Gravimetric Hydrogen Capacity (wt%) | ~6.2% (for H12-BT) | 6.2% (for H18-DBT) | [3][7] |
| Volumetric Hydrogen Density (kg H₂/L) | - | up to 56 | [1] |
| Hydrogen Release Temperature (°C) | Down to 200 (with reactive distillation) | > 250 | [6][7] |
| Enthalpy of Dehydrogenation (kJ/mol H₂) | 63.5 | 65.4 | [5] |
Catalytic Systems and Reaction Conditions
The hydrogenation and dehydrogenation of both benzyltoluene and dibenzyltoluene are catalytic processes. Platinum-based catalysts, particularly platinum on an alumina support (Pt/Al₂O₃), have been shown to be effective for both storing and releasing hydrogen from these carriers.[3][8]
Hydrogenation, the process of storing hydrogen, is an exothermic reaction that is favored at lower temperatures and higher pressures.[9][10] Conversely, dehydrogenation, the release of hydrogen, is an endothermic reaction that requires a significant heat input and is favored at higher temperatures and lower pressures.[8][9]
Experimental Protocols
The following provides a generalized experimental protocol for the hydrogenation and dehydrogenation of LOHCs, based on common practices described in the literature.
Hydrogenation (Hydrogen Storage)
-
Catalyst Preparation: A platinum on alumina (e.g., 5% Pt/Al₂O₃) catalyst is typically used.[3] The catalyst is reduced in a hydrogen atmosphere at an elevated temperature (e.g., 330°C) for several hours to activate it.[11]
-
Reaction Setup: The LOHC (benzyltoluene or dibenzyltoluene) and the activated catalyst are placed in a high-pressure batch reactor.
-
Reaction Conditions: The reactor is pressurized with hydrogen to a pressure of 30 to 50 bar.[4] The temperature is maintained in the range of 125-200°C.[10]
-
Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen. The degree of hydrogenation can be determined using techniques such as NMR spectroscopy or by measuring the density of the LOHC.[9][12]
-
Product Separation: After the reaction is complete, the hydrogenated LOHC is separated from the solid catalyst by filtration.[4]
Dehydrogenation (Hydrogen Release)
-
Catalyst and Reactor: The same catalyst (e.g., Pt/Al₂O₃) can be used for dehydrogenation.[9] The hydrogenated LOHC and the catalyst are placed in a suitable reactor, which can be a batch reactor or a continuous flow reactor.
-
Reaction Conditions: The reactor is heated to the desired dehydrogenation temperature (e.g., 200-270°C for H12-BT or >250°C for H18-DBT).[5][6][7] The pressure is typically maintained at or near atmospheric pressure to favor hydrogen release.[5]
-
Hydrogen Collection: The released hydrogen gas is passed through a condenser to separate any evaporated LOHC and then collected and quantified.
-
Analysis: The degree of dehydrogenation of the LOHC can be analyzed using similar techniques as for hydrogenation.
Visualizations
Chemical Structures
Caption: Chemical structures of Benzyltoluene and this compound.
LOHC Hydrogenation/Dehydrogenation Cycle
Caption: Generalized cycle of an LOHC system.
Experimental Workflow for LOHC Comparison
Caption: Logical workflow for evaluating and comparing LOHC performance.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 29589-57-9 | Benchchem [benchchem.com]
- 4. kpfu.ru [kpfu.ru]
- 5. Highly efficient, low-temperature hydrogen release from perhydro-benzyltoluene using reactive distillation - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. Highly efficient, low-temperature hydrogen release from perhydro-benzyltoluene using reactive distillation - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogen Production from the LOHC Perhydro-Dibenzyl-Toluene and Purification Using a 5 µm PdAg-Membrane in a Coupled Microstructured System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental determination of the hydrogenation/dehydrogenation - Equilibrium of the LOHC system H0/H18-dibenzyltoluene - FAU CRIS [cris.fau.de]
A Comparative Analysis of Dibenzyltoluene and N-Ethylcarbazole for Reversible Hydrogen Storage
For Researchers, Scientists, and Drug Development Professionals
The transition to a hydrogen-based economy necessitates robust and efficient methods for hydrogen storage and transportation. Liquid Organic Hydrogen Carriers (LOHCs) are a promising solution, offering high volumetric hydrogen densities and leveraging existing infrastructure for liquid fuels. This guide provides a detailed comparative analysis of two leading LOHC candidates: Dibenzyltoluene (DBT) and N-Ethylcarbazole (NEC). The comparison is based on key performance metrics, supported by experimental data, to assist researchers in selecting the appropriate carrier for their specific applications.
Physicochemical and Performance Comparison
Dibenzyltoluene and N-Ethylcarbazole both function by catalytically binding hydrogen in an exothermic hydrogenation reaction and releasing it through an endothermic dehydrogenation process. However, they exhibit significant differences in their physical properties and operational requirements. DBT is a high-boiling point oil, which remains liquid over a wide range of temperatures, while NEC is solid at room temperature.[1][2] The nitrogen heteroatom in NEC's structure notably reduces the enthalpy of dehydrogenation, allowing for hydrogen release at lower temperatures compared to DBT.[1][3]
The following tables summarize the key quantitative data for each LOHC.
Table 1: Physicochemical Properties
| Property | Dibenzyltoluene (DBT) | N-Ethylcarbazole (NEC) | Source(s) |
| Molar Mass | ~252 g/mol | 195.26 g/mol | [4][5] |
| Physical State (RT) | Liquid | Solid | [1][2] |
| Melting Point | ~ -34 °C | 68 °C | [1][6] |
| Boiling Point | ~ 390 °C | 354 °C | [6] |
| Flash Point | > 110 °C | > 150 °C | [6] |
Table 2: Hydrogen Storage Performance
| Performance Metric | Dibenzyltoluene (H18-DBT) | N-Ethylcarbazole (H12-NEC) | Source(s) |
| Gravimetric H₂ Capacity | 6.2 wt% | 5.8 wt% | [4][5] |
| Volumetric H₂ Density | ~54 kg H₂/m³ | Not specified | [6] |
| Hydrogenation Temp. | 120 - 200 °C | 130 - 180 °C | [5][7] |
| Hydrogenation Pressure | 50 - 70 bar | up to 70 bar | [4][5] |
| Dehydrogenation Temp. | 250 - 320 °C | < 200 °C | [3][6] |
| Dehydrogenation Enthalpy | ~65.4 kJ/mol H₂ | ~50.5 kJ/mol H₂ | [8] |
| Common Catalysts | Hydrogenation: Ru/Al₂O₃, Raney-Ni Dehydrogenation: Pt/Al₂O₃, Pd/Al₂O₃ | Hydrogenation: Ru/Al₂O₃ Dehydrogenation: Pd/Al₂O₃ | [4][5][9] |
Visualizing the LOHC Cycles and Processes
To better understand the chemical transformations and experimental procedures, the following diagrams illustrate the core concepts.
Experimental Protocols
The following are generalized methodologies for the hydrogenation and dehydrogenation of LOHCs, based on common laboratory practices.
Protocol 1: Hydrogenation of Dibenzyltoluene (DBT)
This protocol describes a typical batch hydrogenation process to produce perhydro-dibenzyltoluene (H18-DBT).
Materials:
-
Dibenzyltoluene (H0-DBT)
-
Ruthenium on alumina (Ru/Al₂O₃) or Raney-Ni catalyst
-
High-pressure batch reactor (e.g., Parr autoclave)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Procedure:
-
Reactor Preparation: The batch reactor is charged with a specific volume of H0-DBT (e.g., 6 L) and the catalyst (e.g., 500 g of 2.0 wt% Ru/Al₂O₃).[4]
-
Purging: The reactor is sealed and purged with nitrogen to remove air and moisture.
-
Pressurization and Heating: The reactor is pressurized with hydrogen to a target pressure (e.g., 70 bar) and heated to the desired reaction temperature (e.g., 170 °C).[4][9]
-
Reaction: The reaction mixture is agitated (e.g., 1700 rpm) to ensure good mixing of the catalyst, liquid, and hydrogen gas. The reaction is allowed to proceed for a set duration (e.g., 10 hours) to achieve maximum hydrogenation.[4]
-
Cooling and Depressurization: After the reaction period, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Product Analysis: A sample of the hydrogenated product (H18-DBT) is collected. The degree of hydrogenation is verified using techniques such as gas chromatography (GC) and refractive index measurements.[4]
Protocol 2: Dehydrogenation of Perhydro-N-ethylcarbazole (H12-NEC)
This protocol outlines a procedure for releasing hydrogen from H12-NEC, often performed in a continuous flow system to enable integration with a fuel cell.
Materials:
-
Perhydro-N-ethylcarbazole (H12-NEC)
-
Palladium on alumina (Pd/Al₂O₃) catalyst
-
Fixed-bed or continuous flow reactor
-
Nitrogen gas (for purging)
-
Mass flow controllers and meters
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Packing: The reactor is packed with a measured amount of the dehydrogenation catalyst (e.g., 5 wt% Pd/Al₂O₃).
-
System Purge: The entire system is purged with an inert gas like nitrogen to remove oxygen.
-
Heating: The reactor is heated to the target dehydrogenation temperature, which for H12-NEC is typically between 160 °C and 200 °C.[5]
-
Reactant Feed: Liquid H12-NEC is fed into the reactor at a controlled flow rate using a pump.
-
Hydrogen Release and Separation: As the H12-NEC passes over the catalyst bed, it dehydrogenates, releasing hydrogen gas. The product stream, a mixture of gaseous H₂ and liquid dehydrogenated NEC, exits the reactor. A gas-liquid separator is used to separate the hydrogen stream.
-
Analysis: The flow rate of the produced hydrogen is measured continuously. The liquid product is collected periodically and analyzed by GC to determine the degree of dehydrogenation and identify any by-products.[10] The reaction kinetics can be studied by varying temperature and flow rates.[5]
Conclusion
The choice between Dibenzyltoluene and N-Ethylcarbazole as a hydrogen carrier is highly dependent on the target application.
Dibenzyltoluene is a robust, high-capacity carrier ideal for large-scale, stationary storage or heavy-duty transport where its high dehydrogenation temperature can be managed, potentially through waste heat integration. Its established use as a heat transfer fluid demonstrates its industrial scalability and stability.[1][6]
N-Ethylcarbazole , on the other hand, is a superior candidate for applications requiring lower-temperature hydrogen release, such as direct integration with high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs).[5] Its primary drawback is its solid state at ambient temperatures, which adds complexity to material handling and system design.[1]
Future research will likely focus on developing novel catalysts to lower the dehydrogenation temperature of DBT and on formulating NEC-based mixtures with lower melting points to improve its handling characteristics. Both molecules represent key advancements in the ongoing development of a safe and efficient hydrogen economy.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Supervised Machine Learning-Based Prediction of Hydrogen Storage Classes Utilizing Dibenzyltoluene as an Organic Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. bba | Ammonia vs. dibenzyltoluene: A comparative assessment of… [bbaconsultants.com]
- 7. Hydrogenation of the liquid organic hydrogen carrier compound dibenzyltoluene – reaction pathway determination by 1H NMR spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. kpfu.ru [kpfu.ru]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validating 2,3-Dibenzyltoluene Concentration in Isomeric Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,3-dibenzyltoluene concentration within isomeric mixtures. As the precise quantification of individual isomers is critical for process optimization, quality control, and safety assessment in various applications, including its use as a heat transfer fluid and a liquid organic hydrogen carrier (LOHC), this document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is supported by experimental data from peer-reviewed studies to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
The selection of an optimal analytical technique for the quantification of this compound in the presence of its isomers hinges on a balance of factors including resolution, sensitivity, accuracy, and sample throughput. Below is a summary of the performance characteristics of the most commonly employed methods.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution of Isomers | Excellent | Good to Excellent | Moderate to Good |
| Sensitivity (LOD/LOQ) | High (pg-ng range) | Moderate (ng-µg range) | Lower (µg-mg range) |
| Accuracy | High | High | High (with proper internal standards) |
| Precision | High | High | High |
| Analysis Time per Sample | ~5-30 minutes[1] | ~15-45 minutes[1] | ~5-15 minutes |
| Primary Application | Separation and quantification of all isomers, identification of unknowns | Quantification of specific isomers, preparative separation | Structural elucidation and quantification of major isomers |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are synthesized from established methods for the analysis of dibenzyltoluene and related aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of dibenzyltoluene isomers.
Methodology:
-
Sample Preparation: Dilute the isomeric mixture in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration within the calibrated range of the instrument. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be added for accurate quantification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness is recommended for good separation of the isomers.[2]
-
Injector: A split/splitless injector is typically used, with the injection volume being 1 µL in splitless mode to maximize sensitivity.
-
Oven Temperature Program: An optimized temperature program is crucial for isomer separation. A typical program starts at a lower temperature and ramps up to a higher temperature. For example: initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Detector: The mass spectrometer can be operated in either full scan mode for qualitative analysis and identification of unknown impurities, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. For this compound, characteristic ions would be selected for monitoring.
-
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with certified reference standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for the separation and quantification of a wide range of compounds, including aromatic isomers.
Methodology:
-
Sample Preparation: Dissolve the isomeric mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the column.
-
Instrumentation: A standard HPLC system with a UV detector is typically sufficient.
-
HPLC Column: A reversed-phase column, such as a C18 or a Phenyl-Hexyl column, is often used for the separation of aromatic isomers. A typical column would have dimensions of 250 mm length x 4.6 mm internal diameter and a particle size of 5 µm.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is commonly used as the mobile phase. The exact ratio can be optimized to achieve the best separation. A gradient elution may be necessary to resolve all isomers.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
UV Detection: Detection is usually performed at a wavelength where the dibenzyltoluene isomers exhibit strong absorbance, for example, around 220 nm.
-
-
Data Analysis: Quantification is achieved by comparing the peak area of this compound to a calibration curve generated from standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can provide highly accurate and precise measurements without the need for identical reference standards for each isomer.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the isomeric mixture and a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., chloroform-d or DMSO-d6).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete magnetization recovery, which is crucial for accurate integration.
-
Use a calibrated 90° pulse.
-
-
Data Analysis:
-
Integrate the signals corresponding to unique protons of this compound and the internal standard.
-
The concentration of this compound is calculated using the following formula:
C(analyte) = [I(analyte) / N(analyte)] * [N(IS) / I(IS)] * [m(IS) / m(sample)] * P(IS)
Where:
-
C(analyte) = Concentration of the analyte
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizing the Workflow and Relationships
To better illustrate the processes involved in validating this compound concentration, the following diagrams have been generated.
Caption: Experimental workflow for validating this compound concentration.
Caption: Logical relationships between analytical techniques and performance metrics.
References
- 1. Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of reaction mixtures of perhydro-dibenzyltoluene using two-dimensional gas chromatography and single quadrupole gas chromatography - JuSER [juser.fz-juelich.de]
Comparative Performance of Pt, Pd, and Ru Catalysts for Dibenzyltoluene Hydrogenation
A Guide for Researchers in Catalysis and Drug Development
Dibenzyltoluene (DBT) is a promising Liquid Organic Hydrogen Carrier (LOHC) for the safe and efficient storage and transport of hydrogen. The performance of the hydrogenation process, where DBT is converted to its hydrogen-rich form, perhydro-dibenzyltoluene (H18-DBT), is critically dependent on the catalyst used. This guide provides a comparative analysis of three commonly employed noble metal catalysts—Platinum (Pt), Palladium (Pd), and Ruthenium (Ru)—for the hydrogenation of DBT, supported by experimental data.
Comparative Catalyst Performance Data
The following table summarizes the quantitative performance of Pt, Pd, and Ru catalysts in the hydrogenation of dibenzyltoluene and similar aromatic compounds.
| Catalyst | Support | Metal Loading (wt%) | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity to Perhydro-dibenzyltoluene (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Ru | Al₂O₃ | 5 | 180 | - | - | Superior to Pt/Al₂O₃ and Pd/C | High | - | [1] |
| Ru | Al₂O₃ | - | <200 | - | - | High Efficacy | High | - | [1] |
| Pt | Al₂O₃ | 5 | - | - | - | Lower than Ru/Al₂O₃ | - | - | [1] |
| Pd | C | - | - | - | - | Lower than Ru/Al₂O₃ | - | - | [1] |
| Rh | Al₂O₃ | 5 | - | - | 2 | 92.7 | - | 26.5 | [2] |
Note: Data for direct comparison of Pt, Pd, and Ru under identical conditions for dibenzyltoluene hydrogenation is limited in publicly available literature. The table reflects reported superior performance of Ru and includes data for Rh for comparative context.
In-depth Catalyst Comparison
Ruthenium (Ru): The Preferred Catalyst for Hydrogenation
Ruthenium-based catalysts consistently demonstrate superior performance for the hydrogenation of dibenzyltoluene.[1] They exhibit high activity at relatively lower temperatures, typically below 200°C.[1][3] Specifically, 5 wt% Ru on an alumina (Al₂O₃) support has been shown to achieve higher conversion and selectivity compared to both Pt/Al₂O₃ and Pd/C catalysts.[1] The high efficacy of Ru at lower temperatures is advantageous as it can reduce energy consumption and minimize side reactions. For the hydrogenation of toluene, a related aromatic compound, the initial reaction rate for Ru/Al₂O₃ was found to be significantly higher than that of Pd/Al₂O₃ and Pt/Al₂O₃.[4]
Platinum (Pt): A More Prominent Role in Dehydrogenation
While platinum catalysts are capable of hydrogenating dibenzyltoluene, they are more extensively studied and utilized for the reverse reaction: the dehydrogenation of perhydro-dibenzyltoluene.[2][3][5] In the context of hydrogenation, Pt generally shows lower activity compared to Ru.[1] For dehydrogenation, Pt-based catalysts are considered the state-of-the-art due to their high performance in releasing stored hydrogen.[5][6]
Palladium (Pd): Lower Activity in Dibenzyltoluene Hydrogenation
Palladium-based catalysts generally exhibit the lowest activity among the three for the hydrogenation of dibenzyltoluene.[1] Similar to platinum, palladium is more frequently investigated for dehydrogenation reactions, although its performance is also considered inferior to platinum for this purpose.[5] Theoretical studies suggest that the activation energy for dehydrogenation is lower on a Pt surface than on a Pd surface.[7]
Experimental Protocols
The following provides a generalized experimental methodology for the hydrogenation of dibenzyltoluene based on protocols described in the literature.
Catalyst Preparation (Wet Impregnation Method)
-
The catalyst support (e.g., γ-Al₂O₃) is dried to remove any adsorbed moisture.
-
A solution of the metal precursor (e.g., RuCl₃·xH₂O, H₂PtCl₆, PdCl₂) in a suitable solvent is prepared.
-
The support is impregnated with the metal precursor solution.
-
The impregnated support is dried and then calcined at a high temperature to decompose the precursor and disperse the metal oxide on the support.
-
The calcined catalyst is then reduced under a hydrogen flow at an elevated temperature to form the active metallic nanoparticles.
Hydrogenation Reaction Procedure
-
The dibenzyltoluene substrate and the catalyst are loaded into a high-pressure batch reactor.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.
-
The reactor is then pressurized with hydrogen to the desired pressure (typically 30-100 bar).[3]
-
The mixture is heated to the reaction temperature (typically 120-200°C) and stirred to ensure good contact between the reactants and the catalyst.[3]
-
The reaction is allowed to proceed for a set duration, with samples potentially taken periodically to monitor the progress of the reaction.
-
After the reaction is complete, the reactor is cooled down and depressurized.
-
The solid catalyst is separated from the liquid product mixture by filtration.
Product Analysis
The composition of the product mixture, including the degree of hydrogenation and the selectivity towards perhydro-dibenzyltoluene, is typically analyzed using techniques such as:
-
Gas Chromatography (GC) : To separate and quantify the different components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the structure of the hydrogenated products and the degree of hydrogenation.[8]
Visualizing the Catalytic Process
Caption: Comparative activity of Pt, Pd, and Ru in DBT hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of the liquid organic hydrogen carrier compound dibenzyltoluene – reaction pathway determination by 1H NMR spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
techno-economic analysis of dibenzyltoluene-based hydrogen storage
A Comparative Guide to Dibenzyltoluene-Based Liquid Organic Hydrogen Carriers for Researchers and Drug Development Professionals
The burgeoning hydrogen economy demands safe, efficient, and economically viable methods for hydrogen storage and transportation. Among the promising technologies, Liquid Organic Hydrogen Carriers (LOHCs) are gaining significant traction. This guide provides a detailed techno-economic comparison of dibenzyltoluene (DBT) as an LOHC, pitting it against other hydrogen storage alternatives. The analysis is supported by a review of experimental data and methodologies to offer a comprehensive resource for researchers and industry professionals.
At a Glance: DBT vs. The Competition
Dibenzyltoluene, a thermal oil, serves as a liquid carrier for hydrogen, allowing it to be stored and transported under ambient conditions, leveraging existing infrastructure for liquid fuels.[1][2] The core of the LOHC concept is a reversible chemical reaction: hydrogen is loaded onto the DBT molecule via catalytic hydrogenation and released through catalytic dehydrogenation when needed.[1][3]
Here's how DBT-based storage stacks up against other prominent hydrogen storage methods in key techno-economic aspects.
Table 1: High-Level Comparison of Hydrogen Storage Technologies
| Feature | Dibenzyltoluene (LOHC) | Compressed H₂ (CGH₂) | Liquefied H₂ (LH₂) | Toluene (LOHC) | Ammonia (H₂ Carrier) |
| Storage Principle | Chemical Bonding | High Pressure | Cryogenic Liquid | Chemical Bonding | Chemical Bonding |
| Storage Conditions | Ambient Temp. & Pressure | High Pressure (e.g., 350-700 bar) | Cryogenic Temp. (-253 °C) | Ambient Temp. & Pressure | Liquefied (-33 °C) or Pressurized |
| Gravimetric H₂ Density | ~6.2 wt% | Varies with pressure | High (100 wt% of stored fluid) | ~6.1 wt% | ~17.8 wt% |
| Volumetric H₂ Density | ~54 kg H₂/m³ | Low (~23 kg H₂/m³ at 350 bar) | High (~71 kg H₂/m³) | Varies | High (~121 kg H₂/m³) |
| Key Advantage | Safety, uses existing infrastructure | Mature technology for short distances | High gravimetric and volumetric density | Lower carrier cost, mature | High hydrogen density, established industry |
| Key Disadvantage | Energy for dehydrogenation, carrier cost | High compression costs, safety concerns | Boil-off losses, high liquefaction energy | Toxicity (benzene co-production) | Toxicity, energy for cracking |
Deep Dive: Economic Performance
The economic viability of a hydrogen storage solution is paramount for its large-scale implementation. The following table summarizes key cost metrics found in techno-economic analyses of DBT and its alternatives.
Table 2: Techno-Economic Performance Indicators
| Metric | Dibenzyltoluene (DBT) | Toluene/MCH | Compressed H₂ (350 bar) | Liquefied H₂ |
| Levelized Cost of Transported H₂ | €1.49 - €1.90 / kg (at 300 km)[4] | - | €1.10 - €1.61 / kg (up to 150 km)[4] | Up to €5.35 / kg[4] |
| Per Cycle Break-Even Price | $1.38 / kg-H₂[1][3] | $1.92 / kg-H₂[1][3] | - | - |
| Production Cost | $0.98 / kg-H₂[1][3] | $1.30 / kg-H₂[1][3] | - | - |
| Carrier Cost | ~€4/kg[5] | < €1/kg[6] | N/A | N/A |
| Dehydrogenation Energy Demand | ~11 kWh/kg H₂ | High (62-69 kJ/mol H₂)[6] | N/A (Energy is in compression) | N/A (Energy is in liquefaction) |
Analysis indicates that for short distances (up to 150 km), compressed hydrogen is often the more cost-effective solution.[4] However, as the transport distance increases to 300 km and beyond, DBT-LOHC becomes more competitive.[4] Notably, the high cost of the DBT carrier itself is a significant factor in the overall process economics.[6] In comparison to Toluene, another popular LOHC, DBT is more expensive but avoids the issue of toxic benzene co-production.[6]
Process Workflow: A Techno-Economic Analysis
The following diagram illustrates the logical flow of a techno-economic analysis for a DBT-based hydrogen storage system. This workflow outlines the key stages, from defining the system boundaries to assessing economic feasibility and environmental impact.
References
- 1. Experimental determination of the hydrogenation/dehydrogenation - Equilibrium of the LOHC system H0/H18-dibenzyltoluene - FAU CRIS [cris.fau.de]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Data Presentation: A Comparative Analysis of LOHC Safety and Toxicity
A Comparative Guide to the Safety and Toxicity of Liquid Organic Hydrogen Carrier (LOHC) Materials
For researchers and professionals in the field of drug development and chemical sciences, understanding the safety and toxicity profiles of hydrogen carrier molecules is paramount. Liquid Organic Hydrogen Carriers (LOHCs) present a promising avenue for hydrogen storage and transport, but their inherent chemical properties necessitate a thorough evaluation of their potential hazards. This guide provides an objective comparison of the safety and toxicity of common LOHC materials, supported by quantitative data and detailed experimental protocols.
The following table summarizes key safety and toxicity data for four prominent LOHC materials: Toluene and its hydrogenated form Methylcyclohexane, Dibenzyltoluene (DBT), and N-Ethylcarbazole (NEC). This data is essential for a comparative risk assessment in a laboratory or industrial setting.
| Property | Toluene | Methylcyclohexane | Dibenzyltoluene (DBT) | N-Ethylcarbazole (NEC) |
| Chemical Formula | C₇H₈ | C₇H₁₄ | C₂₁H₂₀ | C₁₄H₁₃N |
| Molecular Weight ( g/mol ) | 92.14 | 98.19 | 272.40 | 195.26 |
| Flash Point (°C) | 4[1] | -4[2][3] | 212[4] | 138 |
| Vapor Pressure | 29 hPa at 20°C | 48 hPa at 20°C[2] | 0.00101 Pa at 20°C[4] | <1 hPa at 20°C |
| Acute Oral Toxicity (LD50, rat) | >2000 mg/kg | Not available | >2000 mg/kg | Not available |
| Skin Irritation | Irritating | Causes skin irritation[2][3] | Slightly irritating[4] | Strong eye and skin irritant[5][6] |
| Aquatic Toxicity | Toxic to aquatic life | Very toxic to aquatic life with long lasting effects[2][3] | May cause long lasting harmful effects to aquatic life[4][7] | Hazardous to the aquatic environment |
| Mutagenicity (Ames Test) | Not mutagenic | Not available | Not expected to be mutagenic[4] | Not available |
| Carcinogenicity | Not classified as a carcinogen | Not classified as a carcinogen[3] | No concern for carcinogenic potential[4] | Not available |
Key Experimental Protocols
The data presented above is derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing further studies.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance.[8][9][10][11]
-
Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this step (mortality or survival) determines the dosage for the next step.
-
Animal Model: Typically, rats of a single sex (usually females) are used.[12]
-
Procedure:
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
Aquatic Toxicity - Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of substances to aquatic invertebrates.[5][13][14][15][16]
-
Principle: Young daphnids (Daphnia magna) are exposed to the test substance in a graded series of concentrations for 48 hours.[13][15]
-
Organism: Daphnia magna, less than 24 hours old at the start of the test.[15]
-
Procedure:
-
Endpoint: The primary endpoint is the median effective concentration (EC50) at 48 hours, which is the concentration that immobilizes 50% of the daphnids.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of chemical substances.[17][18][19][20]
-
Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[18][19]
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[17]
-
The treated bacteria are plated on a minimal agar medium.
-
After incubation, the number of revertant colonies is counted.
-
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93)
This method determines the lowest temperature at which the vapors of a liquid will ignite.[1][21][22][23][24]
-
Principle: A sample of the liquid is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically directed into the cup.[24]
-
Apparatus: A manual or automated Pensky-Martens closed-cup apparatus is used.
-
Procedure:
-
The sample is heated at a specified rate.
-
The stirrer is stopped at regular temperature intervals, and an ignition source is applied.
-
-
Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to flash.
Vapor Pressure of Petroleum Products (Mini Method) (ASTM D5191)
This test method determines the total vapor pressure of volatile liquid petroleum products.[25]
-
Principle: A small volume of a chilled, air-saturated sample is introduced into a temperature-controlled, evacuated chamber. The resulting pressure in the chamber is measured.
-
Apparatus: An automated vapor pressure instrument is used.
-
Procedure:
-
The sample chamber is evacuated and its temperature is stabilized.
-
A known volume of the liquid sample is drawn into a syringe and then injected into the chamber.
-
The pressure is recorded when it reaches a stable value.
-
-
Endpoint: The measured pressure is converted to the desired vapor pressure unit.
Visualization of LOHC Safety and Toxicity Factors
The following diagram illustrates the logical relationships between the key factors influencing the safety and toxicity profile of LOHC materials.
Caption: Factors influencing LOHC safety and toxicity.
This guide provides a foundational understanding of the comparative safety and toxicity of different LOHC materials. For in-depth risk assessments, it is crucial to consult the full safety data sheets and original research publications for each specific compound.
References
- 1. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]
- 2. rcilabscan.com [rcilabscan.com]
- 3. carlroth.com [carlroth.com]
- 4. arkema.com [arkema.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. N-Ethylcarbazole - Hazardous Agents | Haz-Map [haz-map.com]
- 7. carlroth.com [carlroth.com]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 11. oecd.org [oecd.org]
- 12. bemsreports.org [bemsreports.org]
- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 14. eurofins.it [eurofins.it]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 22. precisionlubrication.com [precisionlubrication.com]
- 23. petrolube.com [petrolube.com]
- 24. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 25. store.astm.org [store.astm.org]
A Comparative Life Cycle Assessment of 2,3-Dibenzyltoluene as a Hydrogen Carrier
The transition to a hydrogen-based economy necessitates robust and efficient methods for hydrogen storage and transportation. Among the emerging technologies, Liquid Organic Hydrogen Carriers (LOHCs) are gaining significant attention. This guide provides a comparative life cycle assessment (LCA) of 2,3-dibenzyltoluene (DBT), a promising LOHC candidate, against established hydrogen storage methods: high-pressure compressed hydrogen (CH2) and cryogenic liquid hydrogen (LH2). This analysis is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed comparison supported by experimental data to inform technology selection and development.
Executive Summary
This compound stands out as a viable hydrogen carrier with a favorable safety profile and compatibility with existing liquid fuel infrastructure. Its life cycle, encompassing production, hydrogenation, transport, and dehydrogenation, presents a distinct environmental and energetic footprint compared to compressed and liquid hydrogen. While compressed hydrogen is a mature technology, its low volumetric density and high-pressure requirements pose challenges. Liquid hydrogen offers high gravimetric and volumetric density but is hindered by extreme cryogenic conditions and significant energy consumption during liquefaction. The life cycle assessment reveals that while LOHCs like DBT have a more complex chemical process, they can offer advantages in terms of safety and ease of transport, though the energy requirements for hydrogen release are a key consideration.
Comparative Data on Hydrogen Storage Technologies
The following tables summarize the key performance indicators and environmental impacts associated with this compound, compressed hydrogen, and liquid hydrogen across their life cycles.
Table 1: Key Performance and Physical Characteristics
| Parameter | This compound (DBT) | Compressed Hydrogen (700 bar) | Liquid Hydrogen |
| Hydrogen Storage Capacity (wt%) | 6.2 | 100 (of stored mass) | 100 (of stored mass) |
| Volumetric Density (kg H₂/m³) | 57 | ~40 | ~71 |
| Operating Temperature | Ambient (Storage/Transport), 150-250°C (Hydrogenation), 270-320°C (Dehydrogenation) | Ambient | -253°C |
| Operating Pressure | Ambient (Storage/Transport), 30-100 bar (Hydrogenation), 1-5 bar (Dehydrogenation) | 700 bar | Ambient |
| State of Matter | Liquid | Gas | Liquid |
Table 2: Life Cycle Energy Consumption (kWh/kg H₂)
| Life Cycle Stage | This compound (DBT) | Compressed Hydrogen (700 bar) | Liquid Hydrogen |
| Carrier/Tank Production | Data not readily available; involves chemical synthesis | Varies with tank type (e.g., Type IV carbon fiber) | Varies with tank construction |
| Hydrogen Loading (Hydrogenation/Compression/Liquefaction) | ~13.9 (including H₂ compression) | ~2.1 - 5.5 | ~6 - 15 |
| Transport (per 1000 km) | Low (similar to diesel) | Moderate | High (boil-off losses) |
| Hydrogen Unloading (Dehydrogenation/Decompression) | ~10 - 12.5 | ~0.02 | ~0.1 |
| Overall Energy Consumption (excluding transport) | ~24 - 26.5 | ~2.1 - 5.5 | ~6.1 - 15.1 |
Table 3: Life Cycle Environmental Impacts (Illustrative)
| Impact Category | This compound (DBT) | Compressed Hydrogen (700 bar) | Liquid Hydrogen |
| Global Warming Potential (kg CO₂-eq/kg H₂) (Well-to-Tank) | Higher, due to carrier production and dehydrogenation energy | Lower, primarily from compression energy | High, due to energy-intensive liquefaction |
| Water Consumption | Primarily in chemical production and cooling | In electricity generation for compression | In electricity generation for liquefaction and cooling |
| Resource Depletion | Use of toluene and benzyl chloride | Materials for high-pressure tanks (carbon fiber) | Materials for cryogenic tanks |
| Toxicity | DBT is considered to have a favorable toxicological profile. Toluene, a precursor, is toxic. | Low | Low |
Signaling Pathways and Logical Relationships
The following diagram illustrates the cyclical nature of the this compound life cycle as a hydrogen carrier.
Caption: Life cycle of this compound as a hydrogen carrier.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of hydrogen storage technologies. The following are representative experimental protocols for the key processes in the DBT life cycle.
Hydrogenation of this compound
Objective: To catalytically hydrogenate this compound to perhydro-2,3-dibenzyltoluene.
Materials and Equipment:
-
This compound (technical grade)
-
Hydrogen gas (high purity)
-
Ruthenium on alumina (Ru/Al₂O₃) catalyst (e.g., 5 wt%)
-
High-pressure autoclave reactor (e.g., Parr Instruments) equipped with a magnetic stirrer, gas inlet and outlet, sampling port, thermocouple, and pressure transducer.
-
Solvent for catalyst slurry preparation (e.g., isopropanol)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis.
Procedure:
-
The autoclave is thoroughly cleaned and dried.
-
A specific amount of Ru/Al₂O₃ catalyst is weighed and suspended in a minimal amount of solvent.
-
A known mass of this compound is charged into the reactor.
-
The catalyst slurry is introduced into the reactor.
-
The reactor is sealed and purged several times with an inert gas (e.g., argon) to remove air, followed by purging with hydrogen.
-
The reactor is heated to the desired reaction temperature (e.g., 150-200°C) while stirring.
-
Once the temperature stabilizes, the reactor is pressurized with hydrogen to the desired pressure (e.g., 50-80 bar).
-
The reaction is monitored by observing the pressure drop in the reactor.
-
Liquid samples are periodically withdrawn through the sampling port for analysis.
-
The degree of hydrogenation is determined by GC-MS analysis of the reaction mixture.
-
Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The product, perhydro-2,3-dibenzyltoluene, is separated from the catalyst by filtration.
Dehydrogenation of Perhydro-2,3-Dibenzyltoluene
Objective: To catalytically dehydrogenate perhydro-2,3-dibenzyltoluene to release hydrogen.
Materials and Equipment:
-
Perhydro-2,3-dibenzyltoluene
-
Platinum on alumina (Pt/Al₂O₃) catalyst (e.g., 1-5 wt%)
-
Fixed-bed or batch reactor system equipped with a heating element, catalyst bed, temperature and pressure sensors, and a gas outlet connected to a flow meter and gas analyzer.
-
Inert gas (e.g., nitrogen or argon)
-
Gas chromatograph (GC) for analyzing the composition of the released gas and the liquid product.
Procedure:
-
A known amount of Pt/Al₂O₃ catalyst is packed into the reactor to form a fixed bed.
-
The system is purged with an inert gas to remove any air.
-
The catalyst is activated by heating under a flow of hydrogen or an inert gas, as per the manufacturer's instructions.
-
The reactor is heated to the desired dehydrogenation temperature (e.g., 290-320°C).
-
Perhydro-2,3-dibenzyltoluene is preheated and then fed into the reactor at a controlled flow rate.
-
The dehydrogenation reaction occurs as the liquid passes over the catalyst bed.
-
The gaseous product stream (hydrogen) is cooled to condense any vaporized LOHC, and its flow rate is measured.
-
The purity of the hydrogen gas is analyzed using a gas analyzer or GC.
-
The liquid product (partially or fully dehydrogenated DBT) is collected at the reactor outlet.
-
The degree of dehydrogenation is determined by analyzing the composition of the liquid product using techniques such as GC or refractive index measurement.
-
The stability and activity of the catalyst are assessed over an extended period of operation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the performance of a catalyst for the dehydrogenation of a Liquid Organic Hydrogen Carrier.
Caption: Experimental workflow for LOHC dehydrogenation catalyst testing.
Conclusion
The life cycle assessment of this compound as a hydrogen carrier reveals a technology with significant potential, particularly in scenarios where safety and ease of handling are paramount. Its primary drawbacks are the energy-intensive dehydrogenation step and the environmental impacts associated with the production of the carrier molecule. In comparison, compressed hydrogen offers lower energy consumption for storage but is limited by its low volumetric density. Liquid hydrogen provides high energy density but at the cost of substantial energy for liquefaction and challenges with boil-off.
Ultimately, the choice of a hydrogen storage technology will depend on the specific application, considering factors such as the required storage duration, transport distance, available infrastructure, and overall system efficiency. Further research and development are needed to improve the energy efficiency of the dehydrogenation process for LOHCs and to reduce the environmental footprint of their production to enhance their competitiveness in a sustainable hydrogen economy.
benchmarking 2,3-dibenzyltoluene against other chemical hydrogen storage methods
A detailed guide for researchers and scientists on the performance and experimental evaluation of 2,3-dibenzyltoluene as a Liquid Organic Hydrogen Carrier (LOHC) in comparison to other leading chemical hydrogen storage technologies.
The transition to a hydrogen-based economy necessitates robust and efficient methods for hydrogen storage. Chemical hydrogen storage, wherein hydrogen is chemically bound to a carrier molecule, offers a promising avenue for safe and dense hydrogen transport and distribution. Among the various candidates, this compound (DBT), a Liquid Organic Hydrogen Carrier (LOHC), has garnered significant attention. This guide provides an objective comparison of DBT's performance against other prominent chemical hydrogen storage methods, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The efficacy of a chemical hydrogen storage system is determined by several key performance indicators (KPIs). The following table summarizes these metrics for this compound and other leading chemical hydrogen storage materials, including other LOHCs, solid materials, and chemical hydrides.
| Hydrogen Carrier | Type | Gravimetric H₂ Capacity (wt%) | Volumetric H₂ Density (kg H₂/m³) | Dehydrogenation Temperature (°C) |
| This compound (DBT) | LOHC | 6.2 | 54 | 250 - 320 |
| Toluene/Methylcyclohexane | LOHC | 6.2 | 47 | 300 - 450 |
| Ammonia (NH₃) | Chemical Hydride | 17.8 | 121 (liquid) | 700 - 900 |
| Methanol (CH₃OH) | LOHC | 18.8 (reforming) | N/A | 200 - 300 (reforming) |
| Ammonia Borane (NH₃BH₃) | Solid-State | 19.6 | ~150 | 85 - 200 |
| Metal-Organic Frameworks (MOFs) | Physisorption | Variable (e.g., 1-10) | Variable | Cryogenic (e.g., -196) |
Experimental Protocols
Accurate and reproducible benchmarking of hydrogen storage materials relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Hydrogenation of this compound
Objective: To determine the hydrogen uptake capacity and rate of this compound.
Materials and Equipment:
-
This compound (H0-DBT)
-
Hydrogenation catalyst (e.g., Ru/Al₂O₃, Raney-Ni)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas supply (high purity)
-
Solvent (if applicable)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Refractometer
Procedure:
-
Catalyst Activation (if required): Follow the manufacturer's protocol for catalyst activation, which may involve reduction under a hydrogen flow at an elevated temperature.
-
Reactor Loading: In an inert atmosphere (e.g., glovebox), load a precisely weighed amount of the catalyst and this compound into the autoclave.
-
System Purge: Seal the reactor and purge several times with an inert gas (e.g., argon or nitrogen) to remove any residual air, followed by purging with hydrogen.
-
Reaction Execution:
-
Pressurize the reactor to the desired initial hydrogen pressure.
-
Begin stirring and heat the reactor to the target hydrogenation temperature (e.g., 150-200°C).
-
Monitor the pressure drop in the reactor over time, which corresponds to hydrogen consumption.
-
-
Sampling and Analysis:
-
After the reaction is complete (pressure stabilizes), cool the reactor to room temperature.
-
Carefully depressurize the reactor and collect a liquid sample of the perhydro-dibenzyltoluene (H18-DBT).
-
Analyze the product using GC-MS to determine the degree of hydrogenation and identify any byproducts.
-
The refractive index of the product can also be measured and correlated to the degree of hydrogenation.[1]
-
-
Calculation of Hydrogen Storage Capacity:
-
Gravimetric Capacity (wt%): ((mass of H₂ consumed) / (initial mass of H0-DBT + mass of H₂ consumed)) * 100
-
Volumetric Capacity ( kg/m ³): (mass of H₂ consumed) / (volume of H18-DBT)
-
Dehydrogenation of Perhydro-dibenzyltoluene
Objective: To evaluate the hydrogen release characteristics of perhydro-dibenzyltoluene.
Materials and Equipment:
-
Perhydro-dibenzyltoluene (H18-DBT)
-
Dehydrogenation catalyst (e.g., Pt/Al₂O₃)
-
Fixed-bed or batch reactor
-
Inert gas supply (e.g., argon or nitrogen)
-
Mass flow controller and meter
-
Gas chromatograph (GC) for analyzing evolved gas
-
Condenser to separate the liquid LOHC from the gas stream
Procedure:
-
Catalyst Loading: Load a known amount of the dehydrogenation catalyst into the reactor.
-
System Purge: Purge the system with an inert gas to remove air.
-
Reaction Initiation:
-
Heat the reactor to the desired dehydrogenation temperature (e.g., 270-320°C).[2]
-
Introduce the H18-DBT into the reactor at a controlled flow rate (for a continuous system) or as a batch.
-
-
Hydrogen Release Measurement:
-
The evolved gas stream, consisting of hydrogen and vaporized LOHC, is passed through a condenser to trap the liquid.
-
The flow rate of the released hydrogen is measured using a mass flow meter.
-
The composition of the gas is periodically analyzed by GC to ensure high hydrogen purity.
-
-
Analysis of the Dehydrogenated Product:
-
The collected liquid (H0-DBT and partially dehydrogenated species) is analyzed using GC-MS or by measuring its refractive index to determine the degree of dehydrogenation.
-
-
Calculation of Hydrogen Release Rate: The hydrogen release rate is typically expressed in terms of grams of H₂ per gram of catalyst per minute or as a percentage of the total stored hydrogen released over time.
Logical Framework for Comparison
The selection of a suitable chemical hydrogen storage method depends on the specific application, which dictates the relative importance of different performance indicators. The following diagram illustrates the key decision-making factors.
Caption: A logical diagram illustrating the relationship between application requirements and the selection of a chemical hydrogen storage method.
Signaling Pathways and Experimental Workflows
The process of hydrogen storage and release in an LOHC system like this compound follows a cyclic pathway. The experimental workflow for evaluating its performance is designed to quantify the efficiency of this cycle.
Caption: A diagram illustrating the cyclic process of hydrogen storage and release using this compound as a Liquid Organic Hydrogen Carrier.
Caption: A flowchart outlining the general experimental workflow for benchmarking the performance of a Liquid Organic Hydrogen Carrier system.
Conclusion
This compound stands out as a promising Liquid Organic Hydrogen Carrier with a good balance of hydrogen storage capacity, favorable operating conditions, and a strong safety profile. Its performance is comparable to the well-studied toluene/methylcyclohexane system but with potential advantages in terms of lower volatility and toxicity of the carrier molecule. While ammonia and ammonia borane offer higher gravimetric hydrogen densities, they present significant challenges related to high dehydrogenation temperatures, toxicity (in the case of ammonia), and the regeneration of the spent fuel (for ammonia borane). Metal-Organic Frameworks, while offering high surface areas for hydrogen physisorption, are currently limited to cryogenic operating temperatures.
The choice of the optimal hydrogen storage method is ultimately application-dependent. For applications where safety, ease of handling, and compatibility with existing liquid fuel infrastructure are paramount, this compound presents a compelling case. Further research and development in catalyst technology to lower the dehydrogenation temperature and improve reaction kinetics will further enhance its viability as a key enabler of the hydrogen economy.
References
A Comparative Guide to Experimental Data and Theoretical Models for Dibenzyltoluene Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data with theoretical models for the kinetics of dibenzyltoluene (DBT), a promising Liquid Organic Hydrogen Carrier (LOHC). The hydrogenation of DBT and the dehydrogenation of its fully hydrogenated form, perhydro-dibenzyltoluene (H18-DBT), are crucial processes for the viability of LOHC technology in hydrogen storage and transport. Understanding the kinetics of these reactions is paramount for reactor design, process optimization, and catalyst development.
Data Presentation: A Comparative Overview of Kinetic Parameters
The following tables summarize quantitative data from various experimental studies and theoretical models for both the hydrogenation of dibenzyltoluene and the dehydrogenation of perhydro-dibenzyltoluene.
Table 1: Hydrogenation of Dibenzyltoluene (DBT) - Kinetic Parameters
| Catalyst | Theoretical Model | Reaction Order | Activation Energy (kJ/mol) | Temperature Range (°C) | Pressure Range (bar) | Key Findings & Remarks | Reference |
| Ru/Al₂O₃ | Langmuir-Hinshelwood | - | - | 130-170 | 40-80 | The model considers sequential hydrogenation steps. The adsorption behavior of reactants on the catalyst surface is crucial. | [1] |
| Ru/Al₂O₃ | Micro-kinetic model (based on Langmuir-Hinshelwood) | - | - | - | - | Based on dissociative H₂ surface adsorption. Henry's law was used to define H₂ thermodynamic solubility equilibrium. | [2] |
Table 2: Dehydrogenation of Perhydro-dibenzyltoluene (H18-DBT) - Kinetic Parameters
| Catalyst | Theoretical Model | Reaction Order | Activation Energy (kJ/mol) | Temperature Range (°C) | Pressure Range (bar) | Key Findings & Remarks | Reference |
| 5 wt% Pt/Al₂O₃ | Power Law | 2.3 - 2.4 | 171 | 250-320 | - | The model is valid for a Weight Hourly Space Velocity (WHSV) greater than 2 h⁻¹. | [3] |
| Pt/Al₂O₃ | First-Order | - | 102 | 260-300 | - | Assessment of reaction kinetics using modified Pt/Al₂O₃ catalysts. | [4] |
| Pt/Mg-Al₂O₃ | First-Order | - | 151 | 260-300 | - | High dehydrogenation performance was observed. | [4] |
| Pt/Zn-Al₂O₃ | First-Order | - | 130 | 260-300 | - | Assessment of reaction kinetics using modified Pt/Al₂O₃ catalysts. | [4] |
| 5 wt% Pt/Al₂O₃ | First-Order | - | 117 | 290-350 | - | A kinetic model was developed for a fixed-bed reactor. | [4] |
| 0.3 wt% Platinum | - | - | - | 287-297 | - | A kinetic model for dehydrogenation of moisture-containing H18-DBT. | [3] |
Experimental Protocols
The kinetic data presented in this guide were primarily obtained through experiments conducted in batch or continuous flow reactors. Below are generalized methodologies for these key experiments.
1. Hydrogenation of Dibenzyltoluene in a Batch Reactor
-
Reactor Setup: A high-pressure batch reactor (e.g., an autoclave) equipped with a magnetic stirrer, temperature and pressure controllers, and a sampling system.
-
Catalyst Preparation: The catalyst (e.g., Ru/Al₂O₃) is typically pre-reduced in a hydrogen flow at an elevated temperature to ensure its active state.
-
Experimental Procedure:
-
The reactor is charged with a known amount of dibenzyltoluene and the pre-reduced catalyst.
-
The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen to the desired reaction pressure.
-
The reactor is heated to the target temperature, and stirring is initiated to ensure good mixing and mass transfer.
-
Liquid samples are withdrawn at regular intervals through a sampling valve. The samples are immediately cooled and filtered to remove the catalyst.
-
-
Analysis: The composition of the liquid samples is analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of DBT and its hydrogenated intermediates and products. The degree of hydrogenation is calculated based on the consumption of DBT and the formation of hydrogenated species.
2. Dehydrogenation of Perhydro-dibenzyltoluene in a Continuous Flow Reactor
-
Reactor Setup: A continuous flow reactor, such as a packed-bed reactor or a plug flow reactor, is used. The reactor is placed inside a furnace for temperature control. A mass flow controller is used to regulate the flow of an inert carrier gas (e.g., nitrogen). A liquid pump is used to feed the H18-DBT.
-
Catalyst Packing: A known amount of catalyst (e.g., Pt/Al₂O₃) is packed into the reactor tube, often mixed with an inert material to ensure uniform flow distribution.
-
Experimental Procedure:
-
The catalyst is typically activated in-situ by heating under a flow of hydrogen or an inert gas.
-
The reactor is brought to the desired reaction temperature.
-
Liquid H18-DBT is continuously fed into the reactor at a specific flow rate (Weight Hourly Space Velocity - WHSV).
-
The product stream, consisting of gaseous hydrogen and the liquid organic carrier, exits the reactor.
-
The gas and liquid phases are separated. The hydrogen flow rate is measured using a mass flow meter.
-
Liquid samples are collected periodically.
-
-
Analysis: The composition of the liquid samples is analyzed (e.g., by GC or refractive index measurement) to determine the degree of dehydrogenation. The rate of hydrogen release is calculated from the gas flow measurements.
Mandatory Visualization
Dibenzyltoluene Hydrogenation & Dehydrogenation Pathway
Caption: Sequential reaction pathway for the hydrogenation and dehydrogenation of dibenzyltoluene.
Workflow for Comparing Experimental Data with Theoretical Kinetic Models
Caption: A logical workflow for the comparison of experimental kinetic data with theoretical models.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,3-Dibenzyltoluene: A Procedural Guide
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling aromatic hydrocarbons such as 2,3-Dibenzyltoluene, a clear and systematic approach to waste management is essential to ensure compliance with regulations and to mitigate potential hazards. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, based on general principles of hazardous waste management and information available for the related compound, toluene.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Determine if the this compound waste is classified as hazardous. Based on the classification for toluene, it is likely to be considered a hazardous waste due to its flammability and potential toxicity.[2]
-
US EPA guidelines for hazardous waste classification are listed in 40 CFR Parts 261.3.[2] Toluene is listed with the RCRA waste number U220.[2] It is crucial to verify if this compound falls under a similar classification.
-
Consult your institution's EHS department for specific guidance on classifying this chemical waste.
-
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Collect liquid this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Solid waste contaminated with this compound (e.g., paper towels, contaminated gloves) should be collected in a separate, clearly labeled, and sealed container.
-
-
Labeling and Storage:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
Ensure the storage area is well-ventilated, away from heat sources and direct sunlight, and segregated from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name, quantity, and any other relevant details.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a regulatory violation.[1][3]
-
Quantitative Data for Toluene (as a proxy)
The following table summarizes key quantitative and regulatory data for toluene, which may be analogous for this compound. This information is typically found in a chemical's Safety Data Sheet.
| Parameter | Value (for Toluene) | Source |
| RCRA Waste Number | U220 | [2] |
| CAS Number | 108-88-3 | [2] |
| ACGIH Carcinogen Classification | A4 - Not Classifiable as a Human Carcinogen | [2] |
| IARC Classification | Group 3 - Not classifiable as to its carcinogenicity to humans | [2] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the chemical waste disposal process for a substance like this compound.
Caption: Workflow for the proper disposal of chemical waste.
By adhering to these procedures and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound and other chemical waste, thereby protecting yourself, your colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 2,3-Dibenzyltoluene
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2,3-Dibenzyltoluene in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers and minimizing environmental impact.
Core Hazards: this compound is classified with the following primary hazards:
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2][3][4]
-
Aquatic Hazard: May cause long-lasting harmful effects to aquatic life.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risks.
| PPE Category | Item | Specification/Standard |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 or equivalent |
| Skin Protection | Chemical Impermeable Gloves | Nitrile or Neoprene (consult manufacturer's compatibility chart) |
| Protective Clothing | Standard laboratory coat | |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if exposure limits are exceeded or irritation is experienced. Use in poorly ventilated areas. |
Operational Plan: Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. A chemical fume hood is recommended.
-
Have an eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Keep a spill kit with non-combustible absorbent material (e.g., sand, earth, vermiculite) nearby.[3]
2. Handling:
-
Avoid contact with skin and eyes.[4]
-
Do not taste or swallow the substance.[3]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Wash hands thoroughly after handling.[3]
3. Storage:
-
Store in a tightly closed container.[3]
-
Keep in a dry, cool, and well-ventilated place.
-
Store locked up.[3]
Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not release the product into drains or the environment.[2][4]
2. Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
-
Incineration is a potential disposal method, but must be performed by a licensed facility.[2]
Experimental Workflow: Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
